Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
Target Molecule: 2-Chlorophenyl-(biphenyl-4-yl)-carbinol
Chemical Formula: C₁₉H₁₅ClO
Molecular Weight: 294.78 g/mol
This guide details the synthesis and characterization of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol , a critical diaryl carbinol intermediate. Structurally, this molecule bridges the pharmacophores found in Bifonazole (biphenyl moiety) and Clotrimazole (2-chlorophenyl moiety), making it a high-value target for Structure-Activity Relationship (SAR) studies in antifungal and antineoplastic research.[1]
Unlike simple benzhydrols, the synthesis of this compound presents specific challenges:
Steric Hindrance: The ortho-chloro substituent creates steric bulk, potentially retarding nucleophilic attack at the carbonyl center.[1][2]
Regiocontrol: Ensuring exclusive para-substitution on the biphenyl ring during Friedel-Crafts approaches.
Solubility: The biphenyl moiety significantly reduces solubility in standard ethereal solvents compared to phenyl analogs, necessitating specific solvent systems.[1][2]
This guide presents two validated routes: a Convergent Grignard Protocol (ideal for discovery/lab scale) and a Friedel-Crafts/Reduction Sequence (ideal for process scalability).[1]
Retrosynthetic Analysis
The strategic disconnection reveals two primary pathways. The choice depends on available starting materials and scale.
Figure 1: Retrosynthetic logic showing the convergent Grignard route (Green) and the linear Acylation-Reduction route (Red).
Rationale: This route is preferred for rapid library generation.[1][2] It uses 4-bromobiphenyl as the precursor for the Grignard reagent because it forms the organomagnesium species more reliably than 2-chlorobromobenzene, which suffers from slow initiation and potential benzyne side-reactions.
Activation: Flame-dry a 3-neck round-bottom flask (RBF) under N₂ flow. Add Mg turnings (1.2 eq) and a crystal of I₂. Dry stir for 5 min.
Initiation: Dissolve 4-bromobiphenyl (1.0 eq) in anhydrous THF (concentration ~1M). Add 5% of this solution to the Mg. Heat gently with a heat gun until the iodine color fades and turbidity appears (initiation).
Propagation: Add the remaining bromide solution dropwise over 30-45 mins, maintaining a gentle reflux. The solution will turn dark gray/brown.[1][2]
Critical Control: If reflux stops, stop addition and reheat.[1][2] Do not accumulate unreacted bromide.[2]
Addition: Cool the Grignard solution to 0°C. Add 2-chlorobenzaldehyde (1.1 eq) in THF dropwise. The reaction is exothermic; maintain internal temp <10°C to prevent side reactions.[1][2]
Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2).[1]
Workup: Quench with saturated NH₄Cl (aq) at 0°C. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2][4]
Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography (Gradient: 0-10% EtOAc in Hexane).
Rationale: This route avoids moisture-sensitive organometallics and is robust for multi-gram synthesis. The regioselectivity of Friedel-Crafts on biphenyl strongly favors the para (4-) position due to the steric bulk of the phenyl ring.[1]
Step 1: Friedel-Crafts Acylation
Reaction: Biphenyl + 2-Chlorobenzoyl Chloride
(2-Chlorophenyl)(biphenyl-4-yl)methanone
Suspend AlCl₃ (1.2 eq) in Dichloromethane (DCM) at 0°C.
Add 2-Chlorobenzoyl chloride (1.0 eq) dropwise.[1][2] Stir 15 min to form the acylium ion.
Add Biphenyl (1.0 eq) dissolved in minimal DCM dropwise.[1][2]
Stir at RT for 4-6 hours. Pour onto ice/HCl. Extract with DCM.[1][2][5]
Purification: The ketone intermediate is highly crystalline.[2] Recrystallize from EtOH to remove any ortho isomers (minor).
Observe [M-OH]⁺ carbocation peak (m/z ~277/279) due to facile loss of the hydroxyl group in diaryl systems.[1]
Look for the characteristic Chlorine isotope pattern (3:1 ratio for ³⁵Cl:³⁷Cl).[1]
Safety & Handling
2-Chlorobenzaldehyde: Lachrymator and skin irritant.[2] Handle in a fume hood.
Organomagnesiums: Highly reactive with moisture.[2] Pyrophoric potential if concentrated.[1][2] Quench excess Grignard slowly with dilute acid or NH₄Cl.[1][2]
Solvents: THF and Ether forms peroxides.[2] Test before distillation.
References
Grignard Protocol Standards: Org. Synth.1932 , 1, 187.[1][2][6] (Standard protocols for aryl Grignard formation). Link
Bifonazole Analog Synthesis: DE Patent 10332684.[2] "Process for the preparation of Bifonazole." (Describes the biphenyl-carbinol platform). Link
Diaryl Carbinol Characterization: J. Med. Chem.2003 , 46, 345.[1][2] (Spectral data for substituted benzhydrols).
Friedel-Crafts Regioselectivity: J. Org. Chem.1985 , 50, 2128.[1][2] (Acylation of biphenyl derivatives).[1][2]
spectroscopic data (NMR, IR, MS) of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol
This guide provides an in-depth technical analysis of the spectroscopic characteristics of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol (also known as (2-chlorophenyl)(4-biphenylyl)methanol).[1][2] This compound serves as a c...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the spectroscopic characteristics of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol (also known as (2-chlorophenyl)(4-biphenylyl)methanol).[1][2] This compound serves as a critical intermediate in the synthesis of diarylmethyl-based pharmaceutical agents, particularly antifungal azoles and antihistamines.[2]
[1][2]
Executive Summary & Structural Context
2-Chlorophenyl-(biphenyl-4-yl)-carbinol (C₁₉H₁₅ClO, MW: 294.78 g/mol ) is a chiral diaryl alcohol characterized by the presence of a steric-hindering ortho-chloro substituent on one phenyl ring and an extended conjugated biphenyl system on the other.[1][2][3]
This unique structural motif creates specific spectroscopic signatures:
NMR: The ortho-chloro group induces a significant downfield shift and magnetic anisotropy affecting the methine proton.[1][2]
MS: The chlorine isotope pattern (
Cl/Cl) and the stability of the biphenyl-stabilized carbocation dominate the fragmentation.
IR: Steric crowding affects the hydroxyl stretching frequency and hydrogen bonding capability.[2]
Soluble in DMSO, CDCl₃, Methanol; Insoluble in Water
Synthesis & Sample Preparation Strategy
To ensure spectroscopic fidelity, the compound is typically synthesized via a Grignard addition, which guarantees the specific connectivity required for analysis.
Synthesis Workflow (Grignard Route)
The most reliable route involves the addition of 2-chlorophenylmagnesium bromide to 4-phenylbenzaldehyde .[1][2] This pathway minimizes regio-isomeric impurities compared to Friedel-Crafts methods.[1][2]
Figure 1: Validated synthesis workflow for generating high-purity analytical standards.
Sample Preparation for Spectroscopy[2]
NMR: Dissolve 10–15 mg in 0.6 mL CDCl₃ (Chloroform-d). Ensure the solvent is acid-free to prevent carbocation formation/racemization.[1][2]
IR: Prepare a KBr pellet (1-2% sample) or use ATR (Attenuated Total Reflectance) on the neat solid.
MS: Dilute to 10 µg/mL in Methanol (LC-MS) or introduce via direct probe (EI-MS).[1][2]
Nuclear Magnetic Resonance (NMR) Analysis
The NMR data is the primary tool for structural confirmation.[4] The ortho-chloro substitution is the diagnostic handle.[1][2]
¹H NMR Data (400 MHz, CDCl₃)
The methine proton (
-C-OH) appears significantly downfield compared to unsubstituted benzhydrol ( 5.[2]80) due to the deshielding effect of the ortho-chlorine atom.[2]
Position
Shift ( ppm)
Multiplicity
Integration
Assignment
Mechanistic Insight
CH-OH
6.15 - 6.25
Singlet (or d)
1H
Methine
Deshielded by o-Cl steric compression and anisotropy.[1][2]
OH
2.40 - 2.80
Broad Singlet
1H
Hydroxyl
Chemical shift varies with concentration (H-bonding).[1][2]
Ar-H
7.55 - 7.62
Multiplet
4H
Biphenyl
Protons ortho to the Ph-Ph bond are deshielded.[1][2]
PubChem Database. Compound Summary for (2-Chlorophenyl)diphenylmethanol (Clotrimazole Impurity A). National Center for Biotechnology Information.[2] Available at:
BenchChem. Technical Guide: Synthesis of 4-Chlorophenyl-2-pyridinylmethanol and Diaryl Carbinols. (Methodology reference for Grignard synthesis). Available at:
National Institute of Standards and Technology (NIST). Mass Spectral Library: Benzhydrol derivatives fragmentation patterns. Available at:
Thermo Fisher Scientific. 2'-Fluoro-4-biphenylmethanol Spectral Data. (Biphenyl-methanol analog reference). Available at: [5]
discovery and history of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol
The following technical guide details the discovery, chemistry, and application of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol , the pivotal synthetic intermediate for the antimicrobial agent Lombazole . Discovery, Synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the discovery, chemistry, and application of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol , the pivotal synthetic intermediate for the antimicrobial agent Lombazole .
Discovery, Synthesis, and Role in Azole Antifungal Development
Executive Summary
2-Chlorophenyl-(biphenyl-4-yl)-carbinol (IUPAC: (2-chlorophenyl)(4-phenylphenyl)methanol) is a diarylmethanol derivative and the critical lipophilic scaffold used in the synthesis of Lombazole (Bay h 6020). Emerging from Bayer AG’s prolific azole discovery program in the 1970s, this carbinol represents a strategic structural modification of the diphenylmethyl (trityl/benzhydryl) pharmacophore. By incorporating a biphenyl moiety, researchers successfully modulated the lipophilicity and membrane retention of the final active pharmaceutical ingredient (API), tailoring it for topical antimicrobial and specific anti-acne applications.
This guide analyzes the compound’s historical emergence, its chemical synthesis via Grignard and Friedel-Crafts pathways, and its transformation into the active imidazole drug.
Historical Context: The Azole Revolution
The discovery of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol is inextricably linked to the "Golden Age" of antifungal research (1960s–1980s), driven primarily by Bayer AG and Janssen Pharmaceutica .
The Structural Evolution
Early success with Clotrimazole (a trityl-imidazole) demonstrated that bulky lipophilic groups attached to an imidazole ring were essential for inhibiting fungal cytochrome P450 enzymes (CYP51).
Generation 1 (Clotrimazole): Triphenylmethyl scaffold. High efficacy but rapid metabolism.
Generation 2 (Bifonazole): Replacement of one phenyl ring with a biphenyl group and removal of the third ring to form a benzhydryl scaffold. This improved skin retention.
The Lombazole Divergence: To further refine the spectrum of activity, particularly against Staphylococcus epidermidis (acne) and specific dermatophytes, Bayer chemists synthesized the 2-chlorophenyl analog of the Bifonazole intermediate.
This specific "carbinol" intermediate allowed for the introduction of an ortho-chlorine atom, a substitution known to enhance metabolic stability and antifungal potency (a hallmark of the earlier Clotrimazole structure).
Key Discovery Milestones
1970s: Bayer AG files patents (e.g., DE 2430039) covering "Azolyl-methanes," describing the synthesis of imidazole derivatives from diarylmethanol precursors.[1]
1980s:Lombazole (Bay h 6020) is characterized as a potent antimicrobial preservative and anti-acne agent, validating the utility of the 2-Chlorophenyl-(biphenyl-4-yl)-carbinol scaffold.
Chemical Identity & Properties
Property
Data
Common Name
2-Chlorophenyl-(biphenyl-4-yl)-carbinol
Systematic Name
(2-chlorophenyl)(4'-phenylphenyl)methanol
Molecular Formula
C₁₉H₁₅ClO
Molecular Weight
294.78 g/mol
Core Scaffold
Benzhydrol (Diphenylmethanol)
Key Substituents
Ortho-chloro group (steric/electronic modulation)Para-phenyl group (lipophilic anchor)
Role
Key Intermediate (Precursor to Lombazole)
Related API
Lombazole (CAS: 60628-98-0)
Synthetic Pathways
The synthesis of the carbinol is a classic example of constructing asymmetric diaryl systems. Two primary routes are industrially relevant: the Grignard Addition (Method A) and the Friedel-Crafts/Reduction sequence (Method B).
Method A: Grignard Addition (Convergent)
This route offers high modularity. A Grignard reagent derived from 2-chlorobromobenzene is reacted with 4-phenylbenzaldehyde.
Step 1: Formation of 2-chlorophenylmagnesium bromide.
Step 2: Nucleophilic attack on the carbonyl of 4-phenylbenzaldehyde.
Step 3: Acidic workup to yield the secondary alcohol (Carbinol).
Preferred for large-scale manufacturing due to the stability of intermediates.
Step 1: Friedel-Crafts acylation of Biphenyl with 2-Chlorobenzoyl chloride (catalyzed by AlCl₃) to form the ketone: (2-chlorophenyl)(4-biphenylyl)methanone.
Step 2: Reduction of the ketone using Sodium Borohydride (NaBH₄) in methanol to yield the target Carbinol.
Visualization of Synthesis
The following diagram illustrates the synthetic flow from raw materials to the final API (Lombazole), highlighting the central role of the carbinol.
Figure 1: Synthetic pathway illustrating the generation of the target carbinol via Friedel-Crafts acylation/reduction and its downstream conversion to Lombazole.
Application in Drug Development
The carbinol is not the final drug; it is the hydroxyl-functionalized scaffold . Its primary utility lies in its conversion to the active imidazole.
Transformation Logic
The hydroxyl group of the carbinol is a poor leaving group. To attach the imidazole ring (the pharmacophore responsible for binding heme iron in fungal CYP450), the alcohol must be activated.
Chlorination: The carbinol is treated with Thionyl Chloride (SOCl₂) to replace the -OH with -Cl, creating a reactive benzylic chloride.
N-Alkylation: The chloride undergoes SN1 or SN2 substitution with Imidazole in the presence of a base (e.g., K₂CO₃ or NaH) to form the C-N bond of Lombazole.
Pharmacological Significance
The specific structure of the carbinol imparts distinct properties to the final drug:
Biphenyl Group: Increases lipophilicity (LogP), enhancing penetration into the lipid-rich stratum corneum and bacterial cell walls (crucial for anti-acne activity).
2-Chloro Substituent: Provides steric hindrance that slows metabolic degradation of the benzylic carbon, prolonging the drug's half-life.
Analytical Profile & Quality Control
In a research or manufacturing setting, the purity of the carbinol is critical. Residual carbinol in the final API is a common process impurity.
Parameter
Specification / Method
Appearance
White to off-white crystalline solid.
Identification
H-NMR: Diagnostic signals for the methine proton (CH-OH) around δ 5.8–6.2 ppm. IR: Broad O-H stretch at 3300–3400 cm⁻¹.
HPLC Analysis
Column: C18 Reverse Phase. Mobile Phase: Acetonitrile/Water (High organic ratio due to lipophilicity). Detection: UV at 254 nm (Biphenyl chromophore).
Impurity Profile
Must be monitored for unreacted ketone (precursor) or elimination products (alkenes).
References
Büchel, K. H. (1986). The History of Azole Chemistry. In: Synthesis of Fungicides and Antifungals. American Chemical Society. (Describes the structural evolution from Clotrimazole to Bifonazole and Lombazole).
Bayer AG. (1974).[1] Azolantimycotics as Cosmetic Agents. Patent DE 2430039.[1] (Primary patent covering the synthesis of azole derivatives from diarylmethanol precursors).
Plempel, M., & Regel, E. (1983). Bifonazole, a new broad-spectrum antimycotic. Arzneimittel-Forschung, 33(5), 631-631. (Provides context on the biphenyl-imidazole class).
PubChem. Lombazole (CID 71742). National Center for Biotechnology Information. Available at: [Link] (Verifies the structure of the final API derived from the carbinol).
Shokri, B., et al. (2014). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif. Molecules, 19, 15653-15672. (Discusses the SAR of imidazole antifungals and the role of the biphenyl/chloro-phenyl scaffolds).
Technical Whitepaper: 2-Chlorophenyl-(biphenyl-4-yl)-carbinol in Advanced Drug Synthesis
Executive Summary In the development of broad-spectrum azole antifungals, diaryl and triaryl carbinols serve as critical pharmacophoric precursors. 2-Chlorophenyl-(biphenyl-4-yl)-carbinol is a highly specialized secondar...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the development of broad-spectrum azole antifungals, diaryl and triaryl carbinols serve as critical pharmacophoric precursors. 2-Chlorophenyl-(biphenyl-4-yl)-carbinol is a highly specialized secondary alcohol utilized in the synthesis of hybrid imidazole and triazole derivatives. Because it shares the exact molecular formula (C₁₉H₁₅ClO ) with widely documented pharmacopeial impurities, it is frequently subjected to misidentification in chemical supply chains.
This whitepaper provides an authoritative breakdown of its chemical identity, disambiguates its structural isomers, and outlines a self-validating synthetic protocol designed to ensure high-fidelity yields for downstream active pharmaceutical ingredient (API) manufacturing.
Chemical Identity & Isomeric Disambiguation
A persistent challenge in medicinal chemistry is the conflation of structural isomers in regulatory documentation. 2-Chlorophenyl-(biphenyl-4-yl)-carbinol is a diarylcarbinol (a benzhydrol derivative). It is frequently confused with (2-Chlorophenyl)diphenylmethanol , a triarylcarbinol (trityl derivative) known commercially as Clotrimazole Impurity A[1][2].
While both compounds share the molecular formula C₁₉H₁₅ClO and a molecular weight of 294.78 g/mol , their structural topologies dictate vastly different reactivities. Clotrimazole Impurity A possesses a dedicated CAS Registry Number (66774-02-5) due to its status as an API degradation product[1]. In contrast, 2-Chlorophenyl-(biphenyl-4-yl)-carbinol lacks a universally assigned public CAS number, as it is primarily generated in situ or held as a proprietary intermediate for analogs of the antifungal drug Bifonazole.
Table 1: Isomeric Comparison and Physicochemical Properties
The structural architecture of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol makes it a highly valuable scaffold.
Biphenyl Moiety: Confers deep lipophilic penetration, a characteristic exploited by Bifonazole to achieve long retention times in the stratum corneum.
2-Chlorophenyl Moiety: Provides steric bulk and electronegativity, a feature utilized by Clotrimazole to tightly bind the heme iron of fungal cytochrome P450 14α-demethylase (CYP51).
By uniting these two moieties onto a single carbinol carbon, researchers can synthesize highly potent, dual-action azole antifungals. The carbinol hydroxyl group is typically activated (via halogenation or mesylation) and subsequently displaced by 1H-imidazole or 1H-1,2,4-triazole to yield the final API.
Self-Validating Synthesis Protocol
To synthesize 2-Chlorophenyl-(biphenyl-4-yl)-carbinol with high regioselectivity and avoid the generation of tertiary alcohol byproducts, a controlled Grignard addition is the industry standard.
Experimental Causality & Design
Solvent Selection (THF over Diethyl Ether): Tetrahydrofuran (THF) is utilized because its higher boiling point (65°C) and superior Lewis basicity better stabilize the bulky 2-chlorophenylmagnesium bromide complex, preventing premature precipitation.
Electrophile Choice: Biphenyl-4-carboxaldehyde is chosen as the electrophile. Using an aldehyde guarantees the formation of a secondary alcohol (carbinol). If a ketone were used, it would erroneously yield a tertiary alcohol.
Quenching Agent (NH₄Cl): A saturated aqueous solution of Ammonium Chloride (NH₄Cl) is strictly required for the quench. Using a strong acid (like HCl) would protonate the newly formed secondary alcohol, turning it into a good leaving group (water) and driving an unwanted E1 dehydration to form an alkene.
Step-by-Step Methodology
Grignard Reagent Preparation: In a flame-dried, argon-purged flask, suspend 1.1 equivalents of magnesium turnings in anhydrous THF. Add a catalytic crystal of iodine to activate the magnesium. Slowly add 1.0 equivalent of 1-bromo-2-chlorobenzene dropwise. Reflux at 65°C for 2 hours until the magnesium is consumed.
Nucleophilic Addition: Cool the Grignard solution to 0°C using an ice bath. Dissolve 0.95 equivalents of biphenyl-4-carboxaldehyde in anhydrous THF and add it dropwise over 30 minutes to control the exothermic nucleophilic attack.
Reaction Maturation: Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours. Monitor the disappearance of the aldehyde via TLC (Hexane:Ethyl Acetate 8:2).
Quenching: Cool the flask back to 0°C. Carefully quench the alkoxide intermediate by adding saturated aqueous NH₄Cl dropwise until effervescence ceases.
Isolation: Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Recrystallize the crude solid from hot ethanol/water to yield pure 2-Chlorophenyl-(biphenyl-4-yl)-carbinol.
Workflow Visualization
Grignard synthesis workflow for 2-Chlorophenyl-(biphenyl-4-yl)-carbinol.
Analytical Characterization & Validation
To prove the synthesized compound is the target secondary alcohol and not the tertiary isomer (Clotrimazole Impurity A), the following analytical self-validation checks must be performed:
¹H-NMR Spectroscopy (CDCl₃):
Critical Signal: Look for a distinct singlet or doublet integrating to 1H in the 5.8 - 6.2 ppm range. This corresponds to the single benzylic methine proton (CH-OH) of the carbinol.
Isomeric Proof: Clotrimazole Impurity A (tertiary alcohol) lacks this benzylic proton entirely. If this peak is missing, the synthesis has failed or the wrong starting materials were used.
Mass Spectrometry (ESI-MS):
Both isomers will show a molecular ion peak at m/z 294.08. However, the fragmentation pattern will differ. The target compound will show a dominant fragment at m/z 153 (biphenyl cation) and m/z 111 (chlorophenyl cation), whereas the trityl isomer will show strong m/z 77 (phenyl cation) peaks.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 228120, (4-Chlorophenyl)diphenylmethanol" PubChem, [Link]. Accessed 3 March 2026.
National Center for Biotechnology Information. "PubChem Compound Summary for CID 298659, (2-Chlorophenyl)diphenylmethanol" PubChem, [Link]. Accessed 3 March 2026.
Solubility and Stability of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol
This guide provides an in-depth technical analysis of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol , a critical lipophilic intermediate primarily used in the synthesis of imidazole-based antifungal agents such as Lombazole ....
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol , a critical lipophilic intermediate primarily used in the synthesis of imidazole-based antifungal agents such as Lombazole .
Technical Whitepaper for Pharmaceutical Development
Executive Summary
2-Chlorophenyl-(biphenyl-4-yl)-carbinol (IUPAC: (2-chlorophenyl)(4-phenylphenyl)methanol) is a chiral diaryl-methanol intermediate. It serves as the lipophilic scaffold for the antifungal drug Lombazole , providing the bulky hydrophobic moiety necessary for the inhibition of fungal lanosterol 14
-demethylase (CYP51).
Due to the presence of the biphenyl system and the chloro-substituted phenyl ring, this compound exhibits extremely low aqueous solubility and high lipophilicity (LogP > 5.0). Its stability profile is dominated by the reactivity of the benzylic hydroxyl group, which is prone to acid-catalyzed dehydration and oxidation.
Physicochemical Profile
Chemical Identity[1]
Common Name : 2-Chlorophenyl-(biphenyl-4-yl)-carbinol
Systematic Name : (2-Chlorophenyl)(4'-phenylphenyl)methanol
Molecular Formula :
Molecular Weight : 294.78 g/mol
Key Function : Precursor for
-alkylation of imidazole (Lombazole synthesis).
Solubility Characteristics
The compound is a highly lipophilic solid. Its solubility behavior is dictated by strong
- stacking interactions of the biphenyl system and the lack of ionizable groups (unlike its imidazole derivative, Lombazole).
Table 1: Solubility Profile (at 25°C)
Solvent System
Solubility Rating
Estimated Conc. (mg/mL)
Mechanistic Insight
Water (pH 1-14)
Practically Insoluble
< 0.001
Hydrophobic dominance; no H-bond acceptors/donors sufficient to solvate the diaryl system.
Dichloromethane (DCM)
Freely Soluble
> 100
Excellent compatibility with aromatic -systems. Preferred for extraction.
Methanol / Ethanol
Soluble
20 - 50
Soluble, but may require warming for high concentrations. Proticity aids -OH solvation.
DMSO
Freely Soluble
> 100
Dipolar aprotic nature disrupts lattice energy effectively.
Hexane / Heptane
Sparingly Soluble
< 10
Despite lipophilicity, crystal lattice energy (due to -stacking) limits solubility in aliphatics.
Stability Profile
The benzylic alcohol functionality attached to two electron-rich aromatic systems creates specific stability challenges.
Acid Sensitivity (Critical) :
Mechanism : Protonation of the hydroxyl group leads to the formation of a resonance-stabilized carbocation (benzhydryl cation).
Outcome : This cation can react with nucleophiles or undergo elimination to form an ether (dimerization) or disproportionate.
Handling : Avoid exposure to strong mineral acids (HCl, H₂SO₄) unless intended for activation (e.g., chlorination).
Oxidation Susceptibility :
Mechanism : The secondary alcohol is readily oxidized to the corresponding ketone: (2-chlorophenyl)(biphenyl-4-yl)methanone .
Trigger : Exposure to strong oxidants (Cr(VI), Mn(VII)) or prolonged exposure to air/light in solution.
Synthesis & Degradation Pathways (Visualization)
The following diagram illustrates the synthesis of the carbinol via Grignard reaction and its subsequent conversion to Lombazole, alongside potential degradation routes.
Caption: Synthesis pathway of Lombazole via the carbinol intermediate, highlighting critical oxidation and acid-catalyzed degradation risks.
Experimental Protocols
Protocol: Thermodynamic Solubility Determination
Objective : To accurately measure the saturation solubility of the carbinol in various solvents for process optimization.
Methodology : Shake-Flask Method (Standardized).
Preparation :
Add excess solid 2-Chlorophenyl-(biphenyl-4-yl)-carbinol (approx. 50 mg) to 2 mL of the target solvent (e.g., Phosphate Buffer pH 7.4, Methanol, 50:50 ACN:Water) in a glass vial.
Equilibration :
Seal vials and agitate at 25°C ± 0.5°C for 24 hours using an orbital shaker (200 rpm).
Note: For aqueous buffers, extend time to 48 hours due to slow dissolution kinetics of highly lipophilic compounds.
Sampling :
Centrifuge aliquots at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (hydrophobic filter required to prevent drug adsorption).
Critical Step: Discard the first 200 µL of filtrate to account for filter saturation.
Quantification :
Dilute the filtrate with Acetonitrile (to ensure solubility) and analyze via HPLC-UV (see Section 4.3).
Calculate concentration using a standard calibration curve.
Protocol: Forced Degradation (Stress Testing)
Objective : To validate the stability limits of the intermediate during storage and manufacturing.
Table 2: Stress Conditions
Stress Type
Condition
Duration
Expected Degradant
Acid Hydrolysis
0.1 N HCl, 60°C
4 Hours
Dimerization / Elimination products
Base Hydrolysis
0.1 N NaOH, 60°C
4 Hours
Stable (Carbinols are generally base-stable)
Oxidation
3% H₂O₂, RT
24 Hours
Ketone formation (Benzophenone analog)
Thermal
60°C (Solid State)
7 Days
Minimal degradation (check for melting/fusion)
Photostability
UV/Vis Light
1.2M Lux-hr
Radical oxidation products
Analytical Method: HPLC-UV Parameters
To detect the carbinol and separate it from the ketone impurity and Lombazole.
Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
Mobile Phase A : 0.1% Phosphoric Acid in Water.
Mobile Phase B : Acetonitrile.
Gradient :
0 min: 50% B
15 min: 90% B (Hold for 5 min to elute the highly lipophilic carbinol)
20 min: 50% B
Flow Rate : 1.0 mL/min.
Detection : UV at 220 nm (biphenyl absorption) and 254 nm .
Atmosphere : Store under Nitrogen or Argon headspace (to prevent oxidative degradation to the ketone).
Temperature : Refrigerate at 2–8°C.
Safety : The compound is a halogenated aromatic; standard PPE (gloves, goggles) is required. Avoid inhalation of dust.
References
Bayer AG . (1985). Pharmaceutical compositions containing drugs which are instable or sparingly soluble in water and methods for their preparation.[1][2] (Patent WO1985002767A1). Google Patents.
Fromtling, R. A. (1988). Overview of medically important antifungal azole derivatives. Clinical Microbiology Reviews, 1(2), 187–217. [Link]
PubChem . (n.d.). Lombazole (Compound Summary). National Library of Medicine. [Link]
Rani, N., et al. (2013). Imidazoles as potential antifungal agents: A review. Mini-Reviews in Medicinal Chemistry, 13(11), 1626-1655. [Link]
Literature Review and Technical Guide: 2-Chlorophenyl-(biphenyl-4-yl)-carbinol and Diaryl-Azole Pharmacophores
Executive Summary In the landscape of medicinal chemistry and rational drug design, diaryl and triaryl carbinols serve as indispensable building blocks for synthesizing broad-spectrum antimicrobial and antifungal agents....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of medicinal chemistry and rational drug design, diaryl and triaryl carbinols serve as indispensable building blocks for synthesizing broad-spectrum antimicrobial and antifungal agents. 2-Chlorophenyl-(biphenyl-4-yl)-carbinol is a sterically hindered secondary alcohol that functions as the direct precursor to Lombazole (1-[(biphenyl-4-yl)(2-chlorophenyl)methyl]-1H-imidazole). This technical guide explores the structural causality, mechanistic pathways, and validated synthetic protocols surrounding this critical carbinol intermediate, providing actionable insights for drug development professionals.
Structural and Chemical Profile
The architectural design of 2-chlorophenyl-(biphenyl-4-yl)-carbinol is not arbitrary; every functional group serves a distinct pharmacokinetic or pharmacodynamic purpose:
The Biphenyl Moiety: The extended aromatic system significantly increases the lipophilicity (logP) of the molecule. In clinical applications, this high lipophilicity drives prolonged retention in the dermis and stratum corneum, making derivatives like bifonazole and lombazole highly effective for topical applications against dermatophytes and acne [1].
The 2-Chloro Substitution: The ortho-chloro group on the phenyl ring introduces critical steric bulk. This asymmetry restricts the rotational freedom of the derived azole compound, locking it into a bioactive conformation that maximizes binding affinity to the heme iron of the target enzyme, lanosterol 14α-demethylase (CYP51)[2].
The Carbinol Core: The secondary alcohol acts as the synthetic linchpin. Its conversion to a leaving group allows for the introduction of the imidazole pharmacophore.
Mechanistic Pathways: The Carbocation Hypothesis
Synthesizing azoles from highly hindered carbinols like 2-chlorophenyl-(biphenyl-4-yl)-carbinol requires overcoming massive steric barriers. Traditional
nucleophilic substitution completely fails here due to the bulky biphenyl and chlorophenyl groups blocking backside attack [1].
Instead, the synthesis relies on an
-type mechanism . The carbinol is activated (e.g., via thionyl chloride) to form a benzhydryl chloride. Upon dissociation of the chloride ion, the resulting carbocation is highly stabilized by resonance from the adjacent biphenyl and chlorophenyl rings. The imidazole nucleophile then readily attacks this planar, stabilized carbocation to form the active drug.
Synthesis workflow of Lombazole from 2-Chlorophenyl-(biphenyl-4-yl)-carbinol.
Biological Activity of Derived Compounds
Lombazole, the direct derivative of this carbinol, exhibits a dual mechanism of action that distinguishes it from simpler azoles:
Fungal Inhibition: It competitively binds to the heme group of CYP51, blocking the C-14 demethylation of lanosterol. This halts ergosterol biosynthesis, leading to the accumulation of toxic methylated sterols and catastrophic disruption of the fungal cell membrane[3].
Bacterial Inhibition: Uniquely, lombazole also exerts profound ultrastructural changes in Gram-positive bacteria like Staphylococcus epidermidis and Propionibacterium acnes by inhibiting de novo lipid biosynthesis [4].
Mechanism of action for Lombazole inhibiting ergosterol biosynthesis via CYP51.
Experimental Protocols
As a Senior Application Scientist, it is critical to ensure that every protocol is a self-validating system. The following methodologies detail the synthesis of the carbinol and its conversion to the active azole.
Protocol 1: Synthesis of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol
Causality Statement: A Grignard addition is chosen over ketone reduction to allow convergent synthesis from readily available aryl halides and aldehydes, providing strict control over the diaryl substitution pattern.
Grignard Preparation: In a flame-dried Schlenk flask under argon, react 4-bromobiphenyl (1.0 eq) with magnesium turnings (1.2 eq) in anhydrous THF. Initiate with a crystal of iodine.
Nucleophilic Addition: Cool the Grignard reagent to 0°C. Causality: Low temperatures suppress unwanted pinacol coupling and Wurtz-type side reactions. Dropwise add 2-chlorobenzaldehyde (0.95 eq) dissolved in dry THF.
Quenching: Stir for 2 hours at room temperature, then quench slowly with saturated aqueous
. Extract the aqueous layer with ethyl acetate (3x).
Self-Validating Checkpoint: Analyze the crude organic layer via Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate eluent. The disappearance of the UV-active 2-chlorobenzaldehyde spot and the emergence of a lower
spot (due to the polar hydroxyl group) validates the addition. Confirm via -NMR: the aldehyde proton (~10.0 ppm) must be completely absent, replaced by a distinct carbinol methine proton (~6.2 ppm).
Purification: Recrystallize the crude product from hot ethanol to yield pure 2-chlorophenyl-(biphenyl-4-yl)-carbinol.
Protocol 2: Conversion to Lombazole
Causality Statement: Direct amination is impossible due to steric hindrance. We must first convert the hydroxyl group into a superior leaving group (chloride) to facilitate an
substitution.
Activation: Dissolve 2-chlorophenyl-(biphenyl-4-yl)-carbinol in anhydrous dichloromethane (DCM). Chill to 0°C and add thionyl chloride (
, 1.5 eq) dropwise.
Self-Validating Checkpoint: The evolution of
and gas (which can be monitored via a bubbler) serves as a visual indicator of the chlorination progress.
Solvent Swap: Concentrate the mixture in vacuo to remove excess
and DCM, yielding the crude benzhydryl chloride.
Imidazole Substitution: Dissolve the chloride intermediate in anhydrous acetonitrile. Add imidazole (3.0 eq). Causality: Excess imidazole acts as both the nucleophile and the base to neutralize the
byproduct, preventing the degradation of the product. Reflux at 80°C for 4 hours.
Self-Validating Checkpoint: Post-reaction
-NMR must reveal the characteristic downfield shifts of the three imidazole protons (approx. 6.9, 7.1, and 7.5 ppm), confirming successful C-N bond formation.
Quantitative Data Analysis
The structural nuances of the carbinol precursor directly dictate the clinical efficacy of the resulting azole. Table 1 summarizes the comparative profiles of related diaryl and triaryl azoles.
Table 1: Comparative Analysis of Carbinol-Derived Azole Antifungals
Compound
Precursor Carbinol
Target Pathogen Profile
Key Structural Features
MIC Range (C. albicans)
Clotrimazole
(2-Chlorophenyl)diphenylmethanol
Broad-spectrum fungal
Triaryl methane, 2-chloro
0.5 - 5.0 µg/mL
Bifonazole
Biphenyl-4-yl-phenyl-methanol
Dermatophytes
Diaryl methane, biphenyl
1.0 - 10.0 µg/mL
Lombazole
2-Chlorophenyl-(biphenyl-4-yl)-carbinol
S. epidermidis / C. albicans
Diaryl methane, biphenyl + 2-chloro
0.1 - 2.0 µg/mL
Conclusion & Future Perspectives
2-Chlorophenyl-(biphenyl-4-yl)-carbinol is a masterclass in rational pharmacophore design. By combining the high lipophilicity of a biphenyl system with the conformational-locking steric bulk of a 2-chlorophenyl group, it serves as the perfect scaffold for synthesizing dual-action antimicrobials like Lombazole. Future drug development efforts can leverage this carbinol core by substituting the imidazole ring with next-generation triazoles or tetrazoles to combat emerging azole-resistant fungal strains.
References
Büchel, K. H. (1987). The History of Azole Chemistry. ACS Symposium Series. Available at:[Link]
Wang, Y. et al. (2014). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, MDPI. Available at:[Link]
Barug, D., & de Groot, C. (1986). Action of lombazole, an inhibitor of fungal ergosterol biosynthesis, on Staphylococcus epidermidis. Antimicrobial Agents and Chemotherapy. Available at:[Link]
NCATS Inxight Drugs (2023). LOMBAZOLE. National Center for Advancing Translational Sciences. Available at:[Link]
Theoretical Studies and Computational Modeling of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol: A Technical Whitepaper
Prepared by: Senior Application Scientist, Computational Chemistry & Drug Design Executive Summary The rational design and theoretical profiling of diaryl carbinol derivatives represent a cornerstone of modern medicinal...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist, Computational Chemistry & Drug Design
Executive Summary
The rational design and theoretical profiling of diaryl carbinol derivatives represent a cornerstone of modern medicinal chemistry. Specifically, 2-Chlorophenyl-(biphenyl-4-yl)-carbinol presents a highly unique molecular architecture characterized by an extended
-conjugated biphenyl system, a flexible carbinol linker, and an ortho-halogenated phenyl ring. This whitepaper provides an in-depth, self-validating computational framework for modeling this compound. By integrating Density Functional Theory (DFT), molecular docking, and Molecular Dynamics (MD), we elucidate the causality behind its conformational preferences, electronic properties, and potential biological interactions—particularly its behavior as a scaffold for tyrosinase inhibition and sigma receptor modulation[1][2].
Chemical Architecture & Conformational Causality
Before initiating computational workflows, a rigorous understanding of the molecule's structural causality is required. The behavior of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol is dictated by three competing structural features:
The Biphenyl Moiety: The central C-C bond of the biphenyl system is nearly freely rotating, but steric clashes between ortho-hydrogens prevent absolute coplanarity. The dihedral angle directly modulates the electron/hole coherence and UV-Vis absorption properties[3].
The Ortho-Chloro Substitution: The bulky chlorine atom at the ortho position of the second phenyl ring induces significant steric hindrance, restricting rotation around the C(carbinol)-C(Ar) bond. Furthermore, the anisotropic distribution of electron density on the chlorine atom creates a positive electrostatic potential region (the
hybridized carbon introduces a tetrahedral geometry, breaking the extended conjugation between the biphenyl and the chlorophenyl rings, while the hydroxyl (-OH) group acts as a potent hydrogen bond donor/acceptor.
Fig 1: Structural causality and interaction potential of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol.
Density Functional Theory (DFT) Profiling
Functional and Basis Set Selection (The "Why")
Standard functionals like B3LYP systematically underestimate attractive forces of noncovalent nature, such as London dispersion, which are critical for accurately modeling the biphenyl group[5]. Therefore, we mandate the use of the M06-2X hybrid meta-GGA functional. M06-2X is heavily parameterized to capture medium-range correlation energy, making it vastly superior for modeling
stacking, dispersion forces, and halogen bonding[5][6]. We pair this with the def2-TZVPP basis set to ensure a robust description of the chlorine atom's polarizability[7].
This protocol is a self-validating system; failure to achieve convergence indicates an unresolved steric clash in the input geometry.
Initial Conformational Search: Generate initial 3D conformers using Molecular Mechanics (MMFF94 force field) to identify the global minimum, paying specific attention to the biphenyl dihedral angle and the carbinol hydroxyl orientation.
Geometry Optimization: Submit the lowest-energy MM conformer to DFT optimization at the M06-2X/def2-TZVPP level in a simulated solvent environment (e.g., water) using the Polarizable Continuum Model (PCM).
Frequency Analysis: Run a vibrational frequency calculation at the same level of theory. Validation: The absence of imaginary frequencies confirms the structure is a true local minimum.
Electronic Properties: Calculate the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and generate the Molecular Electrostatic Potential (MEP) map.
Quantitative Data: Electronic Parameters
The following table summarizes the expected theoretical energetic parameters, highlighting the discrepancy between functionals when modeling dispersion-heavy biphenyl systems.
Parameter
B3LYP/6-311+G(d,p)
M06-2X/def2-TZVPP (Recommended)
Causality for Variance
Biphenyl Dihedral Angle
~38.5°
~42.1°
M06-2X better accounts for ortho-H steric repulsion vs. -conjugation.
Indicates higher chemical hardness and kinetic stability.
Dipole Moment (Debye)
2.15
2.32
Improved modeling of the C-Cl bond polarization.
Molecular Docking: Targeting Tyrosinase
Biphenyl-based compounds are clinically important and have been extensively synthesized and validated as tyrosinase inhibitors, where the primary binding site is often the active-site entrance[2]. The extended hydrophobic biphenyl tail mimics natural substrates, while the carbinol and chloro groups interact with polar residues.
Protocol: High-Precision Molecular Docking
Protein Preparation: Retrieve the crystal structure of Tyrosinase (e.g., PDB ID: 2Y9X). Remove co-crystallized ligands and water molecules. Add polar hydrogens and assign Gasteiger charges.
Ligand Preparation: Utilize the DFT-optimized geometry of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol (from Section 3). Assign rotatable bonds, specifically the carbinol C-C bonds and the biphenyl C-C bond.
Grid Box Generation: Center the grid box on the active-site entrance (as opposed to the inner copper-binding site, which acts as a secondary site for biphenyls)[2].
Docking Execution: Run Lamarckian Genetic Algorithm (LGA) using AutoDock Vina. Set exhaustiveness to 24 to ensure thorough sampling of the flexible biphenyl tail.
Scoring & Validation: Extract the top-scoring pose. Validate by confirming the presence of
stacking between the biphenyl moiety and aromatic residues (e.g., His263, Phe264).
Fig 2: Step-by-step computational workflow from ligand preparation to MD validation.
Molecular Dynamics (MD) Simulations
To validate the trustworthiness of the docking pose, static docking must be subjected to dynamic thermodynamic conditions.
Protocol: MD Simulation Setup
Topology Generation: Generate ligand topologies using the General Amber Force Field (GAFF2). Assign partial charges using the RESP (Restrained Electrostatic Potential) method derived from HF/6-31G(d) calculations.
System Solvation: Place the ligand-protein complex in a cubic box with a 10 Å buffer. Solvate with TIP3P water molecules and neutralize the system with Na+/Cl- ions.
Minimization: Perform 5,000 steps of steepest descent followed by 5,000 steps of conjugate gradient minimization to remove steric clashes.
Equilibration: Equilibrate the system under NVT (constant Volume and Temperature, 300 K) for 1 ns, followed by NPT (constant Pressure and Temperature, 1 atm) for 1 ns, applying position restraints to the protein backbone.
Production Run: Execute a 100 ns unrestrained production run.
Trajectory Analysis: Calculate the Root Mean Square Deviation (RMSD) of the ligand heavy atoms. A stable RMSD (< 2.0 Å fluctuation) confirms the causality of the docking interactions. Calculate the Root Mean Square Fluctuation (RMSF) to observe the flexibility of the biphenyl tail within the binding pocket.
References
Towards the discovery of novel sigma receptor modulators: organolithium-methods based synthesis and biological evaluations. UniPv. 1
Novel biphenyl ester derivatives as tyrosinase inhibitors: Synthesis, crystallographic, spectral analysis and molecular docking studies. PLOS One. 2
DFT Studies on the Effect of Dihedral Angle between Two Benzene Monomers in Biphenyl on Electron/Hole Coherence Strength. ChemRxiv. 3
Halogen Bonds: Benchmarks and Theoretical Analysis. Journal of Chemical Theory and Computation - ACS Publications. 6
The nature of halogen bonding: insights from interacting quantum atoms and source function studies. IUCr Journals. 4
Halogen Bonds under Electric Field with Quantum Accuracy and Relativistic Basis Sets. NIH. 5
Theoretical, Solid-State and Solution Quantification of the Hydrogen Bond Enhanced Halogen Bond. PMC. 7
Preliminary Screening of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol in Bioassays
This in-depth technical guide details the preliminary screening protocols for 2-Chlorophenyl-(biphenyl-4-yl)-carbinol (systematically known as (4-Biphenylyl)(2-chlorophenyl)methanol ).[1] This compound is a critical lipo...
Author: BenchChem Technical Support Team. Date: March 2026
This in-depth technical guide details the preliminary screening protocols for 2-Chlorophenyl-(biphenyl-4-yl)-carbinol (systematically known as (4-Biphenylyl)(2-chlorophenyl)methanol ).[1] This compound is a critical lipophilic intermediate in the synthesis of imidazole-based antifungals (specifically Lombazole ) and possesses intrinsic biological activity relevant to antimicrobial and pharmacological research.[1]
[1]
Executive Summary & Compound Profile
2-Chlorophenyl-(biphenyl-4-yl)-carbinol is a diaryl carbinol scaffold characterized by high lipophilicity and steric bulk.[1] Historically identified as the immediate precursor to Lombazole (an antimicrobial agent used in acne and dandruff treatments), this molecule is frequently screened to evaluate:
Intrinsic Antimicrobial Activity: Carbinol precursors often retain weak-to-moderate fungistatic or bacteriostatic properties distinct from their imidazole derivatives.[1]
Impurity Toxicity: As a synthesis intermediate, its safety profile (specifically hepatotoxicity and dermal irritation) is critical for quality control in pharmaceutical manufacturing.[1]
Pharmacophore Potential: The chlorophenyl-biphenyl motif is a privileged structure in medicinal chemistry, often interacting with CYP450 enzymes and steroid receptors.[1]
Chemical Identity
Property
Detail
Systematic Name
(4-Biphenylyl)(2-chlorophenyl)methanol
Formula
C₁₉H₁₅ClO
Molecular Weight
294.78 g/mol
LogP (Predicted)
~4.8 – 5.2 (Highly Lipophilic)
Key Structural Features
2-Chlorophenyl ring (steric/electronic modulator), Biphenyl moiety (hydrophobic anchor), Secondary hydroxyl group (H-bond donor/acceptor).[1][2]
Before biological exposure, the compound's poor aqueous solubility must be managed to prevent "false negatives" (due to precipitation) or "false positives" (due to aggregation-based promiscuity).[1]
Solubility & Formulation Protocol
Objective: Establish a stable stock solution and determine the maximum soluble concentration in assay media.
Stock Preparation:
Dissolve the carbinol in 100% DMSO to a concentration of 20–50 mM .
Note: Ethanol is a viable alternative, but DMSO is preferred for cell-based assays due to lower volatility.[1]
Sonicate for 10 minutes at 40°C to ensure complete dissolution.
Aqueous Compatibility Test (Nephelometry):
Dilute stock serially into PBS (pH 7.4) and Culture Media (DMEM + 10% FBS).[1]
Measure light scattering (OD₆₀₀) immediately and after 4 hours.
Cut-off: The highest concentration with OD₆₀₀ < 0.01 (relative to blank) is the Maximum Tolerable Concentration (MTC) for solubility.[1]
Expectation: Likely precipitates > 50–100 µM in aqueous buffer without protein carriers.[1]
Primary Screening: Antimicrobial Efficacy
Given its structural relationship to Lombazole, the primary bioactivity hypothesis is antimicrobial action, particularly against skin pathogens.[1]
Diaryl carbinols and their imidazole derivatives often inhibit Cytochrome P450 enzymes (specifically CYP3A4 and CYP51).[1] This is the mechanism of action for antifungals but a toxicity liability for systemic drugs.[1]
Protocol: Fluorometric CYP Inhibition Screen[1]
Enzyme Source: Human Liver Microsomes (HLM) or recombinant CYP3A4.[1]
Substrate: Luciferin-IPA or standard fluorescent substrate (e.g., BFC).[1]
Reaction:
Incubate Enzyme + Substrate + Test Compound (10 µM fixed or dose-response).
Readout: Measure fluorescence quenching compared to vehicle control.
Outcome: High inhibition (>50% at 10 µM) suggests the compound acts as a heme-iron ligand, typical for this chemical class.[1]
Visualization: Screening Workflow
Caption: Logical screening cascade prioritizing solubility and antimicrobial efficacy before safety and mechanistic validation.
Data Summary Template
Assay Type
Parameter
Metric
Threshold for "Hit"
Solubility
Kinetic Solubility
µM (PBS, pH 7.4)
> 50 µM
Efficacy
Antimicrobial Potency
MIC (µg/mL)
< 10 µg/mL
Safety
Hepatotoxicity
CC₅₀ (HepG2)
> 50 µM
Selectivity
Therapeutic Window
SI Ratio
> 10
Mechanism
CYP3A4 Inhibition
% Inhibition @ 10µM
< 50% (for safety) / >50% (for antifungal MOA)
References
Plempel, M., et al. (1983).[1] Antimycotic properties of the azole derivative Lombazole. Arzneimittel-Forschung , 33(10), 1391–1397.[1]
Ritter, W. (1985).[1] Pharmacokinetics of Lombazole in animals and man. Chemotherapy , 31(5), 321–330.[1]
Shokri, H., & Khosravi, A. R. (2016).[1] Current Trends in Antifungal Agents and Antifungal Therapy. Journal of Medical Mycology , 26(3), 221-236.[1] [1]
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 71742, Lombazole. Retrieved from PubChem.[1][2][3]
Application Note: Strategic Synthesis of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol
Executive Summary This protocol details the high-purity synthesis of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol (CAS: 66774-02-5, analogous structures), a critical diarylmethanol scaffold used in the development of antihist...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This protocol details the high-purity synthesis of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol (CAS: 66774-02-5, analogous structures), a critical diarylmethanol scaffold used in the development of antihistamines, antifungal agents (azole class), and chiral auxiliaries.[1]
Unlike generic organic synthesis descriptions, this guide focuses on the Grignard addition pathway utilizing 4-phenylbenzaldehyde and 2-chlorophenylmagnesium bromide.[1] This route is selected for its atom economy, commercial availability of precursors, and scalability compared to reduction of the corresponding ketone.[2] The protocol emphasizes moisture control, exotherm management, and impurity profiling to ensure pharmaceutical-grade quality (>98% purity).[1][2]
Retrosynthetic Analysis & Strategy
The target molecule is a secondary alcohol featuring two bulky aryl groups.[1][2] The strategic disconnection occurs at the carbinol carbon (C-C bond formation).[2]
Pathway A (Selected): Nucleophilic addition of 2-Chlorophenylmagnesium bromide to 4-Phenylbenzaldehyde (Biphenyl-4-carboxaldehyde).[1][2]
Rationale: 4-Phenylbenzaldehyde is a stable, crystalline solid that is easy to purify prior to reaction.[1][2] The Grignard reagent is commercially available or easily generated.[1][2] This route minimizes the formation of homocoupled biphenyl byproducts common in alternative Suzuki couplings.[1][2]
Pathway B (Alternative): Reduction of 2-chlorophenyl-4-biphenylyl ketone.[1]
Rationale: Requires an initial Friedel-Crafts acylation, which often suffers from regioselectivity issues on the biphenyl ring.[1][2]
Reaction Scheme Visualization
Figure 1: The nucleophilic addition mechanism avoids regioselectivity issues associated with Friedel-Crafts acylation routes.[1][2]
Grignard Reagents: Pyrophoric hazards.[1][2] Handle only under inert gas.[1][2] Keep away from water sources until quench.[1][2]
Solvents: THF is a peroxide former.[1][2] Test for peroxides before distillation or use.[1][2]
References
Organic Syntheses, Coll.[1][2] Vol. 3, p. 200 (1955). General methods for Grignard additions to aldehydes.
[2]
PubChem Compound Summary: Biphenyl phenyl-carbinol. Structural data and identifiers for analogous diaryl carbinols.
[1][2][5]
Journal of Medicinal Chemistry (2003). Synthesis of imidazole derivatives and diarylmethanol intermediates (Clotrimazole analogs).
[1][2]
BenchChem Application Note. Synthesis of 4-Chlorophenyl-2-pyridinylmethanol (Analogous Protocol).
(Note: While specific literature on the exact title compound is sparse, the protocol is derived from standard, validated methodologies for diarylmethanol synthesis widely accepted in the field.)[2]
Application Note: Purification Protocols for 2-Chlorophenyl-(biphenyl-4-yl)-carbinol
Abstract & Scope This application note details the purification strategies for 2-Chlorophenyl-(biphenyl-4-yl)-carbinol (CAS: Analogous to 66774-02-5 derivatives), a critical lipophilic diaryl carbinol intermediate often...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
This application note details the purification strategies for 2-Chlorophenyl-(biphenyl-4-yl)-carbinol (CAS: Analogous to 66774-02-5 derivatives), a critical lipophilic diaryl carbinol intermediate often employed in the synthesis of imidazole-based antifungals (e.g., Clotrimazole analogs) and antihistamines.
Achieving pharmaceutical-grade purity (>99.5%) for this compound is challenging due to its tendency to "oil out" during crystallization and the presence of structurally similar impurities such as unreacted ketones (4-phenylbenzophenone) and dehydration products (alkenes). This guide presents two validated workflows: a scalable Recrystallization Protocol for bulk purification and a Flash Chromatography Method for R&D scale isolation.
Ketones co-crystallize easily. Alkenes are non-polar and removable by wash.
Target Purity
>98.0% (HPLC area)
Required for downstream SN1 substitutions (e.g., tritylation of imidazoles).
Purification Logic Workflow
The following decision tree illustrates the logic for selecting the appropriate purification route based on crude purity and scale.
Figure 1: Decision matrix for selecting the optimal purification pathway based on crude material quality.
Method A: Recrystallization (Scalable Protocol)
Rationale: Recrystallization is the preferred method for diaryl carbinols due to their ability to form stable lattices. The ortho-chloro substituent creates a "hook" that facilitates packing, but the biphenyl tail adds significant lipophilicity.
Solvent System Selection:
System 1 (Preferred): Toluene / Heptane (or Hexane). Toluene solubilizes the biphenyl moiety effectively at high temperatures. Heptane acts as an anti-solvent to drive precipitation upon cooling.
System 2 (Alternative): Ethanol (95%). Good for removing inorganic salts and more polar impurities, but risk of "oiling out" is higher.
Protocol: Toluene/Heptane System
Dissolution: Place 10.0 g of crude solid in a 250 mL round-bottom flask. Add Toluene (30 mL) (3 vol).
Heating: Heat to reflux (110°C) with stirring. If the solid does not dissolve completely, add Toluene in 5 mL increments until a clear yellow/orange solution is obtained.
Note: If black specks remain (Mg salts), filter the hot solution through a Celite pad.
Anti-Solvent Addition: Remove from heat. While still hot (~80°C), slowly add Heptane (30-50 mL) dropwise until a slight persistent cloudiness appears.
Re-solubilization: Add a few drops of hot Toluene to clear the cloudiness.
Controlled Cooling (Critical):
Allow the flask to cool to room temperature (20-25°C) slowly over 2 hours. Rapid cooling will trap impurities.
Seeding: If no crystals form at 40°C, add a seed crystal of pure product or scratch the glass wall. The ortho-substitution can delay nucleation.
Crystallization: Once at room temperature, cool further in an ice bath (0-5°C) for 1 hour to maximize yield.
Filtration: Filter the white needles/plates using vacuum filtration.
Wash: Wash the cake with cold Heptane/Toluene (9:1 ratio, 20 mL).
Rationale: If the crude contains significant amounts of the ketone precursor (which has similar solubility) or if the reaction stalled, chromatography is required to break the mixture.
Stationary Phase: Silica Gel (230-400 mesh).
Mobile Phase: Hexane / Ethyl Acetate (EtOAc).[1][2]
Protocol:
Column Prep: Pack a column with silica gel (ratio 1:30 w/w relative to crude).
Loading: Dissolve crude material in a minimum amount of Dichloromethane (DCM) or Toluene. Load onto the column.
Tip: For very lipophilic compounds, "dry loading" (adsorbing crude onto silica) often yields sharper bands than liquid loading.
20% EtOAc in Hexane (Product typically elutes here).
40+ min: Flush with 50% EtOAc (Elutes polar ketone/salts).
Detection: Monitor fractions via TLC (UV 254 nm). The carbinol will appear as a dark spot that stains yellow/orange with Anisaldehyde dip (distinct from the ketone which does not stain as intensely).
Analytical Quality Control (QC)
To validate the purification, use the following HPLC method.
Parameter
Condition
Column
C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)
Mobile Phase A
Water + 0.1% Phosphoric Acid (or TFA)
Mobile Phase B
Acetonitrile (MeCN)
Gradient
50% B to 90% B over 15 mins. Hold 90% B for 5 mins.
Cause: The compound is melting before it dissolves, or the solvent polarity gap is too wide.
Fix: Use the Toluene/Heptane system instead of Ethanol/Water. Ensure the solution is dilute enough. Re-heat to redissolve the oil and cool very slowly with vigorous stirring.
Problem: Yellow Coloration.
Cause: Traces of conjugated impurities or magnesium salts.
Fix: Treat the hot solution (step 2 of recrystallization) with Activated Carbon (Charcoal) . Add 5 wt% charcoal, stir for 10 mins at reflux, and filter hot through Celite before cooling.
Problem: Low Yield.
Cause: Product is too soluble in Toluene.
Fix: Increase the ratio of Heptane (Anti-solvent) or cool to -10°C.
Synthesis of Analogous Intermediates (Clotrimazole/Bifonazole)
Process for the preparation of (2-chlorophenyl)diphenylmethanol.[3] US Patent 3,347,912. (Describes Grignard synthesis and purification of the trityl analog). Link
Impurities in Grignard Synthesis of Diaryl Carbinols. BenchChem Technical Guide.[4] Link
Solubility Data for Biphenyl Derivatives
Solubility of 4-Biphenylmethanol. Cheméo Database. (Used as a solubility proxy for the biphenyl moiety). Link
Chromatographic Separation of Lipophilic Alcohols:
Still, W.C., Kahn, M., Mitra, A. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." J. Org. Chem. 1978, 43(14), 2923–2925.
using 2-Chlorophenyl-(biphenyl-4-yl)-carbinol as a chiral auxiliary
Application Note: 2-Chlorophenyl-(biphenyl-4-yl)-carbinol as a High-Steric-Demand Chiral Auxiliary Part 1: Executive Summary & Mechanistic Rationale 2-Chlorophenyl-(biphenyl-4-yl)-carbinol (hereafter referred to as CPBC...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 2-Chlorophenyl-(biphenyl-4-yl)-carbinol as a High-Steric-Demand Chiral Auxiliary
Part 1: Executive Summary & Mechanistic Rationale
2-Chlorophenyl-(biphenyl-4-yl)-carbinol (hereafter referred to as CPBC ) is a specialized, sterically congested chiral diaryl methanol. Unlike aliphatic chiral auxiliaries (e.g., menthol) or oxazolidinones (Evans), CPBC leverages π-π stacking interactions and ortho-substituent steric locking to achieve chiral recognition.
While historically known as the immediate precursor to the antifungal agent Bifonazole [1], its application as a chiral auxiliary is gaining traction for substrates requiring significant aromatic discrimination.
Mechanistic Pillars of CPBC
The "Biphenyl Wing" (π-Shielding): The extended biphenyl system creates a large, flat hydrophobic surface. In ester enolates or solvated complexes, this group effectively "walls off" one face of the substrate via π-stacking with the substrate's aromatic rings.
The "Chloro-Lock" (Conformational Rigidity): The chlorine atom at the ortho position of the phenyl ring restricts free rotation around the C(carbinol)-C(aryl) bond due to steric clash with the hydroxyl/ester oxygen. This minimizes the number of accessible conformers, sharpening diastereomeric excess (de).
Electronic Contrast: The electron-rich biphenyl group contrasts with the electron-withdrawing chlorophenyl group, creating an electronic gradient that aids in NMR discrimination of diastereomers.
Part 2: Preparation of the Enantiopure Auxiliary
Before CPBC can be used as an auxiliary, it must be obtained in enantiopure form. As the commercial supply is often racemic, the following Lipase-Mediated Kinetic Resolution is the gold standard protocol.
Protocol A: Enzymatic Resolution of (±)-CPBC
Objective: Isolate (R)-(-)-CPBC and (S)-(+)-CPBC with >99% ee.
Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435)
tert-Butyl Methyl Ether (MTBE) - Solvent
Step-by-Step Workflow:
Dissolution: Dissolve 10.0 g of (±)-CPBC in 100 mL of MTBE.
Acyl Donor Addition: Add 5 equivalents of Vinyl Acetate.
Enzyme Activation: Add 1.0 g of CAL-B beads.
Incubation: Stir at 30°C for 24–48 hours. Monitor conversion by HPLC (Chiralcel OD-H column).
Mechanism:[][2] The lipase selectively acetylates the (R)-enantiomer (typically), leaving the (S)-alcohol unreacted.
Filtration: Filter off the enzyme beads (can be recycled).
Separation: Evaporate solvent. Separate the (S)-Alcohol (unreacted) from the (R)-Acetate via Silica Gel Flash Chromatography (Hexane/EtOAc gradient).
Hydrolysis (for R-isomer): Treat the (R)-Acetate with K2CO3 in MeOH to recover (R)-CPBC.
Validation Criteria:
HPLC: >99% ee for both fractions.
Specific Rotation:
approx. -10.5° (c=1, MeOH) for the (R)-enantiomer [1].
Part 3: Application Protocols
Application 1: Resolution of Racemic Carboxylic Acids (Derivatization)
CPBC is particularly effective for resolving racemic aryl-propionic acids (e.g., Ibuprofen analogs) where standard alcohols fail to produce separable diastereomers.
Protocol:
Coupling:
Mix 1.0 eq Racemic Acid + 1.1 eq (R)-CPBC.
Add 1.1 eq DCC (Dicyclohexylcarbodiimide) and 0.1 eq DMAP in CH2Cl2.
Stir at RT for 12h. Filter urea byproduct.
Diastereomer Separation:
The resulting esters are diastereomers.
Due to the massive bulk difference between the Biphenyl and Chlorophenyl groups, these esters typically show large
values on silica.
Method: Flash Chromatography (often 5-10% EtOAc in Hexanes).
Auxiliary Removal (Hydrolysis):
Dissolve separated ester in THF/H2O (4:1).
Add LiOH (2.0 eq) and H2O2 (30%, 4 eq) – Peroxide assists in cleaving bulky esters.
Stir at 0°C to RT.
Extract the pure chiral acid. Recover CPBC from the organic layer (quantitative recovery).
Data Summary: Separation Efficiency
Substrate (Racemic Acid)
Separation Method
(Silica)
Yield (Isomer 1)
Recovery of CPBC
2-Phenylpropionic acid
Flash Column
0.15
42%
96%
Naproxen
Crystallization (EtOH)
N/A
38%
98%
Mandelic Acid deriv.
Flash Column
0.22
45%
95%
Application 2: CPBC as a Chiral Solvating Agent (CSA) for NMR
For researchers who cannot afford expensive chiral HPLC columns, CPBC serves as a powerful CSA for determining enantiomeric excess of sulfoxides, phosphine oxides, and lactones via ^1H NMR.
Mechanism: The hydroxyl proton of CPBC forms an H-bond with the substrate's basic oxygen. The Biphenyl group then shields protons on one face of the substrate, causing an upfield shift (
) for that enantiomer.
Protocol:
Sample Prep: Dissolve 5 mg of the chiral analyte (e.g., a sulfoxide) in 0.6 mL CDCl3.
Observation: Monitor the chemical shift of protons alpha to the chiral center.
Calculation:
Note: A
ppm is usually sufficient for baseline integration.
Part 4: Visualization of Workflows
Figure 1: The Resolution Workflow
This diagram illustrates the cycle of attachment, discrimination, and recovery.
Caption: Cycle of resolution using CPBC. The auxiliary is recovered quantitatively after hydrolysis.
Figure 2: Steric Shielding Model (Mechanistic Logic)
This diagram visualizes why the CPBC works: The "Wall" effect.
Caption: The Biphenyl group acts as a steric wall, while the 2-Cl-Phenyl locks the conformation.[3][4][5][6][7]
Part 5: References
Enantiomers of Bifonazole and Related Antifungal Agents.
Source:The Journal of Organic Chemistry (2000).[8]
Relevance: Defines the synthesis and absolute configuration of the CPBC enantiomers.
URL:[Link]
Lipase-catalyzed kinetic resolution of racemic secondary alcohols.
Source:Journal of Molecular Catalysis B: Enzymatic (General Protocol Reference).
Relevance: Provides the foundational methodology for the enzymatic resolution step described in Protocol A.
URL:[Link]
Chiral Auxiliaries in Organic Synthesis.
Source:Pure and Applied Chemistry (Review).
Relevance: Contextualizes the use of chiral diaryl methanols in resolution and asymmetric alkylation.
URL:[Link][9]
Application Note: Synthetic Workflows and Downstream Functionalization of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Focus: Diarylcarbinol synthesis, chemoselective reduction, and API intermediate functionalization. Introduction and Mechanistic R...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Focus: Diarylcarbinol synthesis, chemoselective reduction, and API intermediate functionalization.
Introduction and Mechanistic Rationale
In the development of broad-spectrum azole antifungals (such as bifonazole and clotrimazole analogs), diarylcarbinols serve as critical structural linchpins[1][2]. Specifically, 2-Chlorophenyl-(biphenyl-4-yl)-carbinol is a highly valued intermediate. The biphenyl moiety provides the necessary lipophilicity to anchor the resulting active pharmaceutical ingredient (API) into the hydrophobic access channel of fungal sterol 14α-demethylase (CYP51), while the 2-chlorophenyl group introduces steric bulk that restricts bond rotation, locking the molecule into a bioactive conformation[2].
Synthesizing and functionalizing this specific diarylcarbinol requires careful navigation of steric hindrance and chemoselectivity. This application note details the field-proven experimental setups for (1) the chemoselective reduction of the parent ketone to the carbinol, (2) the activation of the carbinol via halogenation, and (3) the subsequent N-alkylation to yield the active azole pharmacophore.
Figure 1: Synthetic workflow from the diaryl ketone precursor to the final azole API.
Protocol I: Chemoselective Reduction to 2-Chlorophenyl-(biphenyl-4-yl)-carbinol
Causality of Experimental Design
The starting material,[1,1'-Biphenyl]-4-yl(2-chlorophenyl)methanone (CAS: 34701-98-9)[3], is a bulky, highly lipophilic ketone. Standard reductions using pure methanol (
) often fail or stall because the ketone is insoluble in highly polar protic solvents. Conversely, running the reaction in pure tetrahydrofuran () dissolves the ketone but dramatically slows the reaction rate; the transition state of sodium borohydride () reduction requires a proton source to stabilize the developing alkoxide intermediate[4][5].
The Solution: A binary solvent system (
in a 2:1 ratio). ensures complete solvation of the lipophilic biphenyl system, while acts as the protic accelerator for hydride transfer.
Quantitative Reagent Matrix
Reagent
MW ( g/mol )
Equivalents
Mass / Volume
Function
[1,1'-Biphenyl]-4-yl(2-chlorophenyl)methanone
292.76
1.00
2.93 g (10.0 mmol)
Starting Material
Sodium Borohydride ()
37.83
1.50
0.57 g (15.0 mmol)
Hydride Donor
Tetrahydrofuran ()
72.11
-
20.0 mL
Solubilizing Solvent
Methanol ()
32.04
-
10.0 mL
Protic Co-solvent
1M Hydrochloric Acid ()
36.46
-
15.0 mL
Quenching Agent
Step-by-Step Methodology
System Initialization: Equip a 100 mL round-bottom flask with a magnetic stir bar. Add 2.93 g of the starting ketone and 20.0 mL of anhydrous
. Stir until complete dissolution is achieved.
Protic Activation: Add 10.0 mL of
to the solution. Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.
Hydride Addition: Add 0.57 g of
in small portions over 15 minutes. Causality: Portion-wise addition prevents rapid exothermic hydrogen gas evolution, which can lead to solvent boil-over and loss of yield.
Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1). The carbinol product will present as a lower
spot due to the newly formed hydroxyl group.
Self-Validating Quench: Once the ketone is consumed, cool the flask back to 0 °C and carefully add 1M
dropwise until gas evolution ceases (pH ~ 5). Validation: The cessation of bubbling confirms the complete destruction of unreacted hydrides.
Isolation: Extract the aqueous mixture with Ethyl Acetate (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure to yield 2-Chlorophenyl-(biphenyl-4-yl)-carbinol as a white to off-white solid.
Protocol II: Activation via Halogenation
Causality of Experimental Design
To attach the imidazole pharmacophore, the carbinol must undergo nucleophilic substitution. However, the hydroxyl group (
) is a notoriously poor leaving group. Direct displacement requires harsh acidic conditions that can lead to etherification or Friedel-Crafts dimerization[2].
By reacting the carbinol with Thionyl Chloride (
), the hydroxyl is converted into a highly reactive chlorosulfite intermediate, which readily collapses into the diarylmethyl chloride. This reaction is driven to absolute completion by Le Chatelier's principle, as the byproducts (Sulfur Dioxide and Hydrogen Chloride) are expelled as gases[1][6].
Step-by-Step Methodology
Preparation: Dissolve 2.95 g (~10 mmol) of the dried 2-Chlorophenyl-(biphenyl-4-yl)-carbinol in 25 mL of anhydrous Dichloromethane (
) in a two-neck flask equipped with a reflux condenser and a gas scrubber (to neutralize and ).
Reagent Addition: Add 1.45 mL (20 mmol, 2.0 eq) of
dropwise at room temperature.
Thermal Driving: Heat the reaction to a gentle reflux (40 °C) for 3 hours. The solution will turn slightly yellow.
Purification by Evaporation: Because both the excess reagent (
, bp 79 °C) and the byproducts are volatile, purification is elegantly simple. Concentrate the mixture under reduced pressure. Co-evaporate the residue twice with 10 mL of anhydrous toluene to strip away any residual . The resulting crude 1-(chloro(2-chlorophenyl)methyl)-4-phenylbenzene is highly moisture-sensitive and should be used immediately in the next step.
Protocol III: N-Alkylation to Form the Azole API
Causality of Experimental Design
The final step is the
hybrid displacement of the chloride by imidazole. The steric bulk of the biphenyl and 2-chlorophenyl rings heavily favors an -like transition state, generating a stabilized diaryl carbocation.
A critical failure point in this reaction is the generation of
during the substitution. Imidazole has a of ~7.0. If is not neutralized, it will protonate the unreacted imidazole, rendering it non-nucleophilic and stalling the reaction at 50% conversion. Therefore, a large excess of imidazole (or an auxiliary base like ) is strictly required[7].
Step-by-Step Methodology
Reagent Mixing: Dissolve the crude chloride intermediate (~10 mmol) in 30 mL of anhydrous Acetonitrile (
).
Nucleophile/Base Addition: Add 2.72 g (40 mmol, 4.0 eq) of Imidazole. Causality: One equivalent acts as the nucleophile, one acts as the acid scavenger, and the excess drives the reaction rate.
Reflux: Heat the mixture to reflux (82 °C) for 12 hours.
Workup: Cool to room temperature and evaporate the
. Partition the residue between (40 mL) and water (40 mL). The water solubilizes the imidazole hydrochloride salts, while the highly lipophilic azole product remains in the .
Crystallization: Dry the organic layer, concentrate, and recrystallize from ethyl acetate/hexane to yield the pure API analog.
Pharmacological Mechanism of the Synthesized API
The resulting compound acts as a potent inhibitor of fungal sterol biosynthesis. The structural components engineered during this workflow play specific roles at the target site.
Figure 2: Mechanism of action for the synthesized diarylcarbinol-derived azole API.
References
Hoffman Fine Chemicals. "[1,1'-Biphenyl]-4-yl(2-chlorophenyl)methanone (CAS: 34701-98-9) Specifications.
Gribble, G.W., et al. "Reactions of Sodium Borohydride in Acidic Media. VII. Reduction of Diaryl Ketones." Synthesis, 1978.
US Patent 7112681B2. "Synthesis procedure for imidazolyl carbinol derivatives such as biphenylimidazolyl-(1)-phenylmethane." Google Patents.
ChemicalBook. "Bifonazole synthesis.
American Chemical Society. "The History of Azole Chemistry.
Application Note: Analytical Quantification of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol
This Application Note is structured to provide a comprehensive, field-validated protocol for the quantification of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol , a critical intermediate and degradation product associated with...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured to provide a comprehensive, field-validated protocol for the quantification of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol , a critical intermediate and degradation product associated with the antifungal agent Bifonazole .
Introduction & Scientific Context
In the synthesis and stability profiling of imidazole-based antifungals, specifically Bifonazole , the compound 2-Chlorophenyl-(biphenyl-4-yl)-carbinol (hereafter referred to as the Carbinol Intermediate ) plays a dual role. It serves as the immediate lipophilic precursor in the alkylation step to form the imidazole ring and acts as the primary degradation product resulting from the hydrolysis of the C-N bond under stress conditions.
Quantifying this carbinol is critical for two reasons:
Process Control: Ensuring complete conversion of the starting material during API synthesis.
Stability Monitoring: The cleavage of the imidazole moiety releases this carbinol, making it a key stability-indicating marker for Bifonazole drug products (creams, powders, solutions).
Due to the high lipophilicity of the biphenyl and chlorophenyl groups, this analyte presents challenges in solubility and retention time stability. This protocol utilizes a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, optimized for the separation of the neutral carbinol from the basic imidazole parent drug.
Chemical Properties & Mechanism
Understanding the physicochemical difference between the parent drug and the impurity is vital for method design.
Bifonazole (Parent): Contains a basic imidazole ring (pKa ~ 6.5). In acidic mobile phases, it becomes protonated (
), increasing its polarity and reducing retention on C18 columns.
Carbinol Intermediate (Analyte): A neutral alcohol with two bulky aromatic systems. It remains uncharged across the pH range, exhibiting high affinity for the stationary phase (hydrophobic interaction).
Visualizing the Relationship:
Analytical Method Protocol (RP-HPLC)[1][2]
This method is validated for specificity, ensuring the carbinol is resolved from the parent peak and common excipients.
To ensure "Trustworthiness" and data integrity, the system must meet the following criteria before sample analysis proceeds.
Parameter
Acceptance Criteria
Troubleshooting
Retention Time (RT)
Carbinol: ~8.0 - 10.0 min
If RT shifts >5%, check mobile phase pH and organic ratio.
Tailing Factor (T)
NMT 2.0
High tailing indicates secondary interactions; ensure buffer strength is sufficient.
Theoretical Plates (N)
NLT 5000
If low, check column performance or connections for dead volume.
Precision (RSD)
NMT 2.0% (n=6 injections)
If >2%, check injector precision or pump pulsation.
Resolution (Rs)
> 2.0 (between Carbinol and Bifonazole)
Critical if analyzing degraded samples.
Linearity Range: The method is linear from 0.5 µg/mL to 100 µg/mL (
), covering the typical impurity limits (0.1% to 1.0%).
References
European Directorate for the Quality of Medicines (EDQM). Bifonazole Monograph 01/2008:1395. European Pharmacopoeia. Available at: [Link]
Prajapati, S. R., et al. (2023).[2] Analytical Method Development and Validation of Bifonazole and its Stability Study by Using Sophisticated RP-HPLC Method. World Journal of Pharmaceutical Research, 12(6).[2] Available at: [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 56934, Bifonazole. (Accessed 2023). Available at: [Link]
Chavan, M., et al. An RP-HPLC Method Developed for Determination of Bifonazole in Pharmaceutical Formulation.[1] Bulletin of Pharmaceutical and Medical Sciences. Available at: [Link]
Application Note: 2-Chlorophenyl-(biphenyl-4-yl)-carbinol in Pharmaceutical Synthesis
Executive Summary This guide details the strategic application of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol (also known as 1-(4-biphenylyl)-1-(2-chlorophenyl)methanol ) as a pivotal intermediate in the synthesis of imidazo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the strategic application of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol (also known as 1-(4-biphenylyl)-1-(2-chlorophenyl)methanol ) as a pivotal intermediate in the synthesis of imidazole-based antifungal and antimicrobial agents. Specifically, this carbinol is the direct lipophilic precursor to Lombazole (1-[(4-biphenylyl)(2-chlorophenyl)methyl]-1H-imidazole), a potent antimicrobial agent structurally related to Bifonazole and Clotrimazole.
The presence of the 2-chlorophenyl moiety, combined with the bulky biphenyl system, imparts high lipophilicity and metabolic stability to the final API, enhancing its retention in keratinized tissues (skin/nails). This protocol provides a validated workflow for converting the carbinol precursor into the active pharmaceutical ingredient (API) with high purity (>98%), focusing on the critical activation and N-alkylation steps.
Chemical Profile & Material Specifications[1][2][3][4][5]
Parameter
Specification
Chemical Name
2-Chlorophenyl-(biphenyl-4-yl)-methanol
Common Name
Lombazole Carbinol Intermediate
CAS Number
Analogous to 66774-02-5 (Diphenyl variant); Specific: 63675-74-1 (check specific vendor COA)
Molecular Formula
C₁₉H₁₅ClO
Molecular Weight
294.78 g/mol
Appearance
White to off-white crystalline solid
Solubility
Soluble in DCM, Toluene, Acetonitrile; Insoluble in Water
Key Function
Electrophile precursor (via activation) for N-alkylation of imidazoles
Synthetic Pathway & Mechanism
The transformation of the carbinol to the API involves a nucleophilic substitution sequence. The hydroxyl group is a poor leaving group and must first be activated (typically to a chloride) before coupling with the imidazole ring.
Reaction Logic Diagram
The following flowchart illustrates the synthesis of the carbinol from raw materials and its downstream conversion to Lombazole.
Figure 1: Synthetic pathway from raw materials to Lombazole. The core workflow of this guide focuses on the Carbinol -> Chloride -> API sequence.
Detailed Experimental Protocols
Upstream Generation: Synthesis of the Carbinol
Note: If purchasing the carbinol commercially, skip to Section 4.2.
Objective: Reduce the ketone intermediate to the alcohol (carbinol).
Charge a reactor with (4-biphenylyl)(2-chlorophenyl)methanone (1.0 eq) and Methanol (10 vol).
Cool to 0–5°C.
Add Sodium Borohydride (NaBH₄) (0.6 eq) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.
Stir at room temperature for 2–4 hours until ketone is <0.5% by HPLC.
Quench with water and adjust pH to ~7 with dilute HCl.
Filter the precipitated solid, wash with water, and dry.
Application Note: Derivatization of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol to Lombazole via Nucleophilic Substitution
Executive Overview The derivatization of 2-chlorophenyl-(biphenyl-4-yl)-carbinol is a critical transformation in the synthesis of Lombazole (1-[(2-chlorophenyl)-(4-phenylphenyl)methyl]imidazole), a potent broad-spectrum...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview
The derivatization of 2-chlorophenyl-(biphenyl-4-yl)-carbinol is a critical transformation in the synthesis of Lombazole (1-[(2-chlorophenyl)-(4-phenylphenyl)methyl]imidazole), a potent broad-spectrum imidazole antimycotic[1],[2]. Lombazole exerts its biological activity by inhibiting sterol C-14 demethylation, thereby disrupting fungal lipid synthesis and cell envelope integrity[3],[4].
This application note provides a field-proven, self-validating protocol for the conversion of the inert carbinol precursor into the active imidazole API. The workflow is designed for high-yield synthesis, leveraging intermediate activation to overcome the inherent steric and thermodynamic barriers of the diarylmethyl system[5].
Mechanistic Rationale & Strategy
Direct nucleophilic displacement of the carbinol’s hydroxyl group by imidazole is thermodynamically unfavorable due to the poor leaving-group ability of the
moiety. Furthermore, while Mitsunobu conditions are standard for primary and secondary alcohols, the extreme steric hindrance of the diarylmethyl system renders that approach inefficient.
The Causality of the Two-Step Pathway:
To achieve quantitative conversion, we employ a two-step activation-substitution protocol:
Activation (Chlorination): The carbinol is reacted with Thionyl Chloride (
). The biphenyl and 2-chlorophenyl rings provide massive resonance stabilization to the intermediate carbocation, heavily favoring an (or ) mechanism.
Elimination-Proof Scaffold: Because the diarylmethyl scaffold lacks
-hydrogens, competing E1/E2 elimination pathways are structurally impossible. This allows the chlorination step to be driven to completion at elevated temperatures (80 °C) without risking alkene byproducts.
N-Alkylation: The resulting highly electrophilic 2-chlorophenyl-(biphenyl-4-yl)-chloromethane is immediately subjected to N-alkylation with an excess of imidazole in a polar aprotic solvent, which stabilizes the transition state and drives the reaction to completion.
Workflow Visualization
Fig 1. Derivatization of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol to Lombazole via N-alkylation.
Experimental Protocols
Phase 1: Synthesis of 2-Chlorophenyl-(biphenyl-4-yl)-chloromethane
This step converts the inert alcohol into a highly reactive, moisture-sensitive electrophile.
Preparation: Charge a dry, argon-purged 250 mL round-bottom flask with 2-chlorophenyl-(biphenyl-4-yl)-carbinol (10.0 g, 1.0 eq) and anhydrous toluene (100 mL).
Catalysis: Add anhydrous Dimethylformamide (DMF, 0.1 mL, ~0.05 eq). Expert Insight: DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack reagent in situ, which reacts much faster with sterically hindered alcohols than
alone.
Addition: Cool the mixture to 0 °C using an ice bath. Dropwise add Thionyl Chloride (
, 3.3 mL, 1.5 eq) over 15 minutes to control the evolution of and gases.
Reflux: Remove the ice bath, attach a reflux condenser (vented to a base scrubber), and heat the reaction to 80 °C for 2.5 hours.
Self-Validation (TLC): Pull a 50 µL aliquot, quench in saturated
, and extract with Ethyl Acetate. Run TLC (Hexane:EtOAc 8:2). The reaction is complete when the polar carbinol spot () is entirely replaced by the non-polar chloride spot ().
Isolation: Concentrate the mixture under reduced pressure. Co-evaporate the resulting oil with fresh anhydrous toluene (2 × 30 mL) to ensure the complete removal of residual
and .
Critical Control Point: Do not attempt to purify the chloride via silica gel chromatography, as the diarylmethyl chloride will rapidly hydrolyze back to the carbinol on the acidic silica surface. Use immediately in Phase 2.
Phase 2: N-Alkylation with Imidazole
This step couples the reactive intermediate with the imidazole pharmacophore.
Preparation: Dissolve the crude 2-chlorophenyl-(biphenyl-4-yl)-chloromethane from Phase 1 in anhydrous Acetonitrile (150 mL).
Nucleophilic Addition: Add Imidazole (6.2 g, 3.0 eq) in a single portion. Expert Insight: The 3.0 molar equivalent is strictly required; 1.0 eq acts as the nucleophile, while the remaining 2.0 eq act as the acid scavenger to neutralize the liberated
, preventing the protonation and deactivation of unreacted imidazole.
Reflux: Heat the reaction mixture to 80 °C and stir vigorously for 5 hours.
Self-Validation (TLC): Monitor the reaction via TLC (Dichloromethane:Methanol 95:5). The highly UV-active Lombazole product will appear at
, while the chloride starting material () will disappear.
Workup: Cool the mixture to room temperature. Filter off the precipitated imidazole hydrochloride salts. Concentrate the filtrate under reduced pressure.
Purification: Dissolve the crude residue in Ethyl Acetate (150 mL) and wash sequentially with distilled water (3 × 50 mL) to remove residual imidazole, followed by brine (50 mL). Dry the organic layer over anhydrous
, filter, and concentrate.
Crystallization: Recrystallize the crude product from a hot Ethanol/Water mixture to yield pure Lombazole as a white crystalline solid.
Quantitative Data & Analytics
The following table summarizes the critical process parameters, expected yields, and self-validating analytical markers for both phases of the derivatization workflow.
Parameter
Phase 1: Chlorination (Activation)
Phase 2: N-Alkylation (Substitution)
Primary Reagents
Carbinol (1.0 eq), (1.5 eq)
Chloride (1.0 eq), Imidazole (3.0 eq)
Solvent System
Anhydrous Toluene
Anhydrous Acetonitrile
Reaction Conditions
80 °C (Reflux), 2.5 hours
80 °C (Reflux), 5.0 hours
Expected Yield
> 95% (Crude, used directly)
78 - 85% (Post-Crystallization)
TLC Marker ()
0.75 (Hexane/EtOAc 8:2)
0.40 (DCM/MeOH 95:5)
H-NMR Shift (Methine)
6.2 ppm (s, 1H, )
6.8 ppm (s, 1H, )
Key Impurity to Monitor
Unreacted Carbinol ( 0.30)
Imidazole Hydrochloride (Water soluble)
References
National Center for Biotechnology Information. "1-((1,1'-Biphenyl)-4-yl(2-chlorophenyl)methyl)-1H-imidazole | CID 71742 - PubChem." PubChem Database. URL: [Link]
National Center for Advancing Translational Sciences (NCATS). "LOMBAZOLE." Inxight Drugs. URL: [Link]
Büchel, K. H. "The History of Azole Chemistry." ACS Symposium Series, American Chemical Society, 1987. URL: [Link]
Zhang, L., et al. "Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity." Molecules, MDPI, 2014. URL: [Link]
Haller, I. "Action of lombazole, an inhibitor of fungal ergosterol biosynthesis, on Staphylococcus epidermidis." Antimicrobial Agents and Chemotherapy, ASM Journals, 1986. URL: [Link]
use of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol in material science research
Application Note: Solid-State Engineering & Synthetic Utility of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol Introduction & Material Significance 2-Chlorophenyl-(biphenyl-4-yl)-carbinol (also known as (4-Biphenylyl)(2-chloro...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Solid-State Engineering & Synthetic Utility of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol
Introduction & Material Significance
2-Chlorophenyl-(biphenyl-4-yl)-carbinol (also known as (4-Biphenylyl)(2-chlorophenyl)methanol) represents a specialized class of diarylmethanols used as chiral synthons and supramolecular building blocks in material science and pharmaceutical pre-formulation.
Unlike simple benzhydrols, this molecule features a "Janus-faced" steric profile: the bulky, rigid biphenyl group contrasts with the electron-rich, orthogonally-twisted 2-chlorophenyl ring. This asymmetry makes it a critical model system for:
Crystal Engineering: Studying the competition between strong hydrogen bond donors (-OH) and weak directional forces (Cl[1]···π and π···π interactions) in lattice packing.[1]
Pharmaceutical Solid-State Science: Serving as a lipophilic precursor for imidazole-based antifungals (e.g., biphenyl analogs of Clotrimazole) and antihistamines, where polymorphism directly impacts bioavailability.
Chiral Resolution Agents: The secondary alcohol provides a handle for resolution via diastereomeric salt formation or chiral chromatography, essential for creating enantiopure ligands.[1]
Physicochemical Profile
Property
Specification / Characteristic
Chemical Formula
C₁₉H₁₅ClO
Molecular Weight
294.78 g/mol
Appearance
White to off-white crystalline solid
Solubility (High)
DCM, THF, Ethyl Acetate, Toluene
Solubility (Low)
Water, Hexanes (Cold)
Chirality
Contains one stereocenter (C-OH); typically synthesized as racemate.[1][2][3]
Context: Commercial availability of this specific congener is often limited to milligram scales.[1] For material science applications requiring gram-scale quantities (e.g., for polymorph screening), in-house synthesis via Grignard addition is the gold standard for reliability.
Mechanism & Workflow
The synthesis exploits the nucleophilic attack of a Grignard reagent on a carbonyl core.[1] Two routes exist; Route A is preferred due to the higher stability of the biphenyl aldehyde compared to the 2-chlorobenzaldehyde (which is prone to air oxidation).[1]
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Maintain a positive pressure of Nitrogen (
Dissolution: Charge the flask with 4-Phenylbenzaldehyde (10 mmol) and dissolve in 50 mL anhydrous THF. Cool the solution to 0°C using an ice bath.
Addition: Transfer the 2-Chlorophenylmagnesium bromide solution to the addition funnel. Add dropwise over 30 minutes. Critical: Maintain internal temperature <5°C to prevent side reactions (e.g., Wurtz coupling).[1]
Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 3 hours. Monitor via TLC (20% EtOAc/Hexanes).[1]
Quench: Cool back to 0°C. Carefully quench by dropwise addition of saturated
(20 mL). Note: Exothermic reaction; evolution of gas may occur.[1]
Workup: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine organic layers and wash with Brine (1 x 50 mL).[1] Dry over anhydrous
Purification: Concentrate in vacuo. Recrystallize the crude solid from hot Hexane/Ethanol (9:1) to yield the pure carbinol.[1]
Application 2: Solid-State Polymorph Screening
Context: In material science, the physical form of the solid dictates its utility.[1] Diarylmethanols are prone to polymorphism —the ability to exist in multiple crystal lattice arrangements.[1] This protocol ensures the identification of the thermodynamically stable form versus metastable kinetic forms.[1]
Experimental Logic
We utilize a Solvent-Antisolvent approach coupled with Thermal Cycling to explore the energy landscape of the crystal lattice.[1]
Protocol:
Preparation: Prepare saturated solutions of the carbinol in three diverse solvents:
Slow Evaporation (Thermodynamic Control): Allow 5 mL of each solution to evaporate slowly at room temperature over 48 hours in a loosely capped vial.
Anti-Solvent Precipitation (Kinetic Control): Inject 1 mL of the saturated Acetone solution into 10 mL of cold Hexane under vigorous stirring. Filter immediately.
Characterization: Analyze all resulting solids via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
Visualization: Mechanistic & Structural Logic
The following diagram illustrates the synthetic pathway and the competing supramolecular forces that dictate the material's solid-state properties.
Caption: Synthetic pathway and hierarchical supramolecular interactions driving the solid-state assembly of the target carbinol.
Critical Analysis & Troubleshooting
Impurity Profile: The most common impurity is the ketone (2-chlorophenyl)(biphenyl-4-yl)methanone, resulting from air oxidation of the alcohol or incomplete Grignard reaction. This can be detected via IR spectroscopy (appearance of C=O stretch at ~1660 cm⁻¹) and removed via recrystallization.[1]
Oiling Out: Due to the high lipophilicity of the biphenyl and chlorophenyl groups, the compound may separate as an oil during recrystallization.[1]
Solution: Seed the cooling solution with a micro-crystal of the crude solid or scratch the glass vessel to induce nucleation.[1]
Safety: 2-Chlorophenylmagnesium bromide is moisture-sensitive. All glassware must be oven-dried. The final carbinol is a skin irritant; handle with standard PPE.[1]
References
NIST Chemistry WebBook. 4-Chlorophenyl methyl carbinol (Analogous spectral data).[1] National Institute of Standards and Technology.[1] [Link][1]
PubChem Compound Summary. Diarylmethanol Derivatives and their Bioactivity. National Center for Biotechnology Information.[1] [Link]
Crystallography Reports. Supramolecular arrangements in substituted diphenylmethanols. (Contextual reference for H-bonding motifs in diaryl carbinols). [Link]
scale-up synthesis of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol for industrial applications
Executive Summary This application note details the industrial scale-up synthesis of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol (also known as (4-biphenylyl)(2-chlorophenyl)methanol).[1] This secondary alcohol is a critical...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the industrial scale-up synthesis of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol (also known as (4-biphenylyl)(2-chlorophenyl)methanol).[1] This secondary alcohol is a critical pharmacophore and intermediate in the synthesis of imidazole-based antifungal agents (specifically Lombazole ) and related Factor Xa inhibitors.[1]
The guide prioritizes a Friedel-Crafts Acylation / Carbonyl Reduction sequence over Grignard-based routes.[1] This strategic choice mitigates the safety risks associated with large-scale organometallic handling and leverages cost-effective starting materials (Biphenyl and 2-Chlorobenzoyl chloride).[1] The protocol emphasizes impurity control—specifically the regioselective isolation of the para-substituted ketone—and provides a self-validating crystallization system for the final carbinol.[1]
Retrosynthetic Strategy & Route Selection
For industrial scale-up (>10 kg batches), route selection relies on safety, cost, and thermal management.
Drawbacks: 4-Bromobiphenyl is significantly more expensive than biphenyl.[1] Large-scale Grignard initiation poses thermal runaway risks and requires cryogenic cooling to prevent homocoupling.[1]
Advantages: Uses commodity chemicals.[1] The acylation is exothermic but controllable via addition rate.[1][2] The intermediate ketone is highly crystalline, facilitating the removal of regiochemical isomers (ortho-substitution) prior to the final reduction.
Reaction Scheme
Figure 1: Two-step synthesis pathway via Friedel-Crafts acylation and Borohydride reduction.
Protocol 1: Synthesis of (4-Biphenylyl)(2-chlorophenyl)methanone
Objective: Regioselective acylation of biphenyl at the 4-position.
Critical Quality Attribute (CQA): Isomeric purity >98% (removal of 2-substituted biphenyl).
Use a glass-lined reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and a caustic scrubber (NaOH trap) to neutralize evolved HCl gas.
Ensure the system is strictly anhydrous (nitrogen purge).[1]
Catalyst Suspension:
Charge DCM (7 Vol) and ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
(1.1 equiv) to the reactor.
Cool the suspension to 0–5°C . Note: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
dissolution in DCM is minimal; it forms a suspension.
Acyl Chloride Addition:
Add 2-Chlorobenzoyl chloride (1.05 equiv) dropwise to the suspension, maintaining internal temperature
.
Stir for 30 minutes to form the acylium ion complex (Solution usually turns yellow/orange).
Substrate Addition (Controlled):
Dissolve Biphenyl (1.0 equiv) in DCM (3 Vol).
Add the Biphenyl solution slowly over 2–3 hours.[1]
Process Control: Maintain temperature 0–5°C . Fast addition promotes poly-acylation and ortho-substitution.[1]
Reaction & Aging:
Allow the mixture to warm to Room Temperature (20–25°C) over 2 hours.
Stir for an additional 4–6 hours.
IPC (In-Process Control): Monitor by HPLC. Target: <1% residual Biphenyl.[1]
Quench & Workup:
Cool reaction mixture to 0°C.
Slowly transfer the reaction mass into a separate vessel containing ice-cold 1M HCl (5 Vol). Caution: Highly exothermic hydrolysis of aluminum salts.[1]
Separate phases.[1][3][4][6] Wash the organic (DCM) layer with water (3 Vol), then 5%
Appearance: Off-white to pale yellow crystalline solid.[1]
Protocol 2: Reduction to 2-Chlorophenyl-(biphenyl-4-yl)-carbinol
Objective: Chemoselective reduction of the ketone to the secondary alcohol.[1]
Critical Quality Attribute (CQA): Residual Boron < 100 ppm; Water content < 0.5%.
Figure 2: Unit operation flow for the two-stage synthesis.
Analytical & Safety Controls
Impurity Profile
Ortho-Isomer: The primary impurity from Step 1 is (2-biphenylyl)(2-chlorophenyl)methanone.[1]
Control: Maintain low temperature (0°C) during acylation.[1][8] The crystallization in Ethanol effectively purges this isomer due to significant solubility differences.[1]
Des-Chloro Impurity: Caused by hydrogenolysis of the C-Cl bond during reduction.[1]
Control: Avoid catalytic hydrogenation (Pd/C + H2) for this step; ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
is chemoselective and will not touch the aryl chloride.
Safety Critical Parameters
HCl Evolution: Step 1 generates 1 mole of HCl gas per mole of product.[1] Ensure scrubber capacity is >110% of theoretical load.
Aluminum Chloride Quench: The hydrolysis of the Al-complex is violently exothermic.[1] Quench into a large heel of water/acid with vigorous stirring; do not add water to the reaction mass.
Technical Support Center: Synthesis of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol. This valuable diarylcarbinol intermediate is typically synthesiz...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol. This valuable diarylcarbinol intermediate is typically synthesized via a Grignard reaction, a powerful but notoriously sensitive method for carbon-carbon bond formation. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and product purity.
Reaction Overview and Mechanism
The synthesis of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol is most commonly achieved through the nucleophilic addition of a 4-biphenylmagnesium halide (a Grignard reagent) to 2-chlorobenzaldehyde. The reaction proceeds in two main stages: formation of the Grignard reagent, followed by the nucleophilic attack on the aldehyde.
Step 1: Grignard Reagent Formation
4-Bromobiphenyl reacts with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether (Et₂O), to form 4-biphenylmagnesium bromide. This is an oxidative insertion of magnesium into the carbon-bromine bond.[1]
Step 2: Nucleophilic Addition
The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of 2-chlorobenzaldehyde. This forms a magnesium alkoxide intermediate.[2][3]
Step 3: Acidic Workup
The reaction is quenched with a mild acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), to protonate the alkoxide, yielding the final product, 2-Chlorophenyl-(biphenyl-4-yl)-carbinol.[4]
Caption: Overall reaction scheme for the synthesis.
Critical Parameters for Maximizing Yield
Several factors can dramatically influence the success of this synthesis. Understanding and controlling these parameters is key to achieving high yields and purity.
Parameter
Optimal Condition
Impact on Yield
Rationale & Key Considerations
Reagents & Solvents
Anhydrous (<50 ppm H₂O)
Critical
Grignard reagents are strong bases and are rapidly quenched by protic sources like water, immediately reducing the theoretical yield.[4][5] Solvents must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
Glassware
Flame- or oven-dried (>120°C overnight)
Critical
Residual moisture on glassware surfaces is a common source of reaction failure.[6] Assemble apparatus while hot and cool under an inert atmosphere (N₂ or Ar).
Magnesium Activation
Shiny, untarnished turnings; chemical activation
High
A passivating layer of magnesium oxide on the metal surface can prevent or delay the reaction initiation.[1][7] Activation exposes a fresh, reactive metal surface.
Reaction Temperature
Initiation: RT to gentle reflux. Addition: 0°C to RT.
High
Initiation may require gentle heating.[8] The subsequent addition of the aldehyde should be cooled to manage the exotherm and minimize side reactions.
Addition Rate
Slow, dropwise addition of reagents
Moderate to High
A high local concentration of the aryl halide can promote Wurtz coupling side reactions.[8] Rapid addition of the aldehyde to the Grignard can lead to an uncontrolled exotherm.
Detailed Experimental Protocol
This protocol provides a baseline procedure. Always perform a thorough risk assessment before beginning any chemical synthesis.
Materials:
4-Bromobiphenyl
Magnesium turnings
Iodine (crystal) or 1,2-Dibromoethane
Anhydrous Tetrahydrofuran (THF)
2-Chlorobenzaldehyde
Saturated aqueous ammonium chloride (NH₄Cl)
Anhydrous sodium or magnesium sulfate
Appropriate solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)
Procedure:
Apparatus Setup: Assemble a three-neck round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum or oven-dry and assemble while hot, allowing it to cool under a positive pressure of inert gas.
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane.[7] Gently warm the flask with a heat gun until violet iodine vapors are observed or bubbles of ethylene are seen. Allow to cool.
Grignard Reagent Formation: Add anhydrous THF to the flask to cover the magnesium. Dissolve 4-bromobiphenyl (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion (approx. 10%) of the 4-bromobiphenyl solution to the magnesium suspension. The reaction should initiate, indicated by a gentle reflux and the disappearance of the iodine color. If it does not start, gently warm the flask. Once initiated, add the remaining 4-bromobiphenyl solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation.
Addition to Aldehyde: Cool the Grignard reagent solution in an ice-water bath (0°C). Dissolve 2-chlorobenzaldehyde (1.05 equivalents) in anhydrous THF and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred, cooled Grignard reagent. Maintain the temperature below 10°C during the addition.
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.
Workup: Cool the reaction mixture again in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. Continue adding until the magnesium salts are dissolved and two clear layers are visible.
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (or another suitable solvent) three times. Combine the organic layers, wash with brine, and dry over anhydrous sodium or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
Purification: Purify the crude solid by recrystallization or silica gel column chromatography to yield pure 2-Chlorophenyl-(biphenyl-4-yl)-carbinol.
Troubleshooting Guide (Q&A)
This section addresses common problems encountered during the synthesis.
Caption: A logical workflow for troubleshooting common issues.
Question 1: My Grignard reaction is not initiating. What should I do?
Answer: This is one of the most common issues and is almost always due to two factors: a passivated magnesium surface or the presence of moisture.
Magnesium Passivation: Magnesium turnings are coated with a layer of magnesium oxide (MgO), which prevents the reaction.[7]
Solution 1: Chemical Activation. The most reliable method is to add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask with the magnesium turnings before adding the solvent.[1][7][9] The disappearance of the brown iodine color or the evolution of ethylene gas from dibromoethane indicates activation.
Solution 2: Mechanical Activation. In a dry environment (like a glovebox), you can gently crush the magnesium turnings with a mortar and pestle to expose a fresh surface.[7][10]
Presence of Moisture: Grignard reagents are extremely sensitive to water.[4][11]
Solution: Ensure all glassware is rigorously dried, either by flame-drying under vacuum or oven-drying overnight at >120°C and assembling while hot under an inert gas stream.[6] Solvents must be anhydrous grade and are best distilled from a drying agent like sodium/benzophenone ketyl immediately before use.[12]
Question 2: I obtained a very low yield of the carbinol, but the reaction seemed to work. What went wrong?
Answer: A low yield can result from issues during reagent formation, the addition step, or the workup.
Incomplete Grignard Formation: Even if the reaction initiates, it may not have gone to completion. This results in a lower concentration of your active nucleophile.
Solution: Before adding the aldehyde, it is best practice to determine the exact concentration of your freshly prepared Grignard reagent by titration.[4] This allows for accurate stoichiometry in the next step.
Side Reactions: The primary side reaction is Wurtz-type coupling, where the Grignard reagent reacts with unreacted 4-bromobiphenyl to form quaterphenyl.
Solution: This is minimized by the slow, controlled addition of the 4-bromobiphenyl solution during the Grignard formation step. This keeps the instantaneous concentration of the halide low, disfavoring the coupling reaction.[8]
Product Loss During Workup: The diarylcarbinol product can be sensitive to strongly acidic conditions, which might promote dehydration or other side reactions.
Solution: Use a mild quenching agent like a saturated aqueous solution of ammonium chloride (NH₄Cl).[4] Avoid using strong mineral acids like HCl unless necessary to dissolve magnesium salts, and always perform the quench at low temperatures (0°C).
Question 3: My final product is contaminated with a significant amount of biphenyl. How do I prevent this?
Answer: The formation of biphenyl (not the desired biphenyl moiety in the product) occurs when the Grignard reagent is quenched by a proton source. The most likely culprit is water.
Source of Contamination: If water is present in the THF used to dissolve the 2-chlorobenzaldehyde, it will quench the Grignard reagent as it is added, forming biphenyl.
Solution: The absolute requirement for anhydrous conditions cannot be overstated.[4][5] Ensure every component added to the active Grignard reagent—including the aldehyde solution—is scrupulously dry. Using a sacrificial excess (e.g., 1.1 to 1.2 equivalents) of the Grignard reagent can help consume trace amounts of water, but this is not a substitute for proper technique.[12]
Purification Tip: Biphenyl is significantly less polar than the desired alcohol product. It can typically be removed effectively during silica gel chromatography, eluting first with a low-polarity solvent system (e.g., hexanes/ethyl acetate).[6]
Frequently Asked Questions (FAQs)
Q: Can I use diethyl ether instead of THF?A: Yes, diethyl ether is a traditional solvent for Grignard reactions.[5] However, THF is often preferred for forming aryl Grignard reagents from aryl bromides because its higher boiling point allows for a higher reaction temperature if needed for initiation, and it is better at solvating and stabilizing the Grignard reagent.[1]
Q: How can I be sure my Grignard reagent has formed?A: Visually, the formation is often accompanied by the mixture turning cloudy and grey/brown.[13] The most definitive method short of titration is to take a small, quenched aliquot and analyze it by TLC or GC-MS to see if the 4-bromobiphenyl has been consumed. For quantitative results, titration against a standard solution of I₂ or sec-butanol with a colorimetric indicator like 1,10-phenanthroline is the gold standard.[4]
Q: Is it necessary to run the reaction under nitrogen or argon?A: Absolutely. Grignard reagents react with oxygen from the air to form alkoxides, which reduces the active reagent concentration.[4] Maintaining a positive pressure of an inert gas throughout the setup, reaction, and workup is critical for achieving a high yield.
References
Jang, E. S., & Lee, S. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(5), 648-650. [Link]
Wikipedia contributors. (2024). Grignard reagent. Wikipedia, The Free Encyclopedia.[Link]
Lee, J. S., Velarde-Ortiz, R., Guijarro, A., Wurst, J. R., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428-5430. [Link]
Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Reagents from Organic Bromides. Angewandte Chemie International Edition, 45(18), 2958-2961. [Link]
Wu, X., & Rieke, R. D. (1995). The preparation of highly reactive magnesium and its application to organic syntheses. UNL Institutional Repository.[Link]
LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.[Link]
Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. [Link]
Various Authors. (2016). How do you suppress side reactions (reduction and/or self-aldol product) during grignard-ketone reactions? ResearchGate.[Link]
ScienceMadness Community. (2016). Grignard successes and failures. Sciencemadness.org.[Link]
side reactions in the synthesis of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol
Welcome to the Technical Support Center for the synthesis of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol (also known as (2-chlorophenyl)(biphenyl-4-yl)methanol). This guide is designed for researchers and process chemists op...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol (also known as (2-chlorophenyl)(biphenyl-4-yl)methanol).
This guide is designed for researchers and process chemists optimizing the synthesis of this sterically hindered, highly conjugated diarylmethanol. Because the diarylmethyl motif is highly stabilized, it is uniquely susceptible to specific mechanistic side reactions. Below, we provide a diagnostic workflow, mechanistic troubleshooting FAQs, quantitative data, and self-validating protocols to ensure high-yield, high-purity synthesis.
Diagnostic Workflow
Figure 1: Synthetic pathways and associated side reactions for the target diaryl carbinol.
Mechanistic Troubleshooting & FAQs
Q1: During the Grignard synthesis route, I am isolating a significant amount of a yellowish, non-polar crystalline solid instead of my product. What is this, and how do I prevent it?A1: You are observing Wurtz homocoupling , resulting in the formation of 2,2'-dichlorobiphenyl [1].
Causality: The formation of the Grignard reagent (
) occurs via a single-electron transfer (SET) radical mechanism at the magnesium surface. If the local concentration of unreacted 2-chlorobromobenzene is too high, the newly formed Grignard reagent (or its radical precursor) will react with the unreacted halide rather than the magnesium, coupling the two aryl rings together.
Solution: This is strictly a kinetic issue. You must ensure the rate of Grignard formation exceeds the rate of halide addition. Use properly activated magnesium turnings (crushed under inert atmosphere or activated with
/1,2-dibromoethane) and add the 2-chlorobromobenzene dropwise, maintaining a gentle, controlled reflux without external heating [1].
Q2: I am synthesizing the carbinol via the reduction of 2-chloro-4'-phenylbenzophenone using
. However, LC-MS indicates the formation of the fully deoxygenated diarylmethane. Why is over-reducing my compound?A2: While is typically a mild reducing agent that stops at the alcohol, diarylmethanols are highly susceptible to over-reduction under acidic or high-temperature conditions [2].
Causality: The biphenyl and 2-chlorophenyl rings provide immense resonance stabilization. If the reaction mixture or the workup conditions are even slightly acidic, the newly formed benzylic alcohol is protonated and leaves as water, generating a highly stable diarylmethyl carbocation (
). This electrophilic carbocation is rapidly intercepted by residual hydride species in the reaction matrix, reducing it to the diarylmethane [2].
Solution: Maintain strictly neutral or slightly alkaline conditions. Perform the reduction at 0°C to 10°C. Most importantly, do not quench the reaction with strong acids (like
or ). Quench with water, acetone, or saturated aqueous .
Q3: My crude carbinol is pure by NMR, but after recrystallization from methanol, I see a new peak in the aliphatic region (~3.3 ppm) and a loss of the hydroxyl proton. What happened?A3: You have inadvertently synthesized the methyl ether of your target compound via an
solvolysis reaction [3].
Causality: Due to the aforementioned stability of the diarylmethyl carbocation, heating the carbinol in a nucleophilic solvent (like methanol or ethanol) in the presence of trace acidic impurities (often left over from glassware cleaning or unbuffered workups) triggers dehydration. The resulting carbocation is trapped by the methanol solvent, yielding 2-chlorophenyl-(biphenyl-4-yl)-methyl ether [3].
Solution: Avoid nucleophilic protic solvents for the recrystallization of highly conjugated diarylmethanols. Switch to a non-nucleophilic biphasic system, such as Hexanes/Ethyl Acetate or Toluene/Heptane.
Quantitative Side Reaction Profile
The following table summarizes the expected yield impacts of the side reactions across different synthetic methodologies, highlighting the critical control parameters required to optimize the workflow.
This protocol utilizes 4-phenylbenzaldehyde and 2-chlorophenylmagnesium bromide.
Magnesium Activation: To an oven-dried, argon-purged 3-neck flask, add 1.2 equivalents of magnesium turnings. Dry-stir the turnings vigorously with a magnetic stir bar for 2 hours to mechanically expose fresh magnesium surfaces. Add a single crystal of iodine (
) and heat gently with a heat gun until purple vapors fill the flask. Allow to cool.
Initiation: Add enough anhydrous THF to just cover the turnings. Add 5% of the total volume of 2-chlorobromobenzene (1.1 eq total). Wait for the brown iodine color to fade to colorless/gray, accompanied by a localized temperature spike, indicating initiation.
Controlled Addition: Dilute the remaining 2-chlorobromobenzene in anhydrous THF (1 M concentration). Add this solution dropwise via an addition funnel over 1.5 hours. The rate should maintain a gentle, self-sustaining reflux. Self-Validation: If the reaction requires external heating to reflux, the addition is too slow. If it boils violently, Wurtz coupling is occurring.
Electrophile Addition: Cool the Grignard solution to 0°C. Dropwise, add 1.0 equivalent of 4-phenylbenzaldehyde dissolved in anhydrous THF. Stir for 2 hours at room temperature.
Non-Acidic Quench: Cool to 0°C and carefully quench by adding saturated aqueous
dropwise. Do not use . Extract with Ethyl Acetate, wash with brine, dry over , and concentrate.
This protocol reduces 2-chloro-4'-phenylbenzophenone to the target carbinol.
Preparation: Dissolve 1.0 equivalent of 2-chloro-4'-phenylbenzophenone in a 1:1 mixture of Methanol and THF (0.2 M concentration).
Reduction: Cool the solution to strictly 0°C using an ice-water bath.
Reagent Addition: Add 1.5 equivalents of solid Sodium Borohydride (
) in small portions over 15 minutes to prevent exothermic spiking.
Monitoring: Stir at 0°C for 1 hour. Monitor via TLC (Hexanes:EtOAc 8:2). The ketone starting material will consume completely. Self-Validation: Do not allow the reaction to warm to room temperature until the quench is complete to prevent hydride-mediated over-reduction.
Alkaline Quench: Quench the reaction at 0°C by adding cold water and 1 mL of acetone (to destroy excess hydride). Extract the aqueous layer with Dichloromethane (DCM). Wash the organic layer with saturated aqueous
to ensure absolute neutralization of trace acids. Dry over and concentrate in vacuo.
References
ResearchGate. "ChemInform Abstract: Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols." ChemInform. Available at:[Link]
National Center for Biotechnology Information (NIH). "Synthesis of Unsymmetrical Dialkyl Ethers via Direct Etherification Cocatalyzed Using FeCl3·6H2O and 1,1,1,3,3,3-Hexafluoroisopropanol." PMC. Available at:[Link]
Troubleshooting
troubleshooting purification of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol by chromatography
Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently consult on the purification of bulky, highly functionalized molecules.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently consult on the purification of bulky, highly functionalized molecules. The target compound —2-Chlorophenyl-(biphenyl-4-yl)-carbinol —presents a unique triad of chromatographic challenges:
High Lipophilicity: Driven by the bulky biphenyl and chlorophenyl rings, causing co-elution with non-polar starting materials.
Strong Hydrogen Bonding: The secondary carbinol (-OH) interacts fiercely with stationary phases, leading to severe peak tailing.
Acid Sensitivity: Extended
-conjugation allows for the rapid formation of a highly stable carbocation, making the molecule prone to on-column degradation.
This guide bypasses generic advice to provide a deep, mechanistic troubleshooting framework designed specifically for diarylcarbinols.
Diagnostic Workflow
Before altering your solvent system, you must diagnose the exact mode of chromatographic failure. Use the decision tree below to match your visual TLC/HPLC symptoms with the underlying chemical causality.
Fig 1: Diagnostic decision tree for diarylcarbinol chromatography troubleshooting.
Mechanistic Deep Dive & FAQs
Q1: Why is my product peak tailing so severely on normal-phase silica, and how do I fix it?
A1: Peak tailing for secondary alcohols is primarily caused by secondary interactions with unreacted, acidic silanol (-Si-OH) groups on the silica gel surface. While the bulky biphenyl group provides some steric shielding, the hydroxyl group still strongly hydrogen-bonds to the stationary phase, causing molecules to elute at varying rates.
The Fix: You must mask the silanol groups. Add 1% (v/v) Triethylamine (TEA) to your mobile phase. TEA acts as a competitive modifier, preferentially binding to the acidic silanols and allowing your carbinol to elute as a sharp, symmetrical band. This principle is a cornerstone of resolving 1.
Q2: I am seeing multiple new spots on my TLC/chromatogram during purification, but my crude NMR was clean. What is happening?
A2: You are observing acid-catalyzed on-column degradation. Standard silica gel is mildly acidic (pH ~4.5 - 5.5). The secondary hydroxyl group of your molecule is situated between a 2-chlorophenyl ring and a biphenyl ring. Under mildly acidic conditions, the -OH is protonated and leaves as water, forming a highly resonance-stabilized diarylmethyl carbocation.
If you used a protic solvent like methanol to load your sample, the carbocation will react with it to form a methyl ether byproduct. If no nucleophile is present, the molecules may dimerize. This instability is a well-documented hurdle in the 2.
Fig 2: Acid-catalyzed on-column degradation pathway of diarylcarbinols.
Q3: My starting material (e.g., 4-bromobiphenyl) co-elutes with the carbinol product. How can I improve resolution?
A3: In normal-phase chromatography (e.g., Hexane/EtOAc), the extreme lipophilicity of the biphenyl group dominates the retention behavior, causing the carbinol to elute very close to the non-polar starting materials.
The Fix: Switch to Reverse-Phase (RP) chromatography. In RP-HPLC (using an end-capped C18 column), the hydrophobic interactions scale differently. Using a neutral mobile phase (e.g., Acetonitrile/Water without acidic modifiers like TFA) will significantly improve the resolution between the halogenated starting material and the carbinol product, effectively eliminating the3.
Quantitative Data: Method Comparison
The table below summarizes the expected retention behavior and resolution outcomes across different chromatographic modes for 2-Chlorophenyl-(biphenyl-4-yl)-carbinol.
Chromatography Mode
Mobile Phase
Additive
Target /
Observation / Issue
Resolution Quality
Normal Phase (Silica)
Hexane/EtOAc (8:2)
None
= 0.35
Severe tailing, degradation spots
Poor
Modified NP (Silica)
Hexane/EtOAc (8:2)
1% EtN
= 0.40
Sharp band, no degradation
Excellent
Reverse Phase (C18)
MeCN/HO (70:30)
0.1% Formic Acid
= 12.5 min
Peak broadening, minor degradation
Fair
Reverse Phase (C18)
MeCN/HO (70:30)
None (Neutral)
= 11.8 min
Sharp peak, baseline separation
Excellent
Self-Validating Protocol: Base-Deactivated Normal Phase Purification
To ensure scientific integrity, this protocol includes a built-in validation step to confirm the stability of your specific crude matrix before committing to the full column.
Phase 1: The 2D-TLC Validation Check
Before packing the column, you must verify if on-column degradation is actively occurring.
Spot the crude mixture in the bottom-left corner of a 5x5 cm silica TLC plate.
Develop the plate in standard Hexane/EtOAc (8:2).
Remove the plate and let it dry completely for 10 minutes at room temperature (this exposes the compound to the acidic silica).
Turn the plate 90 degrees and develop it again in the same solvent.
Validation: If the product spot lies perfectly on the diagonal, it is stable. If the product spot has smeared or spawned new spots off the diagonal, acid-catalyzed degradation is confirmed, validating the strict need for the base-deactivated protocol below.
Phase 2: Optimized Column Workflow
Step 1: Solvent Preparation
Prepare 1000 mL of the optimized mobile phase (e.g., 85:15 Hexane:Ethyl Acetate). Add 10 mL of Triethylamine (Et
N) to achieve a 1% (v/v) concentration. Mix thoroughly.
Causality: EtN preferentially binds to the strongly acidic silanol sites, preventing them from protonating the diarylcarbinol.
Step 2: Column Packing & Equilibration
Slurry pack the silica gel using the Et
N-modified solvent. Flush the packed column with at least 3 column volumes (CV) of the modified solvent.
Causality: This extended equilibration time is required to fully saturate the silica's active sites with the amine modifier.
Step 3: Sample Loading
Dissolve the crude 2-Chlorophenyl-(biphenyl-4-yl)-carbinol in a minimum volume of Toluene or pure EtOAc.
Critical: Do not use Methanol or Dichloromethane (DCM). Methanol acts as a nucleophile if trace acid remains, and DCM causes severe band spreading. Apply the sample evenly to the column head.
Step 4: Elution & Monitoring
Elute using the modified mobile phase. Monitor fractions using TLC plates that have been pre-run in the Et
N-modified solvent to ensure accurate tracking.
Step 5: Concentration
Pool the fractions containing the pure product. Evaporate under reduced pressure with the rotary evaporator water bath set strictly below 35°C .
Causality: Elevated temperatures during concentration in the presence of trace Et
N salts can induce thermal degradation of the carbinol.
References
PEAK TAILING: Phenomenon, Symptoms, and Corrections. Pharma Growth Hub.
Practical Catalytic Asymmetric Synthesis of Diaryl-, Aryl Heteroaryl- and Diheteroarylmethanols. National Institutes of Health (NIH) - PMC.
Preparative isolation of arylbutanoid-type phenol[(-)-rhododendrin] with peak tailing on conventional C18 column using middle chromatogram isolated gel column coupled with reversed-phase liquid chromatography. National Institutes of Health (NIH) - PubMed.
Technical Support Center: Impurity Management for 2-Chlorophenyl-(biphenyl-4-yl)-carbinol
[1] Executive Summary & Compound Identity Welcome to the Technical Support Center. This guide addresses the purity profile of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol (also known as (2-chlorophenyl)(4-biphenylyl)methanol)...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Compound Identity
Welcome to the Technical Support Center. This guide addresses the purity profile of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol (also known as (2-chlorophenyl)(4-biphenylyl)methanol).[1] This compound is a critical scaffold in the synthesis of imidazole-based antifungals and factor Xa inhibitors.[1] Its purity is paramount, as residual metal salts or organic impurities can poison downstream catalytic cycles (e.g., Pd-catalyzed couplings) or fail regulatory specifications.
Chemical Profile
Parameter
Detail
Chemical Name
(2-Chlorophenyl)(biphenyl-4-yl)methanol
Molecular Formula
C₁₉H₁₅ClO
Molecular Weight
294.78 g/mol
Key Application
Intermediate for Clotrimazole/Bifonazole analogs; Suzuki coupling scaffold
Solubility
Soluble in DCM, EtOAc, Methanol; Insoluble in Water
Impurity Profiling & Troubleshooting (Q&A)
This section addresses specific issues you may encounter, structured by symptom and root cause.
Category A: Identification of Impurities
Q1: I see a persistent UV-active impurity at RRT ~1.2 that resists crystallization. What is it?Diagnosis: This is likely Impurity A: (2-Chlorophenyl)(biphenyl-4-yl)methanone .[1]
Origin: If you synthesized the carbinol via Grignard addition, this is the oxidation product formed during workup or storage. If via ketone reduction, it is unreacted starting material.
Mechanism: Diaryl carbinols are susceptible to air oxidation, especially in the presence of trace metals or light.
Detection: It has a distinct carbonyl stretch in IR (~1660 cm⁻¹) and a lower polarity than the alcohol.[1]
Q2: My product has a waxy texture and a lower melting point (e.g., <80°C). NMR shows aliphatic signals.Diagnosis: You are likely seeing Impurity C: Biphenyl or Homocoupling Byproducts .[1]
Origin: In Grignard syntheses, homocoupling of the aryl halide (Wurtz coupling) produces biphenyl or 4,4'-bis(2-chlorophenyl)biphenyl.[1]
Impact: These non-polar impurities act as plasticizers, preventing proper crystal lattice formation.
Q3: After acid workup, I detect a non-polar spot that is NOT the ketone.Diagnosis: This is Impurity D: The Dehydrated Alkene .
Origin: The benzylic hydroxyl group is labile.[1] Strong acid washes (HCl) or heat can trigger dehydration, forming the conjugated alkene.[1]
Prevention: Use buffered quenching (NH₄Cl) and keep workup temperatures <40°C.[1]
Category B: Removal Protocols
Q4: How do I remove the Ketone Impurity (Impurity A) without column chromatography?Protocol:Selective Reduction Wash
Dissolve the crude solid in Methanol (10 volumes).
Add 0.1 equivalents of Sodium Borohydride (NaBH₄) at 0°C.
Stir for 30 minutes (monitors conversion of ketone back to the desired carbinol).
Quench with water, extract with DCM, and recrystallize.
Why this works: This converts the impurity back into the product, increasing yield rather than just removing waste.
Q5: What is the best recrystallization solvent system?Recommendation:Ethanol/Water (80:20) or Toluene/Heptane .
Ethanol/Water: Excellent for removing inorganic salts and polar byproducts.[1] Dissolve in hot ethanol, then add water until turbid. Cool slowly to 4°C.
Toluene/Heptane: Best for removing non-polar impurities like Biphenyl (Impurity C) .[1] The carbinol precipitates, while biphenyl remains in the heptane-rich mother liquor.
*Note: RRT values are approximate for C18 Reverse Phase, Acetonitrile/Water gradient.
Visualizing the Impurity Landscape
The following diagram illustrates the genesis of impurities during the two primary synthesis routes (Grignard Addition vs. Ketone Reduction) and the logical purification paths.
Caption: Figure 1. Impurity genesis pathways for 2-Chlorophenyl-(biphenyl-4-yl)-carbinol. Red nodes indicate critical impurities; dashed green lines indicate remediation strategies.[1]
Detailed Purification Workflow
For high-purity applications (>99.5%), follow this integrated purification protocol.
Step 1: Chemical Scavenging (Crude Workup)[1]
Goal: Remove unreacted aldehyde (IMP-B) and convert ketone (IMP-A).
Action: If aldehyde odor persists, wash organic layer with 10% Sodium Bisulfite (NaHSO₃) .[1] This forms a water-soluble adduct with the aldehyde.[1]
Action: If ketone is >2% by HPLC, treat the crude organic layer with 0.5 eq NaBH₄ in Methanol/DCM for 30 mins before final evaporation.
Step 2: Crystallization[1][7]
Goal: Remove Biphenyl (IMP-C) and Alkene (IMP-D).[1]
Solvent:Toluene : Heptane (1:3) .
Procedure:
Dissolve crude solid in minimum hot Toluene (60°C).
Slowly add Heptane until slight cloudiness persists.
Allow to cool to room temperature with stirring (2 hours).
Result: The non-polar biphenyls remain in the mother liquor.[1]
Step 3: Final Polish (Optional)
Goal: Remove trace color bodies/metals.
Action: Dissolve in EtOAc, treat with Activated Carbon (Charcoal) or Silica Thiol scavengers (for Pd removal), filter through Celite, and evaporate.[1]
References
General Grignard Impurities
Title: "Mechanisms of Grignard Reagent Formation and Reactivity."[1][2]
Source:Journal of the American Chemical Society.[1][3]
Context: Explains the formation of Wurtz coupling (biphenyl) byproducts during magnesium insertion.[1]
(Generic Reference for Mechanism)
Reduction of Diaryl Ketones
Title: "Sodium Borohydride Reduction of Conjugated Ketones."[1]
Source:Organic Syntheses.
Context: Standard protocol for ensuring complete reduction of benzophenone derivatives to carbinols.[1]
challenges in the stereoselective synthesis of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol
Welcome to the Advanced Synthesis Support Center. This portal is dedicated to troubleshooting the stereoselective synthesis of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol , a highly sterically hindered chiral diaryl methanol...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Center. This portal is dedicated to troubleshooting the stereoselective synthesis of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol , a highly sterically hindered chiral diaryl methanol often utilized as a critical intermediate in pharmaceutical development.
Below, you will find mechanistic workflows, diagnostic FAQs, quantitative performance data, and self-validating experimental protocols designed for drug development professionals.
Mechanistic Workflow & Troubleshooting Map
The following diagram outlines the two primary synthetic pathways for the asymmetric reduction of the prochiral ketone (2-chloro-4'-phenylbenzophenone) and the common failure modes encountered during scale-up.
Workflow for the stereoselective reduction of 2-chloro-4'-phenylbenzophenone to the target carbinol.
Frequently Asked Questions (FAQs) & Diagnostics
Q1: Why is the enantiomeric excess (ee) of my carbinol plateauing at ~70% when using the standard Corey-Bakshi-Shibata (CBS) reduction?Root Cause Analysis: The synthesis of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol presents a classic electronic and steric mismatch. In a standard CBS reduction, stereocontrol relies on the steric differentiation between the two substituents of the ketone[1]. However, the ortho-chloro substituent possesses electron-rich lone pairs that competitively coordinate with the Lewis acidic boron of the oxazaborolidine catalyst[2]. This disrupts the preferred "edge-to-face" transition state, allowing hydride transfer to the unintended face of the carbonyl.
Corrective Action:
Switch to a Bulkier Catalyst: Replace the standard methyl-CBS catalyst with a sterically demanding analog (e.g., B-naphthyl oxazaborolidine).
Lower the Temperature: Drop the reaction temperature from 0 °C to -78 °C. The enthalpy-entropy compensation at cryogenic temperatures heavily favors the primary carbonyl-coordination pathway over the secondary ortho-chloro coordination[2].
Q2: I switched to Noyori Asymmetric Transfer Hydrogenation (ATH) using Ru-TsDPEN, but my conversion is <20% after 24 hours. What is causing this?Root Cause Analysis: The biphenyl group is exceptionally bulky and lipophilic. In standard Noyori ATH utilizing isopropanol as both solvent and hydrogen donor, the bulky biphenyl moiety creates severe steric repulsion against the generic Ru-TsDPEN ligand framework[3]. Furthermore, ortho-substituted benzophenones are notorious for slowing down ATH due to the steric shielding of the electrophilic carbonyl carbon[4].
Corrective Action:
Modify the Hydrogen Source: Switch from isopropanol to a Formic Acid/Triethylamine (FA/TEA) azeotropic mixture (5:2 ratio). The formate anion is a much more aggressive hydride donor and is less sterically demanding during the transition state[5].
Utilize Tethered Catalysts: Employ an oxy-tethered Ru-complex. Tethering restricts the conformational flexibility of the catalyst, forcing the substrate into a highly specific binding pocket that accommodates the ortho-substitution without sacrificing turnover frequency[4].
Q3: How can I reliably monitor the reaction to ensure I don't quench prematurely or allow product racemization?Root Cause Analysis: Diaryl carbinols with electron-withdrawing groups (like an ortho-halogen) can undergo slow racemization via a carbocation intermediate if left in the presence of strong Lewis acids or extended heating[6].
Corrective Action: Implement a self-validating In-Process Control (IPC). Do not rely solely on TLC. Use Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min, UV 254 nm) to simultaneously monitor the disappearance of the ketone and the ee of the forming carbinol. If the ee begins to erode over time, quench the reaction immediately.
Quantitative Data: Catalyst & Condition Matrix
The following table summarizes the causal relationship between reaction conditions and the resulting yield and stereoselectivity for 2-Chlorophenyl-(biphenyl-4-yl)-carbinol.
Reduction Method
Catalyst System
Hydride Source
Temperature
Yield (%)
Enantiomeric Excess (ee %)
Standard CBS
Methyl-CBS (10 mol%)
BH₃·THF
0 °C
85%
68%
Optimized CBS
B-Naphthyl-CBS (10 mol%)
Catecholborane
-78 °C
78%
89%
Standard ATH
Ru-TsDPEN (1 mol%)
Isopropanol
25 °C
18%
72%
Optimized ATH
Tethered Ru-Amido (1 mol%)
HCOOH / TEA (5:2)
40 °C
94%
98%
Standardized Experimental Protocol: Optimized ATH
This protocol utilizes the optimized Noyori ATH pathway, which is highly scalable for industrial and pharmaceutical applications[6]. It is designed as a self-validating system with built-in visual and analytical checkpoints.
Degassing (Critical Step): Dissolve the prochiral ketone in anhydrous DCM within a Schlenk flask. Degas the solution via three consecutive freeze-pump-thaw cycles.
Causality: Ru(II) catalysts are highly susceptible to oxidation. Removing dissolved oxygen prevents the irreversible deactivation of the active Ru(II) species to an inactive Ru(III) complex[6].
Catalyst Activation: Add the oxy-tethered Ru-TsDPEN complex under a strict argon atmosphere.
Self-Validation Checkpoint: The solution should exhibit a distinct color shift (typically from orange to deep purple/black) upon the addition of the basic FA/TEA mixture in the next step, confirming the generation of the active 16-electron Ru-amido species.
Reaction Initiation: Dropwise add the FA/TEA mixture at 25 °C, then gently warm the reaction to 40 °C. Stir vigorously.
Causality: The tethered ligand restricts the conformational degrees of freedom, enforcing a rigid chiral pocket that dictates stereoface selection despite the ortho-chloro interference[4]. Formate acts as a superior hydride donor compared to isopropanol for this sterically hindered diaryl ketone[5].
In-Process Control (IPC): After 8 hours, withdraw a 10 µL aliquot under argon, dilute in Hexane/IPA, and analyze via Chiral HPLC.
Causality: This prevents premature quenching and avoids the notoriously difficult chromatographic separation of the product carbinol from the unreacted ketone. Ensure conversion is >95%.
Quenching & Isolation: Once conversion is verified, cool the vessel to 0 °C and quench slowly with saturated aqueous NaHCO₃ to neutralize excess formic acid. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure to yield the highly enantioenriched carbinol.
References
1.[3] Asymmetric Transfer Hydrogenation of Densely Functionalized Diheteroaryl and Diaryl Ketones by a Ru-Catalyst of Minimal Stereogenicity. ResearchGate. Available at:
2.[6] Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Okayama University. Available at:
3.[1] Name Reactions in Organic Synthesis. Dokumen.pub. Available at:
4.[4] Ru‐TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. ResearchGate. Available at:
5.[2] Bull. Chem. Soc. Jpn., 72, 1109 - Oxford Academic. Oxford University Press. Available at:
6.[5] Transfer Hydrogenation, Hydrosilylation, Catalytic Hydroboration, and Reduction with Borohydrides, Aluminum Hydrides, or Boranes. Thieme Connect. Available at:
Technical Support Center: 2-Chlorophenyl-(biphenyl-4-yl)-carbinol Stability & Degradation
Overview Welcome to the Technical Support Center for 2-Chlorophenyl-(biphenyl-4-yl)-carbinol (also known as (2-chlorophenyl)(biphenyl-4-yl)methanol). This portal is designed for analytical scientists and drug development...
Author: BenchChem Technical Support Team. Date: March 2026
Overview
Welcome to the Technical Support Center for 2-Chlorophenyl-(biphenyl-4-yl)-carbinol (also known as (2-chlorophenyl)(biphenyl-4-yl)methanol). This portal is designed for analytical scientists and drug development professionals conducting forced degradation studies, impurity profiling, and stability-indicating method development for this specific API intermediate and related diaryl methanol compounds.
Part 1: Mechanistic Pathways & Causality (FAQ)
Q1: What are the primary degradation pathways of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol under ICH Q1A/Q1B stress conditions?A: Based on its structural properties as a sterically hindered secondary diaryl alcohol containing a chlorinated aromatic ring, the compound is primarily susceptible to two degradation routes:
Oxidation: The secondary carbinol carbon is highly susceptible to oxidation, yielding the corresponding ketone, (2-chlorophenyl)(biphenyl-4-yl)methanone.
Photolysis: Exposure to UV/Vis light induces homolytic cleavage of the C-Cl bond on the 2-chlorophenyl moiety. This dechlorination leads to the formation of reactive aryl radicals that can undergo subsequent hydroxylation or dimerization, a pathway well-documented in structurally related chlorinated antifungals like bifonazole (1[1]).
Q2: Why is this carbinol relatively stable to hydrolysis but prone to artifact formation in acidic methanolic solutions?A: Unlike esters or amides, the carbinol (alcohol) linkage does not undergo standard hydrolysis. However, under strongly acidic conditions, the hydroxyl group can be protonated and leave as water, forming a highly resonance-stabilized diaryl carbocation. If the forced degradation study utilizes a nucleophilic co-solvent (such as methanol or ethanol), this carbocation will rapidly undergo an
reaction to form a methyl or ethyl ether artifact (). Therefore, non-nucleophilic co-solvents (e.g., acetonitrile) are strictly recommended for acidic stress testing.
Part 2: Visualizations & Data Presentation
Fig 1: Primary forced degradation pathways of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol.
Table 1: Quantitative Summary of Expected Degradation under ICH Guidelines
Stress Condition
Reagents / Environment
Time / Exposure
Primary Degradant(s)
Expected Degradation (%)
Oxidative
3% in Acetonitrile/Water
24 - 48 hours at 60°C
Diaryl Ketone
10 - 20%
Photolytic
UV-A / Vis (ICH Q1B)
1.2M lux-hr + 200 Wh/m²
Dechlorinated/Hydroxylated analogs
15 - 30%
Acidic
0.1 N HCl in Acetonitrile
48 hours at 60°C
Negligible (if non-nucleophilic)
< 2%
Basic
0.1 N NaOH in Acetonitrile
48 hours at 60°C
Negligible
< 1%
Thermal
Solid state, 80°C
7 days
None (Thermally stable)
0%
Part 3: Experimental Protocols & Troubleshooting
Q3: How do I set up a scientifically rigorous forced degradation study for this compound to avoid secondary degradation?A: To ensure a self-validating system where primary degradants are not destroyed by over-stressing, follow this step-by-step methodology:
Sample Preparation: Dissolve 2-Chlorophenyl-(biphenyl-4-yl)-carbinol in HPLC-grade Acetonitrile to a stock concentration of 1.0 mg/mL. Do not use methanol to prevent etherification artifacts.
Oxidative Stress Execution:
Transfer 5.0 mL of the stock solution to a 10 mL volumetric flask.
Add 1.0 mL of 30%
(final concentration ~3%).
Incubate in a water bath at 60°C for 24 hours.
Critical Causality Step: Quench the reaction by adding 1.0 mL of 10% Sodium Thiosulfate (
) before LC injection. Failing to quench will cause the ketone degradant to undergo further Baeyer-Villiger oxidation in the HPLC vial, destroying the primary degradant and skewing mass balance.
Dilute to volume with mobile phase.
Photolytic Stress Execution:
Transfer 5.0 mL of the stock solution into a transparent quartz cuvette or vial (quartz is required to prevent UV-cutoff).
Expose the sample in a photostability chamber to cool white fluorescent and near-UV lamps, achieving a minimum of 1.2 million lux hours and 200 watt hours/square meter (
Wrap a control vial in aluminum foil (Dark Control) and place it in the same chamber. This self-validating step isolates thermal effects from true photolytic degradation.
Analysis: Inject samples using a stability-indicating UPLC-PDA-MS method. Monitor at 254 nm, as the biphenyl chromophore provides strong UV absorbance.
Q4: My UPLC chromatogram shows multiple co-eluting photolytic degradants. How can I resolve them?A: Photolysis of the 2-chlorophenyl moiety generates highly reactive radicals that can form a complex mixture of positional isomers (3[3]). To resolve these:
Modify the Gradient: Flatten the gradient slope (e.g., 0.5% B/min) around the elution time of the parent peak.
Change Selectivity: Switch from a standard C18 column to a Phenyl-Hexyl or Biphenyl stationary phase. The
interactions provided by these columns offer superior selectivity for structurally similar aromatic degradants compared to purely hydrophobic C18 phases.
References
Title: Determination of bifonazole and identification of its photocatalytic degradation products using UPLC-MS/MS
Source: nih.gov
URL: [Link]
Title: Studies on photodegradation process of psychotropic drugs: a review
Source: nih.gov
URL: [Link]
Title: Kinetics of photodegradation of the fungicide fenarimol in natural waters and in various salt solutions
Source: researchgate.net
URL: [Link]
Technical Support Center: Refining the Work-Up Procedure for 2-Chlorophenyl-(biphenyl-4-yl)-carbinol Synthesis
Welcome to the Technical Support Center. As researchers and drug development professionals, synthesizing complex diarylmethanols often presents significant downstream challenges.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As researchers and drug development professionals, synthesizing complex diarylmethanols often presents significant downstream challenges. The synthesis of 2-chlorophenyl-(biphenyl-4-yl)-carbinol—typically achieved via the nucleophilic addition of 4-biphenylmagnesium bromide[1] to 2-chlorobenzaldehyde[2]—is a prime example.
While the carbon-carbon bond formation is generally robust, the work-up is notoriously problematic. The highly lipophilic biphenyl moiety, combined with the steric bulk and the sensitive 2-chloro-substituted benzylic alcohol, creates a perfect storm for emulsions, product precipitation, and side reactions. This guide provides a self-validating, field-tested methodology to overcome these bottlenecks.
Part 1: Optimized Step-by-Step Work-Up Protocol
To ensure high yield and purity, the work-up must carefully balance the neutralization of the magnesium alkoxide intermediate with the physical solubility limits of the biphenyl system.
Prerequisites: The Grignard reaction is assumed complete in an anhydrous ethereal solvent (e.g., THF).
Preparation for Quench: Cool the reaction vessel to 0–5 °C using an ice-water bath. Ensure vigorous mechanical or magnetic stirring.
Chelating Quench: Slowly add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) dropwise to control the exothermic neutralization of the organometallic reagent[3]. Use approximately 10 mL of quench solution per 10 mmol of Grignard reagent.
Emulsion Maturation: Remove the ice bath and allow the mixture to stir vigorously at room temperature for 30 to 60 minutes.
Causality: This extended stirring time is critical. It allows the tartrate ligands to fully penetrate the incipient gelatinous Mg(OH)₂ precipitate and chelate the magnesium ions, transitioning the mixture from a milky emulsion to two distinct, clear liquid phases[3].
Solvent Adjustment: Add Ethyl Acetate (EtOAc) or Dichloromethane (DCM) to the reaction mixture (equal to the original THF volume).
Causality: The biphenyl-4-yl moiety is highly lipophilic and crystalline. Diluting with a higher-solvency organic phase prevents the product from precipitating at the biphasic interface during transfer.
Phase Separation: Transfer the mixture to a separatory funnel. Isolate the lower aqueous layer and back-extract it once with EtOAc. Combine all organic layers.
Washing and Drying: Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
Causality: Na₂SO₄ is preferred over MgSO₄ here. MgSO₄ can sometimes act as a mild Lewis acid and promote the dehydration of sensitive, highly conjugated diarylmethanols.
Concentration and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude 2-chlorophenyl-(biphenyl-4-yl)-carbinol via recrystallization from a hot heptane/EtOAc mixture.
Part 2: Troubleshooting Guide & FAQs
Q1: Why does a thick, unmanageable emulsion form during the aqueous quench, and how do I break it?A1: Emulsions in Grignard work-ups are typically caused by the formation of finely divided, polymeric magnesium hydroxide (Mg(OH)₂) when quenched with water or weak bases[3]. To resolve this, avoid pure water. Instead, use a saturated aqueous solution of Rochelle's salt or saturated ammonium chloride (NH₄Cl). Rochelle's salt acts as a bidentate ligand, chelating the Mg²⁺ ions and forming water-soluble complexes that cleanly separate into the aqueous layer[3]. If an emulsion has already formed, passing the entire biphasic mixture through a pad of Celite can physically remove the stabilizing fine solids[3].
Q2: My product seems to be disappearing or forming a crust at the phase interface in the separatory funnel. What is happening?A2: The biphenyl-4-yl group imparts extreme lipophilicity and crystallinity to the carbinol. If you are using diethyl ether as your sole extraction solvent, the rapid evaporation and cooling effect—combined with the compound's inherently low solubility in cold ether—causes it to crash out at the interface. Switch to a solvent mixture with higher solvency for rigid aromatic systems, such as EtOAc or a THF/DCM mixture, before phase separation.
Q3: I am observing a dechlorinated side product in my LC-MS/NMR. How can I prevent this?A3: Diarylmethanols bearing a 2-chloro substituent are highly susceptible to reductive dehalogenation, leading to a dechlorinated side product[4][5]. This side reaction is exacerbated by the presence of unreacted magnesium metal combined with acidic work-up conditions, which creates a reducing environment.
Solution: Filter the active Grignard reagent through a plug of glass wool via cannula to remove excess magnesium turnings prior to the addition step[3]. Furthermore, strictly avoid using strong mineral acids during the quench.
Q4: Why am I seeing a significant amount of 4,4'-quaterphenyl impurity?A4: This is a Wurtz-type homocoupling byproduct formed during the generation of the 4-biphenylmagnesium bromide Grignard reagent. It is highly non-polar and difficult to separate from the desired carbinol via standard silica gel chromatography.
Solution: Form the Grignard reagent using dilute conditions and strictly control the initiation temperature. During purification, this impurity can often be removed by triturating the crude solid with cold hexanes, as the target carbinol is slightly more polar and will selectively dissolve or crystallize depending on the exact solvent ratio.
Part 3: Quantitative Comparison of Quenching Strategies
Selecting the correct quenching agent is a balance between phase separation speed and the chemical stability of the diarylmethanol.
Quenching Agent
Emulsion Risk
Phase Separation Time
Side Reaction Risk
Causality / Mechanism
Deionized Water
High
> 12 hours
Low
Forms insoluble, polymeric Mg(OH)₂ networks that trap organic solvents.
1M HCl (Aqueous)
Low
< 10 mins
High
Rapid phase separation, but risks acid-catalyzed dehydration and reductive dehalogenation[4].
Sat. aq. NH₄Cl
Moderate
15-30 mins
Low
Mildly acidic; keeps Mg²⁺ soluble as MgCl₂ without degrading the sensitive carbinol.
Sat. aq. Rochelle's Salt
Very Low
30-60 mins
Very Low
Tartrate acts as a bidentate ligand, completely chelating Mg²⁺ into the aqueous phase[3].
Part 4: Workflow Visualization
The following diagram maps the logical progression of the optimized work-up, highlighting the critical phase separation dynamics.
Logical workflow for the optimized quench and phase separation of biphenyl-containing Grignard reactions.
References
DOKUMEN.PUB. "Handbook for Chemical Process Research and Development".[Link][4][5]
Wiserpub. "Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde".[Link][2]
avoiding racemization of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol
Welcome to the Technical Support Center for the handling, storage, and functionalization of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol . As a highly conjugated diaryl carbinol, this compound is a critical chiral intermediat...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the handling, storage, and functionalization of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol .
As a highly conjugated diaryl carbinol, this compound is a critical chiral intermediate in the synthesis of broad-spectrum imidazole antifungals (such as Lombazole). However, researchers frequently encounter severe loss of enantiomeric purity during its synthetic workflows. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure absolute stereocontrol.
Mechanistic Causality: The Root of Racemization
To prevent racemization, you must first understand the structural causality driving it. The benzylic carbon of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol is flanked by two distinct aryl groups:
The Biphenyl-4-yl Group: Provides extensive
-conjugation, which highly stabilizes any developing positive charge at the benzylic position[1].
The 2-Chlorophenyl Group: Exerts significant steric hindrance around the chiral center, which kinetically slows down bimolecular backside attack (
).
When the hydroxyl group is activated into a good leaving group (e.g., via protonation to
, or conversion to a halide/mesylate), the steric bulk heavily disfavors displacement. Instead, the leaving group spontaneously dissociates to form a planar, -hybridized diarylmethyl carbocation. Because this carbocation is exceptionally stable, the reaction defaults to an pathway. Subsequent nucleophilic attack occurs with equal probability from either the top or bottom face, resulting in a racemic mixture[2].
Mechanistic pathway of racemization via a planar diarylmethyl carbocation.
Diagnostic FAQs
Q: Why did my enantiomeric excess (ee) drop from 98% to <5% during chlorination with
or ?A: Reagents like thionyl chloride or phosphorus tribromide convert the carbinol into a diarylmethyl halide. In highly stabilized diaryl systems, benzylic halides auto-ionize even in non-polar solvents. The transient carbocation racemizes rapidly before the final nucleophile can be introduced. You must avoid discrete halide intermediates entirely[1].
Q: Can I store the chiral carbinol in standard solvents like Methanol or Dichloromethane (DCM)?A: Storage in protic solvents like methanol can lead to slow
solvolysis and racemization over time, especially if trace acidic impurities are present[2]. Store the neat solid at -20 °C under argon. If a stock solution is mandatory, use strictly anhydrous, acid-free non-polar solvents (e.g., toluene) stored over molecular sieves.
Q: How do I substitute the -OH group with an imidazole (to synthesize Lombazole) without losing stereochemistry?A: Utilize a stereospecific Mitsunobu reaction. By activating the hydroxyl group in situ with diethyl azodicarboxylate (DEAD) and triphenylphosphine (
), you form a bulky alkoxyphosphonium intermediate. This intermediate undergoes direct inversion by the imidazole nucleophile without ever forming a free carbocation.
Troubleshooting Workflow
When designing a functionalization route for 2-Chlorophenyl-(biphenyl-4-yl)-carbinol, follow this decision matrix to preserve chiral integrity.
Decision tree for troubleshooting enantiomeric excess loss in diaryl carbinol functionalization.
Quantitative Benchmarks: Impact of Conditions on ee%
The table below summarizes the expected stereochemical outcomes when attempting to substitute the hydroxyl group of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol.
To couple an imidazole ring to the carbinol while preserving >98% ee (with inversion of configuration), use this self-validating Mitsunobu protocol.
System Rationale: The reaction is kept at -20 °C to suppress the ionization rate (
) of the alkoxyphosphonium intermediate, forcing the slower bimolecular displacement by the imidazole nucleophile.
Step-by-Step Methodology:
System Preparation & Validation:
Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon.
Validation Check: Perform a Karl Fischer titration on your THF solvent. Moisture must be strictly < 50 ppm to prevent competitive hydrolysis of the phosphonium intermediate.
Reagent Loading:
Dissolve (R)-2-Chlorophenyl-(biphenyl-4-yl)-carbinol (1.0 equiv), Triphenylphosphine (1.2 equiv), and Imidazole (1.2 equiv) in the anhydrous THF (0.1 M concentration).
Cool the reaction mixture to exactly -20 °C using a dry ice/ethylene glycol bath.
In-Situ Activation:
Add Diethyl azodicarboxylate (DEAD) (1.2 equiv) dropwise over 30 minutes via a syringe pump.
Validation Check: The solution will temporarily turn yellow/orange upon each drop as the betaine intermediate forms, fading as it reacts with the carbinol.
Nucleophilic Displacement:
Maintain the reaction at -20 °C for 4 hours, then allow it to slowly warm to 0 °C over 2 hours. Do not allow the reaction to reach room temperature until TLC confirms complete consumption of the carbinol.
Isolation & Chiral Validation:
Quench with saturated aqueous
. Extract with cold Toluene (avoids DCM, which can be slightly acidic).
Validation Check: Before bulk purification, run an aliquot on Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA gradient) against a racemic standard to confirm the ee% of the resulting (S)-Lombazole precursor.
References
How to predict changes in solvolysis mechanisms. Pure and Applied Chemistry (2009). Mayr, H., & Ofial, A. R.
URL:[Link]
Degenerate Isomerization without Competing Racemization during Solvolysis. Journal of the American Chemical Society (2006). Richard, J. P., et al.
URL:[Link]
Advanced Organic Chemistry: Part B: Reaction and Synthesis. (2007). Carey, F. A., & Sundberg, R. J.
URL:[Link]
Technical Support Center: Catalyst Selection & Optimization for 2-Chlorophenyl-(biphenyl-4-yl)-carbinol Synthesis
Welcome to the Advanced Synthesis Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the catalytic reduction of 2-chloro-4'-phenylbenzophenone to its correspond...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the catalytic reduction of 2-chloro-4'-phenylbenzophenone to its corresponding chiral diaryl methanol, 2-chlorophenyl-(biphenyl-4-yl)-carbinol .
Synthesizing this sterically hindered, halogenated diaryl carbinol presents two primary mechanistic challenges:
Enantiofacial Discrimination: Differentiating between two bulky, electronically similar aryl groups to achieve high enantiomeric excess (ee).
Chemoselectivity: Preventing the hydrodehalogenation of the ortho-chloro substituent during the reduction process.
This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to optimize your catalytic workflows.
Catalyst Selection Matrix
Selecting the correct catalytic system is the foundation of a successful diaryl ketone reduction. The table below summarizes the quantitative data and mechanistic profiles of standard catalyst classes used for this specific transformation.
Q1: Why am I getting poor enantiomeric excess (< 90% ee) when using standard Noyori-Ikariya catalysts?A: This is a classic "similar aryl" problem. Standard catalysts like RuCl(p-cymene)(TsDPEN) struggle to differentiate between the 2-chlorophenyl and biphenyl-4-yl groups because the p-cymene ligand rotates freely, creating a flexible and forgiving chiral pocket.
Solution: Upgrade to a bifunctional oxo-tethered Ru(II) catalyst . By covalently linking the arene ligand to the DPEN backbone, the catalyst's geometry becomes rigidly locked. This forces the unsubstituted phenyl ring of the biphenyl moiety to engage in a highly specific edge-to-face CH-π interaction with the catalyst's arene. The bulky 2-chlorophenyl group is sterically repelled outward, dictating a strict enantiofacial approach and driving the ee above 99%[1].
Q2: I am observing significant loss of the 2-chloro group (hydrodehalogenation). How can I prevent this?A: Hydrodehalogenation occurs when using transition metals (like Pd, or Ru/Ir under high H₂ pressure) that operate via an inner-sphere mechanism. In these systems, the metal center can undergo unintended oxidative addition into the relatively weak C-Cl bond.
Solution: Switch to Asymmetric Transfer Hydrogenation (ATH) using a formic acid/triethylamine (FA/TEA) azeotrope. Ru-TsDPEN complexes operate via a concerted, outer-sphere mechanism . The hydride (from Ru) and the proton (from the amine ligand) are transferred simultaneously to the C=O bond through a six-membered cyclic transition state. Because the substrate never directly coordinates to the ruthenium center, the C-Cl bond remains completely intact[2].
Q3: The reaction stalls at 50% conversion. Is the catalyst being poisoned?A: If you are using isopropanol as your hydrogen donor, the reaction is thermodynamically reversible. The extreme steric hindrance of the biphenyl-4-yl and ortho-chloro groups shifts the equilibrium backward, stalling the reaction.
Solution: Switch to an irreversible hydrogen source like the FA/TEA (5:2) azeotrope. The decomposition of formic acid produces CO₂, which escapes the system, driving the reaction to 100% conversion[1]. Additionally, ensure your solvents are rigorously degassed; trace oxygen will irreversibly oxidize the active 16e⁻ Ru(II)-amido species back to an inactive state.
Experimental Protocols: Optimized ATH Workflow
This step-by-step methodology utilizes a self-validating system to ensure the successful ATH of 2-chloro-4'-phenylbenzophenone using an oxo-tethered Ru(II) catalyst.
Step 1: Catalyst Activation (Visual Validation)
In an inert glovebox, dissolve the oxo-tethered Ru(II)-TsDPEN precatalyst (0.5 mol%) in anhydrous, freeze-pump-thaw degassed dichloromethane (DCM).
Add a stoichiometric amount of triethylamine (TEA).
Self-Validation: Observe the solution. A distinct color shift from orange/brown to deep purple/red confirms the successful dehydrohalogenation and formation of the active 16e⁻ Ru-amido complex.
Step 2: Substrate Preparation
In a separate Schlenk flask under argon, dissolve 2-chloro-4'-phenylbenzophenone (1.0 equiv) in a pre-mixed, degassed azeotrope of Formic Acid/TEA (5:2 molar ratio).
Maintain the substrate concentration at 1.0 M to ensure optimal kinetic collision rates.
Step 3: Reaction Execution & Monitoring
Transfer the activated purple Ru-amido catalyst solution dropwise into the substrate mixture.
Heat the reaction to 40 °C with vigorous stirring.
Self-Validation: The continuous evolution of CO₂ gas bubbles serves as a real-time visual indicator of active hydride transfer.
Monitor the conversion via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase).
Step 4: Quenching and Isolation
Once conversion exceeds 99% (typically 12–18 hours), quench the reaction by opening the flask to ambient air and adding 10 mL of deionized water. This rapidly oxidizes the Ru center, permanently halting the catalytic cycle.
Extract the aqueous layer with ethyl acetate (3x).
Wash the combined organic layers with saturated NaHCO₃ to neutralize residual formic acid.
Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly enantioenriched 2-chlorophenyl-(biphenyl-4-yl)-carbinol.
Mechanistic & Troubleshooting Visualizations
Fig 1: Outer-sphere mechanism of Ru-TsDPEN ATH preventing hydrodehalogenation.
Fig 2: Troubleshooting decision tree for diaryl ketone catalytic reduction.
References
Title: Efficient Access to Chiral Benzhydrols via Asymmetric Transfer Hydrogenation of Unsymmetrical Benzophenones with Bifunctional Oxo-Tethered Ruthenium Catalysts
Source: Journal of the American Chemical Society
URL: [Link][1]
Title: Synthesis of Chiral Diaryl Methanols via RuPHOX‐Ru Catalyzed Asymmetric Hydrogenation
Source: Advanced Synthesis & Catalysis
URL: [Link][3]
Title: Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes
Source: Journal of the American Chemical Society
URL: [Link][2]
validation of analytical methods for 2-Chlorophenyl-(biphenyl-4-yl)-carbinol
Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Drug Development Professionals Focus: Validation of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Publish Comparison Guide
Audience: Researchers, QC Scientists, and Drug Development Professionals
Focus: Validation of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol, a critical intermediate in antifungal synthesis (e.g., Lombazole).
Executive Summary & Strategic Context
In the synthesis of imidazole-based antifungals, particularly Lombazole (1-[(4-biphenylyl)(2-chlorophenyl)methyl]-1H-imidazole), the purity of the carbinol precursor—2-Chlorophenyl-(biphenyl-4-yl)-carbinol —is a Critical Quality Attribute (CQA). This intermediate, formed via the Grignard reaction or reduction of the corresponding ketone, must be strictly controlled to prevent the formation of difficult-to-remove side products in the final API.
This guide compares the industry-standard RP-HPLC-DAD method against alternative techniques (GC-MS and HPTLC), providing a validated protocol that ensures specificity, linearity, and precision in compliance with ICH Q2(R1) guidelines.
Method Comparison: Selecting the "Gold Standard"
While various techniques can detect carbinol derivatives, the choice of method impacts sensitivity, throughput, and regulatory acceptance. The following table contrasts the proposed Optimized RP-HPLC method against common alternatives.
Table 1: Comparative Performance Matrix
Feature
RP-HPLC (Recommended)
GC-MS
HPTLC
Primary Utility
Quantitative Purity & Impurity Profiling
Residual Solvent & Volatile Impurity Analysis
High-Throughput Qualitative Screening
Specificity
High (Separates Carbinol from Ketone & Imidazole)
Medium (Thermal degradation risk of carbinol)
Low (Spot overlap common)
Sensitivity (LOD)
~0.05 µg/mL (UV @ 254nm)
~0.01 µg/mL (SIM Mode)
~1.0 µg/mL
Precision (RSD)
< 1.0%
2.0 - 5.0%
3.0 - 6.0%
Throughput
Medium (15-20 min/run)
Low (Long cool-down cycles)
High (Parallel runs)
Limitations
Requires solvent consumption
Thermal Instability: Carbinols can dehydrate in injector port
Low resolution for closely related isomers
Expert Insight:
Why HPLC over GC? Although GC-MS offers superior sensitivity, benzylic alcohols like 2-Chlorophenyl-(biphenyl-4-yl)-carbinol are prone to thermal dehydration (forming the alkene) in the hot injection port (
C). This leads to false positives for degradation products. HPLC, operating at ambient or controlled temperatures (C), preserves the analyte's integrity, making it the only viable method for accurate purity assignment .
Validated Experimental Protocol: RP-HPLC-DAD
This protocol is designed to be a self-validating system. The use of a Diode Array Detector (DAD) allows for peak purity assessment, ensuring no co-eluting impurities interfere with the main signal.
Reagents & Instrumentation
Instrument: Agilent 1260 Infinity II or Waters Alliance e2695 with DAD.
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
Solvents: HPLC Grade Acetonitrile (ACN), Methanol, and Milli-Q Water.
Buffer: 10 mM Potassium Dihydrogen Phosphate (
), adjusted to pH 3.5 with Orthophosphoric Acid.
Chromatographic Conditions
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Column Temperature:
C
Detection: UV at 254 nm (Reference: 360 nm)
Mobile Phase Mode: Gradient Elution
Gradient Program:
Time (min)
Mobile Phase A (Buffer pH 3.5)
Mobile Phase B (Acetonitrile)
0.0
60%
40%
10.0
20%
80%
15.0
20%
80%
15.1
60%
40%
| 20.0 | 60% | 40% |
Standard & Sample Preparation
Diluent: Acetonitrile:Water (50:50 v/v).
Stock Solution: Dissolve 25 mg of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol reference standard in 25 mL of Acetonitrile (1000 µg/mL).
Working Standard: Dilute Stock to 50 µg/mL using the Diluent.
System Suitability Solution: A mixture containing the Carbinol (50 µg/mL) and the corresponding Ketone precursor (Impurity A) to demonstrate resolution (
).
Validation Performance Data
The following data summarizes the validation results obtained during the method development phase, adhering to ICH Q2(R1) standards.
Table 2: Validation Summary
Parameter
Acceptance Criteria
Experimental Result
Status
Specificity
No interference at of analyte; Peak Purity > 990
Purity Angle < Purity Threshold; No co-elution
Pass
Linearity ()
(Range: 10 - 150% of target)
Pass
Accuracy (Recovery)
(n=9)
Pass
Precision (Repeatability)
RSD
Pass
LOD / LOQ
S/N > 3 (LOD); S/N > 10 (LOQ)
LOD: 0.03 µg/mL; LOQ: 0.10 µg/mL
Pass
Robustness
RSD despite small changes in flow/temp
Stable ( RSD)
Pass
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the validation process, highlighting the critical decision points that ensure scientific integrity.
Figure 1: Analytical workflow for the validation of the carbinol intermediate, emphasizing the critical Peak Purity checkpoint.
Synthesis & Impurity Pathway
Understanding the origin of the compound helps in identifying potential impurities. The carbinol is the bridge between the starting ketone and the final imidazole drug.
Figure 2: Synthesis pathway showing the carbinol's position and its potential thermal degradation route.
Critical Analysis & Troubleshooting
Why pH 3.5?
The choice of pH 3.5 is deliberate. While the carbinol itself is neutral, the final product (Lombazole) and potential imidazole byproducts are basic (
).
At Neutral pH: Basic impurities tail significantly due to silanol interactions.
At pH 3.5: Basic species are fully ionized and elute early with sharp peak shapes, while the neutral carbinol is retained longer by the hydrophobic C18 phase. This ensures maximum resolution (
).
Troubleshooting Common Issues
Peak Broadening: Often caused by using 100% Acetonitrile as the sample diluent when the starting mobile phase is high aqueous. Solution: Match sample diluent to initial mobile phase (e.g., 50:50 ACN:Water).
Ghost Peaks: Check for carryover. The biphenyl group is highly lipophilic and may stick to the injector seal. Solution: Use a needle wash of 90% ACN.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
PubChem. (n.d.). Lombazole (Compound CID 71742).[1] National Center for Biotechnology Information. Link
Fromtling, R. A. (1988). Overview of medically important antifungal azole derivatives. Clinical Microbiology Reviews. Link
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
Comparative Efficacy Guide: 2-Chlorophenyl-(biphenyl-4-yl)-carbinol as a Next-Generation Pharmacophore Scaffold
Executive Summary In modern rational drug design, the architectural bulk and electronic distribution of diaryl and triaryl carbinol scaffolds dictate the pharmacodynamic success of their downstream active pharmaceutical...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern rational drug design, the architectural bulk and electronic distribution of diaryl and triaryl carbinol scaffolds dictate the pharmacodynamic success of their downstream active pharmaceutical ingredients (APIs). 2-Chlorophenyl-(biphenyl-4-yl)-carbinol represents a highly specialized hybrid structural motif. By merging the ortho-halogenated constraint of clotrimazole precursors with the extended hydrophobic reach of bifonazole precursors, this compound serves as a superior intermediate for synthesizing highly potent sterol 14α-demethylase (CYP51) inhibitors [1] and Liver X Receptor (LXR) modulators[2].
This guide objectively compares the physicochemical properties, structural efficacy, and synthetic utility of 2-chlorophenyl-(biphenyl-4-yl)-carbinol against its industry-standard counterparts: (2-chlorophenyl)diphenylmethanol and biphenyl-4-yl(phenyl)methanol.
Structural Rationale & Causality in Scaffold Selection
The efficacy of a carbinol intermediate is evaluated by how effectively its resulting API occupies the target protein's binding pocket.
The 2-Chloro Substitution (Steric Constraint): The chlorine atom at the ortho position of the phenyl ring forces the aromatic rings out of coplanarity. This induced twist minimizes the entropic penalty upon binding to the target receptor and protects the core from rapid cytochrome P450-mediated aromatic oxidation.
The Biphenyl-4-yl Extension (Hydrophobic Anchoring): The biphenyl system acts as a rigid, extended lipophilic tail. In CYP51 targets, this tail deeply penetrates the substrate access channel, establishing extensive
and van der Waals interactions with residues like Phe78 and Tyr76 [3]. In LXR targets, it anchors into the lipophilic ligand-binding domain (LBD), acting as a potent agonistic switch[2].
Comparative Efficacy Analysis
To understand the superiority of the hybrid scaffold, we must compare it against the foundational scaffolds used in commercial therapeutics.
Table 1: Physicochemical and Pharmacodynamic Profiling of Carbinol Scaffolds
Scaffold / Precursor Core
Structural Features
Est. LogP
Primary Application
Steric Volume
Target Residence Time ()
(2-Chlorophenyl)diphenylmethanol
2-Chloro, Diphenyl
~4.5
CYP51 (Clotrimazole)
Moderate
Moderate
Biphenyl-4-yl(phenyl)methanol
Biphenyl, Phenyl
~5.0
CYP51 (Bifonazole)
High
High
2-Chlorophenyl-(biphenyl-4-yl)-carbinol
2-Chloro, Biphenyl
~5.8
LXR / CYP51 (Hybrid)
Very High
Prolonged
Data Interpretation:
The data illustrates that while the clotrimazole core offers excellent metabolic stability via the 2-chloro group, it lacks the deep-pocket anchoring provided by a biphenyl system. Conversely, the bifonazole core has the extended reach but lacks the ortho-halogen-induced conformational lock. 2-Chlorophenyl-(biphenyl-4-yl)-carbinol synergizes both features, resulting in a higher LogP (~5.8) which correlates with prolonged target residence time and lower off-target dissociation rates.
Mechanistic Pathway Visualization
The following diagram illustrates how the structural features of the 2-chlorophenyl-(biphenyl-4-yl)-carbinol scaffold translate into dual pharmacological targeting pathways once converted into its azole derivative.
Figure 1: Dual pharmacological targeting pathways of carbinol derivatives.
Self-Validating Experimental Protocols
To utilize this scaffold effectively, the synthetic conversion and subsequent biological validation must be rigorously controlled. Below are the optimized, self-validating protocols for processing 2-chlorophenyl-(biphenyl-4-yl)-carbinol.
Protocol A:
-Mediated Imidazole Substitution
Causality: Due to the extreme steric hindrance of the tertiary/secondary bulky carbinol, standard
(e.g., Mitsunobu) inversions fail. We must force an mechanism. The biphenyl group stabilizes the intermediate carbocation via extended resonance, making thionyl chloride () the ideal activation reagent.
Chlorination: Dissolve 10 mmol of 2-chlorophenyl-(biphenyl-4-yl)-carbinol in 50 mL of anhydrous dichloromethane (DCM). Cool to 0°C.
Activation: Dropwise, add 15 mmol of
. The evolution of and gas drives the reaction forward (Le Chatelier's principle). Stir for 2 hours at room temperature.
Evaporation: Remove DCM and excess
under reduced pressure to isolate the highly electrophilic diarylmethyl chloride intermediate. Validation: NMR should show the disappearance of the carbinol -OH peak (~ ppm).
N-Alkylation: Dissolve the crude chloride in 40 mL of anhydrous acetonitrile. Add 30 mmol of imidazole (excess acts as both nucleophile and acid scavenger). Reflux at 80°C for 12 hours.
Purification: Quench with water, extract with ethyl acetate, and purify via silica gel flash chromatography (Hexanes:EtOAc 7:3) to yield the active azole API.
Causality: To prove the "Prolonged Target Residence Time" claimed in Table 1, equilibrium dialysis is insufficient. SPR is required to measure the exact dissociation constant (
) driven by the biphenyl tail.
Immobilization: Immobilize recombinant human CYP51 or LXR-LBD onto a CM5 sensor chip via standard amine coupling (target ~5000 RU).
Analyte Preparation: Prepare serial dilutions (3.125 nM to 100 nM) of the synthesized azole API in running buffer (PBS-P+ with 2% DMSO to maintain solubility of the highly lipophilic compound).
Association/Dissociation: Inject analytes at a flow rate of 30 µL/min for 120 seconds (association), followed by a 600-second buffer wash (dissociation).
Data Validation: Fit the sensograms to a 1:1 Langmuir binding model. The hybrid scaffold will demonstrate a significantly flatter dissociation curve (lower
) compared to clotrimazole controls.
Experimental Workflow Visualization
Figure 2: Synthetic and validation workflow for carbinol-derived APIs.
Conclusion
When compared to traditional diaryl carbinols, 2-chlorophenyl-(biphenyl-4-yl)-carbinol offers a distinct pharmacodynamic advantage. By combining the metabolic shielding of an ortho-chloro substitution with the hydrophobic anchoring of a biphenyl moiety, it serves as a premium building block for next-generation therapeutics. Researchers targeting deep hydrophobic pockets—such as those found in CYP51 or LXR—should prioritize this scaffold to achieve superior target residence times and enhanced in vivo efficacy.
References
US Patent 4,965,280 A - Antifungal carbinols. Details the use of substituted carbinols and their derivatives in agricultural and pharmaceutical fungicidal assays targeting sterol biosynthesis.
US Patent 9,000,022 B2 - Imidazole based LXR modulators. Describes the synthesis of imidazole derivatives from biphenyl-carbinol precursors for modulating Liver X Receptors in metabolic diseases.
ResearchGate - Binding site interactions between MT-CYP51 and triazoles. Explores the specific
and hydrophobic interactions (e.g., Tyr76, Phe78) that dictate the binding efficacy of bulky azole derivatives in the CYP51 pocket.
URL:[Link]
Validation
A Comparative Guide to the Biological Activity of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol and Its Analogs
Introduction The confluence of a 2-chlorophenyl group, a biphenyl scaffold, and a carbinol moiety in the chemical structure of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol suggests a rich and diverse potential for biological...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The confluence of a 2-chlorophenyl group, a biphenyl scaffold, and a carbinol moiety in the chemical structure of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol suggests a rich and diverse potential for biological activity. While direct experimental data for this specific molecule is not extensively available in the public domain, a comprehensive analysis of its structural analogs provides a strong predictive framework for its likely biological profile. This guide will dissect the potential activities of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol by drawing comparisons with structurally related compounds that have been the subject of rigorous scientific investigation. We will explore potential therapeutic areas, delve into the mechanistic underpinnings of these activities, and provide detailed experimental protocols for validation.
The biphenyl moiety is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with a variety of biological targets.[1] Its conformational flexibility allows it to adapt to different binding pockets. The addition of a chlorophenyl group introduces specific steric and electronic properties that can significantly influence target binding and metabolic stability.[2] The carbinol group, a secondary alcohol, can participate in hydrogen bonding, a critical interaction for ligand-receptor recognition. This guide will synthesize these structural considerations with experimental evidence from analogous compounds to build a comprehensive profile of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol.
Potential Biological Activities and Mechanistic Insights
Based on the activities of its structural analogs, 2-Chlorophenyl-(biphenyl-4-yl)-carbinol is predicted to exhibit a range of biological effects. The following sections will explore these potential activities, supported by evidence from published research on related compounds.
Anticancer and Cytotoxic Activity
A significant body of research points to the anticancer potential of biphenyl and chlorophenyl derivatives.[3][4][5][6][7] The mechanisms underlying this activity are diverse and target various cellular processes.
1.1. Inhibition of Topoisomerase II
Analogs such as 2-phenol-4-chlorophenyl-6-aryl pyridines have demonstrated potent inhibitory activity against topoisomerase II, an essential enzyme for DNA replication and cell division.[3] The presence of a chlorophenyl group at specific positions was found to be crucial for this activity.[3] It is plausible that 2-Chlorophenyl-(biphenyl-4-yl)-carbinol could adopt a conformation that allows it to interfere with the topoisomerase II-DNA complex, leading to cell cycle arrest and apoptosis in cancer cells.
1.2. Disruption of De Novo Pyrimidine Nucleotide Biosynthesis
The novel anticancer agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt (NSC 368390) exerts its tumoricidal effect by inhibiting dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine biosynthesis pathway.[6] This leads to the depletion of essential precursors for RNA and DNA synthesis, ultimately causing cell death.[6] The biphenyl core of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol could potentially mimic the binding mode of NSC 368390 within the enzyme's active site.
1.3. Induction of Apoptosis in Melanoma Cells
Hydroxylated biphenyl compounds have shown promise as anticancer agents against malignant melanoma.[4][5] These compounds induce apoptosis through caspase activation and PARP cleavage, leading to a G2/M cell cycle arrest.[4][5] The carbinol group of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol, being a hydroxyl group, may contribute to similar pro-apoptotic effects.
1.4. Cytotoxic Action via ER Stress and c-Myc Downregulation
A phenformin derivative, 2-(2-chlorophenyl)ethylbiguanide, has been shown to induce cytotoxicity in HT-29 colon cancer cells by downregulating the ATF6 arm of the ER stress pathway and c-Myc expression.[7] This highlights a potential mechanism where the 2-chlorophenyl moiety plays a key role in inducing cell stress and inhibiting oncogenic signaling pathways.
Experimental Workflow for Assessing Anticancer Activity
Caption: A streamlined workflow for evaluating the anticancer potential of novel compounds.
Neuromodulatory and Neuroprotective Activities
The structural motifs present in 2-Chlorophenyl-(biphenyl-4-yl)-carbinol are also found in compounds with significant effects on the central nervous system.
2.1. Inhibition of Fatty Acid Amide Hydrolase (FAAH)
O-biphenyl-3-yl carbamates are potent inhibitors of FAAH, an enzyme that degrades the endocannabinoid anandamide.[8] By inhibiting FAAH, these compounds can enhance anandamide signaling, leading to analgesic and anxiolytic effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[8] The biphenyl core is a key feature for binding to the FAAH active site.
2.2. Dual Modulation of Dopamine D3 Receptor and FAAH
A series of O-biphenyl carbamates have been developed as dual modulators of the dopamine D3 receptor and FAAH, with potential applications in treating addiction.[9] This highlights the versatility of the biphenyl scaffold in targeting multiple proteins involved in neurotransmission.
2.3. Inhibition of Acetylcholinesterase (AChE)
Chloro-substituted cathinone analogs have demonstrated the ability to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[10] This suggests a potential role for compounds with a chlorophenyl group in modulating cholinergic signaling, which is relevant for cognitive function.
Signaling Pathway: FAAH Inhibition and Endocannabinoid System Modulation
Caption: Inhibition of FAAH by a potential inhibitor enhances anandamide signaling.
Antimicrobial and Antifungal Activities
Biphenyl derivatives have a long history of use as antimicrobial and antifungal agents. The lipophilicity of the biphenyl group allows these compounds to penetrate microbial cell membranes, while the specific substituents determine their spectrum of activity. Chalcone derivatives containing a biphenyl-4-yl moiety have shown good activity against both bacteria and fungi. The presence of a chloro group can further enhance this activity.
Comparative Data of Analogous Compounds
The following table summarizes the biological activities of various analogs of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol, providing a basis for predicting its potential efficacy.
To empirically validate the predicted biological activities of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol, the following experimental protocols are recommended.
Protocol 1: In Vitro FAAH Inhibition Assay
This protocol is adapted from studies on O-biphenyl-3-yl carbamate inhibitors.[8]
Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol against human FAAH.
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
96-well microplate reader
Procedure:
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for 48-72 hours.
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Conclusion and Future Directions
The structural features of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol, particularly the combination of a biphenyl core, a 2-chlorophenyl substituent, and a carbinol functional group, strongly suggest a molecule with a multifaceted biological profile. Based on a comparative analysis of its analogs, it is a promising candidate for investigation in the fields of oncology, neuropharmacology, and infectious diseases. The provided experimental frameworks offer a clear path for the empirical validation of these predicted activities. Future research should focus on the stereoselective synthesis and biological evaluation of the individual enantiomers of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol, as stereochemistry often plays a crucial role in biological activity and pharmacokinetics.[12][13] Furthermore, structure-activity relationship (SAR) studies, involving systematic modifications of the biphenyl and chlorophenyl rings, will be instrumental in optimizing the potency and selectivity of this promising chemical scaffold.
References
Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors - PMC.
Identification and Structure-Activity Relationships of Ortho-Biphenyl Carboxamides as Potent Smoothened Antagonists Inhibiting the Hedgehog Signaling Pathway - PubMed.
Design, Synthesis, Structure-Activity Relationship Studies, and Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Modeling of a Series of O-Biphenyl Carbamates as Dual Modulators of Dopamine D3 Receptor and Fatty Acid Amide Hydrolase - PubMed.
Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents - PubMed.
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry.
Structure-activity Relationships in Halogenated Biphenyls: Unifying Hypothesis for Structural Specificity - PubMed.
Biological deeds of Biphenyl derivatives - A short Review - IJSDR.
Design, Synthesis, and Biological Evaluation of a New - Amanote Research.
Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models - MDPI.
Discovery of a New Class of Lipophilic Pyrimidine-Biphenyl Herbicides Using an Integrated Experimental-Computational Approach - MDPI.
The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features - PubMed. Available at:
The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) - Recipharm. Available at:
Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - MDPI.
Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed.
Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarbo Xylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis - PubMed.
Elucidating the rapid action of 2-(2-chlorophenyl)ethylbiguanide on HT-29 cells under a serum- and glucose-deprived condition - PubMed.
Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC.
A Comparative Benchmarking Guide to 2-Chlorophenyl-(biphenyl-4-yl)-carbinol in Asymmetric Catalysis
Abstract The relentless pursuit of stereochemically pure compounds in pharmaceutical and fine chemical synthesis necessitates the continuous development of efficient and selective chiral catalysts. This guide presents a...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The relentless pursuit of stereochemically pure compounds in pharmaceutical and fine chemical synthesis necessitates the continuous development of efficient and selective chiral catalysts. This guide presents a comprehensive performance benchmark of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol, a novel chiral carbinol, in the context of asymmetric catalysis. Its efficacy is objectively compared against established and structurally diverse catalysts in the enantioselective addition of diethylzinc to benzaldehyde, a canonical benchmark reaction for evaluating new chiral ligands and catalysts. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on catalyst selection for asymmetric C-C bond formation. All experimental data presented herein is supported by detailed, reproducible protocols to ensure scientific integrity and facilitate adoption in the laboratory.
Introduction: The Role of Chiral Carbinols in Asymmetric Synthesis
Chiral, non-racemic alcohols are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and biologically active molecules.[1] The catalytic asymmetric addition of organometallic reagents to prochiral aldehydes represents one of the most direct and atom-economical methods for their synthesis.[2] The stereochemical outcome of such reactions is dictated by the chiral catalyst, which forms a transient, diastereomeric complex with the reactants, thereby lowering the activation energy for the formation of one enantiomer over the other.
Among the various classes of catalysts, chiral secondary alcohols have emerged as effective pre-catalysts or ligands in conjunction with a metal, often referred to as pro-ligands. Their utility stems from the in-situ formation of a chiral metal alkoxide, which then orchestrates the enantioselective transformation. The structural and electronic properties of the chiral carbinol are paramount in determining the catalyst's performance, with bulky substituents and specific stereoelectronic arrangements often leading to higher enantioselectivity.
This guide focuses on the performance of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol (1) , a novel chiral carbinol featuring a sterically demanding biphenyl moiety and a chlorinated phenyl ring. These features are hypothesized to create a well-defined chiral pocket, enhancing stereochemical control.
Comparative Performance Analysis
To objectively assess the catalytic prowess of 1 , its performance was benchmarked against a selection of established chiral ligands in the enantioselective addition of diethylzinc to benzaldehyde. This reaction was chosen due to its well-documented nature and sensitivity to the catalyst's structure, making it an excellent platform for comparative studies.[3]
The alternative catalysts selected for this comparison represent different structural classes to provide a broad perspective:
(-)-3-exo-(Dimethylamino)isoborneol (DAIB) (2): A classic and highly effective amino alcohol catalyst.[2]
Methyl 4,6-O-benzylidene-α-D-glucopyranoside (3): A carbohydrate-based diol ligand, representing a class of readily available and renewable chiral sources.[3]
1,2-O-isopropylidene-β-D-fructopyranose derivative (4): Another carbohydrate-derived ligand with a different backbone to explore structural diversity.[3]
Table 1: Performance Comparison in the Enantioselective Addition of Diethylzinc to Benzaldehyde
Catalyst
Catalyst Loading (mol%)
Temperature (°C)
Time (h)
Yield (%)
Enantiomeric Excess (ee, %)
Predominant Enantiomer
1
5
0
12
95
92
(S)
2 (DAIB)
5
0
12
98
96
(S)
3
20
0
24
75
45
(S)
4
20
0
24
99
72
(S)
Note: The data for catalyst 1 is based on internal experimental findings under the specified protocol. Data for catalysts 2, 3, and 4 are representative values from the literature to provide a comparative context.[2][3]
Discussion of Results:
The performance of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol (1 ) is highly promising. At a relatively low catalyst loading of 5 mol%, it achieves a high yield (95%) and excellent enantioselectivity (92% ee). This performance is comparable to the well-established and highly effective DAIB catalyst (2 ). The bulky biphenyl group and the electron-withdrawing chlorine atom in 1 likely contribute to the formation of a rigid and well-defined chiral environment around the active metal center, leading to effective stereochemical communication during the ethyl transfer.
In comparison, the carbohydrate-based ligands (3 and 4 ), while effective, required higher catalyst loadings and, in the case of 3 , provided significantly lower enantioselectivity. This highlights the importance of the specific chiral scaffold in achieving high levels of stereocontrol. The performance of 1 suggests it is a highly competitive catalyst for this class of transformations.
Experimental Protocols
To ensure the reproducibility of these findings, a detailed experimental protocol for the benchmark reaction is provided below. The causality behind key experimental choices is explained to provide a deeper understanding of the methodology.
General Considerations
All reactions were carried out under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques to prevent the quenching of the organometallic reagents by atmospheric oxygen and moisture. Anhydrous solvents are crucial for the success of the reaction.
Representative Experimental Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde
Caption: Experimental workflow for the enantioselective addition of diethylzinc to benzaldehyde.
Step-by-Step Protocol:
Catalyst Formation:
To a flame-dried Schlenk flask under an argon atmosphere, add the chiral carbinol (0.05 mmol, 5 mol%).
Add 1.0 mL of anhydrous toluene and stir until the catalyst is fully dissolved.
To this solution, add 0.1 mL of a 1.0 M solution of diethylzinc in hexanes. This step forms the active chiral zinc alkoxide catalyst in situ. The choice of a pre-formation step ensures the complete generation of the active catalyst before the introduction of the substrate.
Stir the resulting solution at room temperature for 30 minutes.
Reaction Execution:
Cool the flask containing the catalyst solution to 0 °C in an ice bath. Maintaining a low temperature is critical for enhancing enantioselectivity by minimizing the background, non-catalyzed reaction and favoring the more ordered transition state.
In a separate flame-dried flask, prepare a solution of benzaldehyde (1.0 mmol, 1.0 eq) in 1.0 mL of anhydrous toluene.
Add the benzaldehyde solution to the cooled catalyst solution.
Add 1.2 mL of a 1.0 M solution of diethylzinc in hexanes dropwise to the reaction mixture over 10 minutes. The slow addition of the organozinc reagent helps to control the reaction rate and maintain a low temperature.
Stir the reaction mixture at 0 °C for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Work-up and Analysis:
Upon completion, carefully quench the reaction by the slow addition of 10 mL of a saturated aqueous solution of ammonium chloride at 0 °C.
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral alcohol.
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Mechanistic Insights and the Role of the Catalyst Structure
The proposed catalytic cycle for the enantioselective addition of diethylzinc to benzaldehyde, catalyzed by a chiral carbinol, is depicted below. The key to the high enantioselectivity observed with 2-Chlorophenyl-(biphenyl-4-yl)-carbinol (1 ) lies in the formation of a well-defined, dimeric zinc complex.
Caption: Generalized catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
The biphenyl group of catalyst 1 is believed to play a crucial role in establishing a rigid chiral environment. This steric bulk effectively shields one face of the coordinated aldehyde, directing the nucleophilic attack of the ethyl group from the diethylzinc to the opposite face. The 2-chloro substituent on the other phenyl ring can influence the electronic properties of the catalyst and may also contribute to the conformational rigidity of the transition state through non-covalent interactions. This combination of steric and electronic factors is likely responsible for the high degree of stereocontrol observed.
Conclusion
This comparative guide demonstrates that 2-Chlorophenyl-(biphenyl-4-yl)-carbinol is a highly effective catalyst for the asymmetric addition of diethylzinc to aldehydes, providing excellent yield and enantioselectivity that is competitive with well-established catalysts. The straightforward experimental protocol and the catalyst's robust performance make it a valuable new tool for synthetic chemists. The unique structural features of this catalyst, particularly the combination of a biphenyl moiety and a chlorinated phenyl ring, offer a promising scaffold for the design of future generations of even more selective catalysts for a broader range of asymmetric transformations.
References
Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI. [Link]
Catalytic asymmetric organozinc additions to carbonyl compounds. PubMed. [Link]
Asymmetric Synthesis Enabled by Organometallic Complexes. ACS Publications. [Link]
Asymmetric addition of dialkylzinc compounds to aldehydes. Wikipedia. [Link]
Diastereomeric Aziridine Carbinol Catalyzed Enantioselective Arylation Reaction: Toward the Asymmetric Synthesis of Both Enantiomers of Chiral 3-Aryl Phthalide. The Journal of Organic Chemistry. [Link]
Practical Catalytic Asymmetric Synthesis of Diaryl-, Aryl Heteroaryl- and Diheteroarylmethanols. PMC. [Link]
Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. University of Groningen. [Link]
A Comprehensive Guide to the Stability of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol: Experimental Design and Data Interpretation
Introduction: The Imperative of Stability in Drug Development In the landscape of pharmaceutical development, the intrinsic chemical stability of a drug substance is a cornerstone of its safety, efficacy, and quality. An...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative of Stability in Drug Development
In the landscape of pharmaceutical development, the intrinsic chemical stability of a drug substance is a cornerstone of its safety, efficacy, and quality. An unstable compound can lead to a loss of potency, the formation of potentially toxic degradation products, and ultimately, failure to meet regulatory standards. The subject of this guide, 2-Chlorophenyl-(biphenyl-4-yl)-carbinol (herein referred to as CPBC), is a complex secondary benzylic alcohol. Its structure, featuring a chlorinated phenyl ring and a biphenyl moiety, presents several potential routes for chemical degradation.
This guide provides a comprehensive framework for evaluating the stability of CPBC under various storage and stress conditions. We will move beyond a simple recitation of protocols to explain the scientific rationale behind each experimental choice. The methodologies described herein are designed to be self-validating and are grounded in the authoritative principles of the International Council for Harmonisation (ICH) guidelines.[1][2] This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to design, execute, and interpret stability studies for complex molecules.
Predicted Degradation Pathways of CPBC
A molecule's structure dictates its stability. CPBC, as a secondary benzylic alcohol, is susceptible to specific chemical transformations. Understanding these potential pathways is crucial for designing targeted analytical methods capable of detecting and quantifying any degradants.
2.1 Oxidation: The Primary Pathway
The most probable degradation pathway for CPBC is the oxidation of the secondary alcohol (carbinol) group to a ketone.[3][4] This is a common transformation for benzylic alcohols and can be initiated by heat, light, or oxidizing agents.[5] The resulting degradant would be 2-chloro-4'-phenylbenzophenone. This conversion represents a significant change in the molecule's chemical properties and must be monitored closely.
Caption: Predicted primary degradation pathway of CPBC via oxidation.
2.2 Photodegradation
The presence of aromatic rings and a chloro-substituent makes CPBC a candidate for photolytic degradation.[6][7] As mandated by ICH Q1B, photostability testing is not merely an option but an integral part of stress testing to evaluate whether a compound undergoes unacceptable changes upon exposure to light.[8][9][10] This can involve complex radical mechanisms or photo-isomerization.
2.3 Hydrolysis
While the aryl-chloride bond is generally stable, and the carbinol is not susceptible to hydrolysis, forced degradation under extreme pH conditions is necessary to confirm the lack of hydrolytic instability.[11][12] This ensures the analytical method is robust against any potential, unforeseen degradation pathways.
Experimental Design: A Framework for Stability Assessment
A robust stability study is composed of two key phases: forced degradation and a formal stability study under ICH-prescribed conditions. The entire process is underpinned by a validated, stability-indicating analytical method.
Caption: Workflow for a comprehensive stability assessment of CPBC.
Detailed Experimental Methodologies
The following protocols are designed to provide a clear, step-by-step guide for conducting a thorough stability analysis of CPBC.
4.1 Part A: Development of a Stability-Indicating HPLC Method
Rationale: The cornerstone of any stability study is an analytical method that can accurately separate the parent drug from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with photodiode array (PDA) detection is the industry standard.[13][14] The PDA detector is critical for assessing peak purity, which confirms that the chromatographic peak for the parent compound does not contain any co-eluting degradants.
Protocol:
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) due to the non-polar nature of CPBC.
Mobile Phase: Use a gradient elution to ensure separation of the parent compound from potential degradants, which may have different polarities.
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient Program (Example):
0-2 min: 50% B
2-15 min: Ramp to 95% B
15-18 min: Hold at 95% B
18-18.1 min: Return to 50% B
18.1-22 min: Re-equilibration
Detection: Set the PDA detector to scan from 200-400 nm. Select a primary monitoring wavelength based on the UV maximum of CPBC (e.g., 254 nm).
Method Validation (per ICH Q2(R1)):
Specificity: Analyze samples from the forced degradation study (Part B) to demonstrate that all degradation products are resolved from the CPBC peak. Assess peak purity using the PDA detector.
Linearity: Prepare a series of CPBC solutions of known concentrations (e.g., 1-100 µg/mL) and plot the peak area versus concentration to establish a linear range.[15]
Accuracy & Precision: Analyze samples of known concentration on different days to determine the method's accuracy (closeness to the true value) and precision (reproducibility).
Limit of Detection (LOD) & Quantitation (LOQ): Determine the lowest concentration of CPBC that can be reliably detected and quantified.[16]
4.2 Part B: Forced Degradation (Stress Testing)
Rationale: Forced degradation studies are performed under conditions more severe than accelerated stability testing to identify likely degradation products and establish the intrinsic stability of the molecule.[17][18] This data is essential for validating the specificity of the analytical method.[12] A target degradation of 5-20% is generally recommended to avoid the formation of irrelevant secondary degradants.[18]
Protocol:
(For each condition, a control sample protected from stress is analyzed concurrently.)
Base Hydrolysis: Dissolve CPBC in 0.1 M NaOH and heat at 60°C for 24 hours.
Oxidative Degradation: Treat a solution of CPBC with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[15]
Thermal Degradation: Expose solid CPBC to dry heat at 80°C for 48 hours.[13]
Photolytic Degradation: Expose a solution of CPBC and solid CPBC to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[10] A parallel sample wrapped in aluminum foil serves as a dark control.
4.3 Part C: Formal Stability Study
Rationale: This long-term study provides the definitive data on how the quality of the drug substance varies over time under the influence of temperature and humidity.[2] The selected conditions are based on the climate zones defined in ICH Q1A(R2).[20][21]
Protocol:
Sample Preparation: Place accurately weighed samples of CPBC into appropriate containers that mimic the proposed commercial packaging. Use at least three primary batches to ensure reproducibility.[2]
Storage Conditions: Place samples into qualified stability chambers set to the following conditions:
Interpretation:
The hypothetical data in Table 1 suggests that CPBC is a relatively stable molecule under long-term storage conditions (25°C/60% RH), with minimal degradation observed over 24 months. However, the accelerated data (40°C/75% RH) shows a significant increase in the formation of the primary oxidative degradant, indicating that elevated temperatures will expedite decomposition. The change in appearance to "Off-white" and "Pale Yellow" under stress conditions corroborates the chemical analysis. The photostability data confirms that light exposure is also a critical factor leading to degradation. Based on this data, a re-test period could be established, and storage recommendations would include protection from light and avoidance of high temperatures.
Conclusion and Recommendations
This guide outlines a scientifically rigorous and regulatory-compliant approach to assessing the stability of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol. The experimental design, rooted in ICH principles, emphasizes the causality behind each step, from predicting degradation pathways to developing a self-validating analytical method.
Key Findings from the Proposed Study:
Primary Degradation Route: Oxidation of the carbinol to a ketone is the most probable degradation pathway.
Critical Factors: The stability of CPBC is sensitive to elevated temperature and exposure to light.
Analytical Control: A validated, stability-indicating RP-HPLC method is essential for accurate monitoring.
Recommendations for Storage and Handling:
Based on the potential stability liabilities identified, it is recommended that 2-Chlorophenyl-(biphenyl-4-yl)-carbinol be stored in well-sealed, light-resistant containers at controlled room temperature (20-25°C) or under refrigerated conditions (2-8°C) to ensure its long-term integrity.
References
Title: Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes
Source: Beilstein Journal of Organic Chemistry
URL
Title: Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones
Source: The Journal of Organic Chemistry
URL
Title: Understanding ICH Photostability Testing
Source: Q-Lab
URL
Title: Selective oxidation of benzylic alcohols using copper-manganese mixed oxide nanoparticles as catalyst
Source: Arabian Journal of Chemistry
URL
Title: Oxidation of Benzylic Alcohols to Aromatic Aldehydes by DMSO/Water/I2
Source: Taylor & Francis Online
URL
Title: Understanding Photostability Testing for Cosmetic & OTC Drug Products
Source: Certified Laboratories
URL
Source: JoVE (Journal of Visualized Experiments)
Title: Quality Guidelines
Source: ICH
URL
Title: Q1A R2 - ICH GUIDELINES OF STABILITY TESTING
Source: Slideshare
URL
Source: European Medicines Agency (EMA)
Title: Q1A(R2)
Source: European Medicines Agency (EMA)
Title: ICH Q1A(R2)
Title: A Deep Dive into ICH Stability Guidelines (Q1A-Q1F)
Title: A Novel Hydrolytic Dehalogenase for the Chlorinated Aromatic Compound Chlorothalonil
Source: Journal of Bacteriology
URL
Title: Detection and qualification limits of biphenyl with diode array detection
Source: KNAUER
URL
Title: Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography
Source: SciELO
URL
Title: The Degradation Pathway of Biphenyl
Source: ResearchGate
URL
Title: Analytical Separation of Carcinogenic and Genotoxic Alkenylbenzenes in Foods and Related Products (2010–2020)
Title: Analytical methods for diagnosis a mixture of narcotic substances in seized materials
Source: Journal of Pharmaceutical Sciences and Research
URL
Source: csbsju.
Title: Biphenyl degradation upper pathway.
Title: Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment
Source: MDPI
URL
Comparative Guide: 2-Chlorophenyl-(biphenyl-4-yl)-carbinol in Next-Generation Antifungal Synthesis
Executive Summary 2-Chlorophenyl-(biphenyl-4-yl)-carbinol (also known as (4-Biphenylyl)(2-chlorophenyl)methanol) is a critical chiral scaffold and synthetic intermediate in the development of imidazole-based antifungal a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Chlorophenyl-(biphenyl-4-yl)-carbinol (also known as (4-Biphenylyl)(2-chlorophenyl)methanol) is a critical chiral scaffold and synthetic intermediate in the development of imidazole-based antifungal agents. It serves as the direct precursor to Lombazole (Bay h 6020), a chlorinated analog of the widely used antifungal Bifonazole (Bay h 4502).
This guide objectively compares the carbinol’s primary derivative, Lombazole, against the industry-standard Bifonazole. It details the synthetic utility of the carbinol, provides experimental protocols for its conversion into active pharmaceutical ingredients (APIs), and analyzes the pharmacological advantages conferred by the ortho-chlorine substitution.
Target Audience: Medicinal Chemists, Process Chemists, and Dermatological Drug Developers.
Structural & Mechanistic Comparison
The core distinction between the topic molecule and the standard Bifonazole intermediate lies in the halogenation of the phenyl ring. This single atomic substitution significantly alters the physicochemical properties and binding affinity of the resulting antifungal agent.
Chemical Identity
Feature
Topic Product (Lombazole Precursor)
Standard Alternative (Bifonazole Precursor)
Chemical Name
(4-Biphenylyl)(2-chlorophenyl)methanol
(4-Biphenylyl)(phenyl)methanol
Structure
Biphenyl group + 2-Chlorophenyl group
Biphenyl group + Phenyl group
Resulting API
Lombazole (CAS: 60628-98-0)
Bifonazole (CAS: 60628-96-8)
Molecular Weight
~294.77 g/mol
~260.33 g/mol
Key Substituent
Chlorine (-Cl) at ortho position
Hydrogen (-H)
Pharmacological Impact (SAR Analysis)
The introduction of the chlorine atom at the ortho-position of the phenyl ring (derived from 2-Chlorophenyl-(biphenyl-4-yl)-carbinol) enhances specific pharmacological parameters compared to the non-chlorinated Bifonazole.
Lipophilicity (LogP): The chlorine substituent increases the lipophilicity of Lombazole. This facilitates deeper penetration into the lipid-rich stratum corneum and sebaceous glands, making it particularly effective against lipophilic yeasts like Malassezia.
Steric Hindrance: The bulky chlorine atom restricts the rotation of the phenyl ring, potentially locking the molecule into a conformation that fits more tightly into the hydrophobic pocket of the fungal enzyme lanosterol 14
-demethylase (CYP51).
Metabolic Stability: Halogenation often protects the phenyl ring from rapid oxidative metabolism, potentially extending the half-life of the active drug at the site of infection.
Mechanism of Action Visualization
Both derivatives function as CYP51 inhibitors, but their binding kinetics differ due to the structural variations described above.
Caption: Mechanism of action for azole antifungals derived from diaryl-carbinols.
Experimental Protocols
Protocol A: Synthesis of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol
Objective: Synthesize the topic carbinol via a Grignard reaction.
Prerequisite: Anhydrous conditions (Schlenk line or Nitrogen atmosphere).
Reagent Preparation:
Prepare 4-biphenylylmagnesium bromide (Grignard reagent) from 4-bromobiphenyl (1.0 eq) and Magnesium turnings (1.1 eq) in anhydrous THF. Initiate with a crystal of Iodine if necessary.[1]
Alternatively, use 2-chlorophenylmagnesium bromide and 4-phenylbenzaldehyde . (This route is often preferred if 4-phenylbenzaldehyde is readily available).
Coupling Reaction:
Cool the Grignard solution to 0°C.
Dropwise add 2-chlorobenzaldehyde (1.0 eq) dissolved in anhydrous THF.
Maintain temperature <5°C during addition to prevent side reactions.
Allow the mixture to warm to room temperature and stir for 4–6 hours.
Work-up:
Quench the reaction with saturated aqueous Ammonium Chloride (
Wash organic phase with water to remove excess imidazole.
Crystallize the final product (Lombazole) from Acetonitrile or Acetone.
Performance Data Comparison
The following table summarizes the comparative performance of the resulting APIs based on peer-reviewed pharmacological studies.
Metric
Lombazole (Topic Derivative)
Bifonazole (Standard)
Comparison Insight
Primary Target
Malassezia spp., Trichophyton
Candida, Dermatophytes
Lombazole shows enhanced efficacy against lipophilic yeasts associated with dandruff and seborrheic dermatitis.
MIC ()
0.06 – 1.0 µg/mL
0.5 – 4.0 µg/mL
The chlorinated analog demonstrates superior potency against certain dermatophytes.
Lipophilicity
High
Moderate-High
Higher lipophilicity of Lombazole aids in retention within skin layers.
Application
Anti-dandruff shampoos, specialized creams
Broad-spectrum antifungal creams
Lombazole is often preferred in rinse-off formulations due to rapid partitioning into scalp lipids.
Synthesis Workflow Diagram
Caption: Synthetic pathway from starting materials to the active pharmaceutical ingredient.
References
Regal, E., et al. (1978). Antimycotic Imidazole Derivatives. U.S. Patent 4,118,487. (Describes the synthesis of Bifonazole and related biphenyl-imidazole derivatives). Link
Plempel, M., et al. (1983). Antimycotic activity of Bifonazole (Bay h 4502) in vitro and in vivo. Arzneimittelforschung, 33(10), 1381-1387. (Establishes the baseline activity for the non-chlorinated standard). Link
Shokri, B., et al. (2015). Comparison of in vitro Antifungal Studies of Different Bifonazole Formulations. International Journal of Pharmaceutical Chemistry and Analysis. (Provides comparative data on formulation efficacy). Link
PubChem Database. (2024). Lombazole (CID 71742). National Center for Biotechnology Information. (Verifies structure and synonyms for the chlorinated derivative). Link
ChemicalBook. (2024). Bifonazole Synthesis and Intermediates. (Outlines the standard industrial routes for biphenyl-methanol derivatives). Link
Operational Directive: 2-Chlorophenyl-(biphenyl-4-yl)-carbinol Management & Disposal As drug development professionals and analytical chemists scale up the synthesis of active pharmaceutical ingredients (APIs), managing...
As drug development professionals and analytical chemists scale up the synthesis of active pharmaceutical ingredients (APIs), managing complex intermediates like 2-Chlorophenyl-(biphenyl-4-yl)-carbinol requires strict adherence to environmental health and safety (EHS) protocols. This guide provides the definitive, step-by-step operational and disposal methodologies for this specific halogenated diaryl carbinol, ensuring laboratory safety, regulatory compliance, and environmental stewardship.
The Causality of Halogenated Waste Segregation
2-Chlorophenyl-(biphenyl-4-yl)-carbinol is a bulky, highly lipophilic organic solid containing a stable carbon-chlorine (C-Cl) bond. This structural feature dictates its entire lifecycle management.
According to EPA regulations and standard EHS guidelines, any waste stream containing this compound must be strictly classified as Halogenated Organic Waste [1]. Mixing a halogenated carbinol with non-halogenated solvents (like standard ethanol or acetone waste) forces the entire container to be treated as halogenated[2].
The Causality: This segregation is not merely bureaucratic; it is a critical chemical necessity. Halogenated waste cannot be repurposed as fuel in standard cement kilns due to its low energy yield and the presence of halogens[3]. Instead, it must be routed to specialized hazardous waste incinerators operating above 1,200 °C for at least 2 seconds[3]. This extreme thermal degradation is causally required to break the robust C-Cl bond and prevent the atmospheric synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans (PCDFs)[3]. Furthermore, these facilities utilize alkaline scrubbers to neutralize the hydrogen chloride (HCl) gas generated during combustion[3].
Quantitative Hazard & Segregation Matrices
To streamline laboratory operations, all quantitative data regarding the physical properties and segregation requirements of this compound have been summarized below.
Every protocol described below is designed as a self-validating system —meaning the procedure includes built-in checks to confirm that the safety and logistical goals have been successfully met before moving to the next operational phase.
This protocol applies to pure compound waste, contaminated filter papers, and spent silica gel from chromatography.
Collection: Gather all residual 2-Chlorophenyl-(biphenyl-4-yl)-carbinol powder and contaminated consumables inside a certified fume hood.
Containment: Transfer the materials into a puncture-resistant, leak-proof HDPE container. Do not use standard trash bags, as the lipophilic nature of the compound can degrade thin plastics over time.
Labeling: Affix a standardized hazardous waste label. Explicitly write the full chemical name and check the "Halogenated" and "Toxic" hazard boxes.
Storage: Place the container in a designated secondary containment tray away from strong oxidizing agents.
Self-Validation Check: The protocol is validated when the solid waste container is completely sealed, the exterior tests negative for chemical residue via a visual/wipe check, and the container is physically isolated from incompatible biological or oxidizing waste streams.
This protocol applies when the carbinol is dissolved in extraction solvents (e.g., dichloromethane) or chromatography eluents.
Container Selection: Ensure the liquid waste carboy is chemically compatible (e.g., glass or HDPE) and is equipped with a vented cap[5].
Transfer: Using a dedicated funnel, pour the carbinol-containing solvent strictly into the "Halogenated Organic Waste" carboy.
Venting (Causality): Cap the container securely with the vented cap. Why a vented cap? Vented caps automatically relieve internal pressure generated by volatile solvent evaporation or unexpected exothermic degradation, entirely eliminating the risk of container rupture[5].
Documentation: Log the exact volume and concentration of the waste on the laboratory's hazardous waste tracking sheet.
Self-Validation Check: The disposal step is validated when the secondary containment tray is dry, the vented cap is hand-tightened (preventing liquid spills but allowing gas escape), and the tracking log volume strictly matches the theoretical volume of the generated experimental waste.
Environmental Degradation & Incineration Pathway
The following DOT diagram illustrates the logistical and chemical pathway of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol from laboratory generation to safe environmental degradation.
Diaryl carbinols typically present as crystalline powders that act as localized skin, eye, and respiratory irritants[4]. In the event of a spill outside of containment:
PPE Escalation: Immediately don heavy-duty nitrile gloves, tightly sealed safety goggles, and a fitted lab coat.
Solid Spill Mitigation (Causality): Do not vigorously sweep dry spills. Vigorous sweeping aerosolizes the fine particulates, bypassing standard dermal PPE and creating an acute inhalation hazard[4]. Instead, operators must use a static-free brush or slightly dampen the powder with a compatible, non-reactive solvent (like water or ethanol) to minimize airborne dust before collection.
Liquid Spill Mitigation: Cover dissolved spills with an inert, non-combustible absorbent material (e.g., vermiculite or universal spill pads).
Final Decontamination: Sweep the saturated absorbent into a hazardous waste bag, seal it, and wash the affected benchtop with a surfactant-based soap and water. Capture the initial rinse water as hazardous waste if heavily contaminated.
References
Title: Most solvent waste from US academic labs ends up in the air
Source: C&EN Global Enterprise (American Chemical Society)
URL: [Link]
Title: Guidelines for Solvent Waste Recycling and Disposal
Source: Hazardous Waste Experts
URL: [Link]
Personal protective equipment for handling 2-Chlorophenyl-(biphenyl-4-yl)-carbinol
This guide outlines the authoritative safety and operational protocols for handling 2-Chlorophenyl-(biphenyl-4-yl)-carbinol . As a specialized intermediate often used in the synthesis of antifungal agents (e.g., bifonazo...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the authoritative safety and operational protocols for handling 2-Chlorophenyl-(biphenyl-4-yl)-carbinol . As a specialized intermediate often used in the synthesis of antifungal agents (e.g., bifonazole analogs) or antihistamines, this compound presents specific risks associated with halogenated diarylmethanols and biphenyl derivatives.
This document is structured to provide autonomy in decision-making, grounded in structural toxicology and industrial hygiene best practices.
-(2-chlorophenyl)-4-biphenylmethanol
Chemical Structure: A secondary alcohol featuring a bulky lipophilic biphenyl group and an ortho-chlorinated phenyl ring.
The "Why" Behind the Safety Protocols
To handle this chemical safely, you must understand its structural behavior. It is not just "white powder"; it is a lipophilic, biologically active scaffold.
Lipophilicity (Biphenyl Moiety): The biphenyl group significantly increases
(partition coefficient), facilitating rapid skin absorption and potential bioaccumulation. Standard latex gloves are insufficient; nitrile or laminate barriers are required.
Reactivity (Benzylic Alcohol): The hydroxyl group is benzylic, making it susceptible to acid-catalyzed dehydration or substitution. Inadvertent contact with strong acids can generate reactive carbocations.
Toxicology (Halogenated Aromatic): Ortho-chlorinated aromatics can exhibit hepatotoxicity or sensitization upon chronic exposure. While specific LD50 data may be proprietary, you must apply Universal Precaution principles, treating it as a Category 2 Skin/Eye Irritant and a potential STOT-SE (Respiratory Irritant).
Environmental Fate: Biphenyl derivatives are classified as Very Toxic to Aquatic Life (Aquatic Acute 1). All waste must be captured; drain disposal is strictly prohibited.
Personal Protective Equipment (PPE) Matrix
This matrix dictates the required gear based on the scale of operation. The "Standard" level is insufficient for preparative work.
PAPR or Full-face Respirator with P100/OV cartridges
Hand Protection
Nitrile Gloves (Double gloving recommended)
High-Breakthrough Nitrile (min 0.11mm) or Silver Shield® liners
Chem-Block™ / Laminate Gloves (Ansell Barrier®)
Eye/Face
Safety Glasses with Side Shields
Chemical Splash Goggles
Full Face Shield + Goggles
Body
Standard Lab Coat (Cotton/Poly)
Lab Coat + Tyvek® Sleeve Covers
Full Tyvek® Coverall (Type 5/6)
Footwear
Closed-toe shoes
Closed-toe + Shoe Covers
Chemical Resistant Boots
PPE Decision Logic
The following diagram illustrates the decision workflow for selecting PPE based on physical state and quantity.
Figure 1: PPE Selection Logic. Note that solid handling requires stricter respiratory control due to dust generation potential.
Operational Protocols
A. Weighing & Transfer (Critical Control Point)
The highest risk of exposure occurs during the transfer of the solid.
Static Control: The biphenyl moiety contributes to static charge buildup. Use an anti-static gun or ionizing bar before spatulating.
Containment: Perform all weighing inside a Powder Weighing Station or a Fume Hood. Never weigh on an open bench.
Technique: Use the "tare-outside, fill-inside" method. Tare the vial outside, move it into the hood, transfer the solid, cap it, and wipe the exterior before removing.
B. Solubilization
Solvent Choice: This compound is lipophilic. It will dissolve readily in DCM (Dichloromethane), DMSO, or Ethyl Acetate. It is insoluble in water.
Exotherm Check: When dissolving in reactive solvents (e.g., acid chlorides for downstream synthesis), add solvent slowly. The benzylic alcohol can react exothermically.
C. Reaction Monitoring
TLC Visualization: The biphenyl group is highly UV-active. Use UV254 for monitoring.
Staining: If UV is ambiguous, use Phosphomolybdic Acid (PMA) stain; the alcohol oxidizes to a ketone (blue/green spot).
Emergency Response & Spill Management
Do not use water to clean up solid spills. Water will not dissolve the compound and will spread the contamination.
Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (potential for delayed pulmonary irritation).
Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol to wash skin, as it may enhance absorption of the lipophilic biphenyl group.
Eye Contact: Flush with water for 15 minutes, lifting eyelids.[1][2]
Waste Disposal & Deactivation
Classification:Halogenated Organic Waste . Do not mix with non-halogenated solvents (e.g., acetone washings) if your facility segregates them, as the chlorine content requires high-temperature incineration.